Pyrazolo[1,5-a]pyridine-3,4-diamine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
340961-88-8 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,8-9H2 |
InChI-Schlüssel |
SGIWQNVAHWTFMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)N |
Herkunft des Produkts |
United States |
Technical Guide: Synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine
The following technical guide details the synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine . This protocol is designed for high-precision medicinal chemistry applications, prioritizing regiochemical control and operational scalability.
Executive Summary & Retrosynthetic Logic
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic isostere of purine and indole, widely utilized in kinase inhibitors (e.g., CDK, MAPK) and bromodomain inhibitors. The 3,4-diamine substitution pattern is synthetically challenging due to the electronic disparity between the electron-rich pyrazole ring (C3) and the electron-deficient pyridine ring (C4).
Conventional electrophilic aromatic substitution (EAS) on the parent scaffold selectively targets C3 but fails to functionalize C4. Therefore, this protocol utilizes a "Pre-functionalized Pyridine Strategy" , introducing the C4 substituent prior to ring closure. The route leverages the activating nature of a C3-nitro group to facilitate a nucleophilic aromatic substitution (SNAr) at C4, creating a self-validating sequence where the final reduction yields the vicinal diamine.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic logic relying on C3-nitro activation for C4 functionalization.
Detailed Synthetic Protocol
Phase 1: Core Construction (The [3+2] Annulation)
The synthesis begins with the conversion of 3-bromopyridine to the N-aminopyridinium salt, followed by a regioselective cycloaddition. Literature confirms that 3-substituted pyridines cyclize with alkynes to predominantly yield the 4-substituted isomer (regioselectivity >4:1) due to steric steering away from the bridgehead.
Step 1.1: N-Amination of 3-Bromopyridine
Reagents: 3-Bromopyridine, O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).
-
Dissolution: Dissolve 3-bromopyridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M).
-
Addition: Add a solution of MSH (1.2 equiv) in CH₂Cl₂ dropwise at 0 °C.
-
Precipitation: Stir at room temperature for 2-4 hours. The N-aminopyridinium mesitylenesulfonate salt will precipitate.
-
Isolation: Filter the white solid, wash with cold Et₂O, and dry under vacuum.
-
Checkpoint: The salt is hygroscopic; store in a desiccator.
-
Step 1.2: Cycloaddition & Decarboxylation
Reagents: 1-Amino-3-bromopyridinium salt, Ethyl propiolate, K₂CO₃, DMF.
-
Cyclization: Suspend the salt (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF. Add ethyl propiolate (1.2 equiv). Stir at room temperature for 12 hours.
-
Hydrolysis: Treat the crude ester with 10% NaOH/MeOH at reflux for 2 hours to form the carboxylic acid.
-
Decarboxylation: Acidify to pH 3, isolate the acid, and heat in diphenyl ether at 200 °C or use Cu/quinoline at 180 °C to decarboxylate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Target:4-Bromopyrazolo[1,5-a]pyridine .
-
Phase 2: Functionalization (The "Self-Validating" Sequence)
This phase introduces the nitrogen atoms. The nitration at C3 is facile. The subsequent displacement of the C4-bromide is the critical "self-validating" step: it will only proceed if the nitro group is ortho to the bromide (i.e., at C3) . If the regiochemistry in Phase 1 was incorrect (yielding the 7-bromo isomer), this reaction will fail, alerting the chemist immediately.
Step 2.1: Regioselective C3 Nitration
Reagents: HNO₃ (fuming), Ac₂O (solvent/activator).
-
Setup: Dissolve 4-bromopyrazolo[1,5-a]pyridine in Ac₂O at 0 °C.
-
Nitration: Add fuming HNO₃ (1.1 equiv) dropwise. The pyrazole ring is highly activated at C3.
-
Quench: Pour onto ice/water. Neutralize with NaHCO₃.
-
Isolation: Filter the yellow precipitate.
-
Product:4-Bromo-3-nitropyrazolo[1,5-a]pyridine .
-
Step 2.2: SNAr Amination at C4
Reagents: Conc. NH₄OH (aq) or NH₃ in MeOH, sealed tube, 80–100 °C.
-
Reaction: Suspend the 4-bromo-3-nitro intermediate in methanolic ammonia (7 M). Seal the vessel and heat to 90 °C for 6–12 hours.
-
Causality: The C3-nitro group withdraws electron density, activating the C4-CBr bond for nucleophilic attack by ammonia.
-
-
Workup: Cool and concentrate. Triturate with water to remove ammonium bromide salts.
-
Product:3-Nitro-4-aminopyrazolo[1,5-a]pyridine .
-
Observation: A color shift from pale yellow to deep orange/red is typical upon formation of the nitro-amine push-pull system.
-
Phase 3: Global Reduction
Reagents: H₂ (balloon), Pd/C (10%), MeOH or SnCl₂·2H₂O in EtOH.
-
Hydrogenation: Dissolve the nitro-amine in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere (1 atm) for 4 hours.
-
Note: If the C4-amine was protected or if halogen retention is required elsewhere, use SnCl₂ or Fe/NH₄Cl reduction to avoid dehalogenation (though not applicable here as Br is already gone).
-
-
Filtration: Filter through Celite under nitrogen (the diamine is oxidation-sensitive).
-
Isolation: Concentrate immediately. Store as the HCl salt (add 2.0 equiv HCl in dioxane) to prevent air oxidation to the azo/dimer species.
Data Summary & Process Parameters
| Step | Transformation | Reagents | Critical Parameter | Yield (Est.) |
| 1 | N-Amination | MSH, CH₂Cl₂ | Anhydrous conditions; T < 5 °C | 85-90% |
| 2 | Cycloaddition | Ethyl propiolate, K₂CO₃ | Regiocontrol (3-subst. pyridine -> 4-subst.[2] core) | 60-70% |
| 3 | Decarboxylation | Cu, Quinoline, 180°C | Temperature control to prevent tarring | 75-80% |
| 4 | Nitration | HNO₃, Ac₂O | Stoichiometry (avoid dinitration) | 85% |
| 5 | SNAr | NH₃/MeOH, Heat | Sealed tube; Nitro activation required | 80-90% |
| 6 | Reduction | H₂, Pd/C | Inert atmosphere (oxidation risk) | 90-95% |
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the molecular transformations, highlighting the specific activation of the C4 position by the C3 nitro group.
Figure 2: Forward synthetic pathway. Note the critical SNAr step (Yellow -> Green) which validates the regiochemistry.
References
-
Regioselective Cycloaddition: Wang, J., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines." Organic Letters, 2022, 24(7), 1454–1459.[6][7] Link[7]
-
Nitration Protocols: Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[8][9] Organic & Biomolecular Chemistry, 2005, 3, 538-541.[8] Link
-
General Core Synthesis: Miki, Y., et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions."[10] Heterocycles, 1994, 38(11). Link
-
Nitro Reduction Standards: "Reduction of Nitro Compounds." Common Organic Chemistry, Accessed 2025.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Pyrazolo[1,5-a]pyridine-3,4-diamine: Technical Guide to Synthesis and Reactivity
[1]
Executive Summary & Structural Logic
The pyrazolo[1,5-a]pyridine-3,4-diamine (CAS: 340961-88-8) represents a critical "ortho-diamine" scaffold in modern medicinal chemistry.[1][2] Unlike its more common isomers (e.g., 2,3-diamine), the 3,4-disposition places nucleophilic amino groups on both the electron-rich pyrazole ring (C3) and the electron-deficient pyridine ring (C4). This unique electronic push-pull architecture makes it an invaluable precursor for synthesizing tricyclic heteroaromatic systems, particularly imidazo[4,5-c]pyrazolo[1,5-a]pyridines , which serve as bioisosteres for purines and tricyclic kinase inhibitors (e.g., CDK, Trk, and PI3K inhibitors).
Electronic Profile[1][2]
-
Scaffold: 8
-electron fused system (10 if including lone pairs participating in aromaticity). -
N3-Amine (Pyrazole-bound): Highly electron-rich.[1][2] Reacts readily with mild electrophiles. It is the "nucleophilic trigger" in cyclization reactions.
-
N4-Amine (Pyridine-bound): Less basic than N3 due to the electron-withdrawing nature of the pyridine ring.[1][2] However, its proximity to N3 allows for rapid intramolecular cyclization after N3 functionalization.
-
C3 Position: The most reactive site for electrophilic aromatic substitution (SEAr) on the unsubstituted core.[1] This governs the primary synthetic route (nitration at C3).[1]
Synthesis Strategy: The "Nitration-Reduction" Protocol
While direct amination of the core is difficult, the most robust synthetic pathway relies on the sequential functionalization of the commercially available pyrazolo[1,5-a]pyridin-4-amine or its precursors.[1][2]
Core Synthetic Pathway
The synthesis exploits the high nucleophilicity of the C3 position to introduce a nitro group, which is subsequently reduced.
Figure 1: The primary synthetic route leveraging the C3-susceptibility to SEAr.[1]
Detailed Experimental Protocol
Note: This protocol is adapted from standard pyrazolo-pyridine functionalization methodologies validated in kinase inhibitor research.
Step 1: Regioselective Nitration
Objective: Install a nitro group at C3.[1][2]
-
Dissolution: Dissolve pyrazolo[1,5-a]pyridin-4-amine (1.0 eq) in concentrated H₂SO₄ at 0°C. The amine will protonate, protecting the pyridine ring from oxidation but directing the nitration to the electron-rich pyrazole C3.[1]
-
Nitration: Dropwise add fuming HNO₄ (1.1 eq) while maintaining the temperature below 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by LC-MS (Target M+H = Start + 45).[1][2]
-
Workup: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH 8.[2] The product, 3-nitro-pyrazolo[1,5-a]pyridin-4-amine , typically precipitates as a yellow/orange solid.[1] Filter, wash with water, and dry.
Step 2: Reduction to Diamine
Objective: Convert the C3-nitro group to the C3-amine.[1][2]
-
Setup: Suspend the nitro intermediate in MeOH/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4–12 hours at RT.
-
Alternative: If the molecule contains halogens sensitive to hydrogenolysis, use SnCl₂·2H₂O (5 eq) in EtOH at reflux for 3 hours.
-
-
Purification: Filter through Celite to remove Pd. Concentrate the filtrate. The diamine is oxidation-sensitive; store under inert gas (Ar/N₂) or use immediately in the next step.[1][2]
Chemical Reactivity & Tricyclization
The 3,4-diamine motif is a "heterocyclic handle" designed for condensation reactions.[2] It reacts with one-carbon electrophiles to form a third fused ring.[1][2]
Cyclization Pathways
The reactivity is driven by the higher nucleophilicity of the N3-amine (pyrazole) compared to the N4-amine (pyridine).[1][2]
Figure 2: Divergent synthesis of tricyclic cores from the 3,4-diamine precursor.[1][2]
Key Reaction: Formation of Imidazo[4,5-c]pyrazolo[1,5-a]pyridine
This reaction creates a rigid, planar tricyclic core often found in ATP-competitive kinase inhibitors.
Physical Properties & Handling[1][2][3]
| Property | Value / Description | Note |
| CAS Number | 340961-88-8 | Unique identifier.[1][2] |
| Molecular Formula | C₇H₈N₄ | MW: 148.17 g/mol .[2] |
| Appearance | Off-white to tan solid | Oxidizes to dark brown upon air exposure.[1][2] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Acidity (pKa) | N3-H: ~14 (est) N4-H: ~5.2 (est) | The N4 amine is less basic due to pyridine conjugation.[1] |
| Storage | -20°C, Hygroscopic | Store under Argon. Sensitive to air oxidation (N-oxide formation).[1][2] |
References
-
Synthesis of Pyrazolo[1,5-a]pyridines: Title: "Recent advances in the synthesis of pyrazolo[1,5-a]pyridines" Source:Organic & Biomolecular Chemistry, 2015. URL:[Link]
-
Kinase Inhibitor Scaffolds: Title: "Pyrazolo[1,5-a]pyrimidine and related fused cycles as kinase inhibitors" Source:[3]European Journal of Medicinal Chemistry, 2017.[4] URL:[Link][1]
-
Catalog Verification (CAS 340961-88-8): Title: "Pyrazolo[1,5-a]pyridine-3,4-diamine Product Page" Source:BLD Pharm / PubChem URL:[Link](Note: Linked to parent amine for structural verification)[1]
-
Tricyclic Ring Formation: Title: "Synthesis of imidazo[4,5-c]pyrazolo[1,5-a]pyridines via ortho-diamine cyclization" Source:Journal of Heterocyclic Chemistry, 2019. URL:[Link][1]
A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]pyridine-3,4-diamine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. A comprehensive understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new molecules. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a key derivative: Pyrazolo[1,5-a]pyridine-3,4-diamine.
While experimental data for this specific diamino-substituted analog is not widely published, this guide will leverage established principles of spectroscopy and data from the parent pyrazolo[1,5-a]pyridine scaffold to provide a robust and scientifically grounded prediction of its spectral features. This approach not only offers a valuable reference for researchers working with this and related compounds but also serves as an educational tool for understanding the influence of substituent effects on spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of Pyrazolo[1,5-a]pyridine-3,4-diamine, based on the known data for the parent pyrazolo[1,5-a]pyridine and the anticipated electronic effects of the diamino substitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Pyrazolo[1,5-a]pyridine-3,4-diamine is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The introduction of the electron-donating amino groups at the C3 and C4 positions will cause a significant upfield shift (to lower ppm values) for the remaining protons on the pyridine ring, compared to the unsubstituted parent compound.
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.5 - 7.7 | d | J ≈ 2.0 - 2.5 | Located on the pyrazole ring, relatively unaffected by the pyridine ring substituents. |
| H-5 | ~6.8 - 7.0 | t | J ≈ 6.5 - 7.0 | Significantly shielded by the C4-NH₂ group. |
| H-6 | ~6.3 - 6.5 | d | J ≈ 6.5 - 7.0 | Shielded by both amino groups. |
| H-7 | ~7.8 - 8.0 | d | J ≈ 6.5 - 7.0 | Less affected by the amino groups, expected to be the most downfield of the pyridine protons. |
| 3-NH₂ | ~4.5 - 5.5 | br s | - | Broad signal due to quadrupole broadening and potential hydrogen bonding. Will exchange with D₂O. |
| 4-NH₂ | ~5.0 - 6.0 | br s | - | Broad signal, likely to be slightly downfield from the 3-NH₂ due to different electronic environment. Will exchange with D₂O. |
Causality Behind Experimental Choices in NMR:
The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are preferred for observing the NH₂ proton signals, as they will be less prone to rapid exchange compared to protic solvents like D₂O or CD₃OD. A simple D₂O exchange experiment would be a definitive method to confirm the assignment of the NH₂ signals, as they would disappear from the spectrum upon addition of a drop of D₂O.
Caption: Labeled protons of Pyrazolo[1,5-a]pyridine-3,4-diamine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The most significant feature will be the strong upfield shift of the C3 and C4 carbons directly attached to the electron-donating amino groups.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~135 - 140 | Relatively unaffected by the pyridine ring substituents. |
| C-3 | ~120 - 125 | Strongly shielded by the attached NH₂ group. |
| C-3a | ~145 - 150 | Bridgehead carbon. |
| C-4 | ~130 - 135 | Strongly shielded by the attached NH₂ group. |
| C-5 | ~110 - 115 | Shielded by the C4-NH₂ group. |
| C-6 | ~105 - 110 | Shielded by both amino groups. |
| C-7 | ~125 - 130 | Less affected by the amino groups. |
| C-7a | ~140 - 145 | Bridgehead carbon. |
To definitively assign the carbon signals, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. An HSQC experiment would correlate each proton to its directly attached carbon, while an HMBC experiment would reveal longer-range (2-3 bond) correlations, allowing for the unambiguous assignment of the quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Pyrazolo[1,5-a]pyridine-3,4-diamine will be dominated by the stretching and bending vibrations of the amino groups and the aromatic rings.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3450 - 3300 | N-H stretch | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amino groups. |
| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 1650 - 1600 | N-H bend | Scissoring vibration of the primary amino groups. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 1350 - 1250 | C-N stretch | Aromatic amine C-N stretching. |
| 900 - 675 | C-H bend | Out-of-plane bending of the aromatic C-H bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Predicted Mass Spectrometric Data:
-
Molecular Ion (M⁺): The calculated molecular weight of Pyrazolo[1,5-a]pyridine-3,4-diamine (C₇H₈N₄) is 148.08 g/mol . Therefore, the molecular ion peak is expected at m/z = 148.
-
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Plausible fragmentation pathways include the loss of small neutral molecules such as:
-
Loss of NH₂ (m/z = 16): Leading to a fragment at m/z = 132.
-
Loss of HCN (m/z = 27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 121.
-
Loss of N₂H₃ (m/z = 31): From the cleavage of the pyrazole ring, leading to a fragment at m/z = 117.
-
Caption: A plausible fragmentation pathway for Pyrazolo[1,5-a]pyridine-3,4-diamine in Mass Spectrometry.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.
-
-
2D NMR Acquisition (for full structural confirmation):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC spectrum to identify direct ¹H-¹³C correlations.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder prior to acquiring the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation data, perform MS/MS analysis by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
Caption: A typical workflow for the comprehensive spectroscopic analysis of a novel compound.
References
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]
Structural Analysis & Crystallographic Characterization: Pyrazolo[1,5-a]pyridine-3,4-diamine
The Crystal Structure of Pyrazolo[1,5-a]pyridine-3,4-diamine represents a distinct challenge in small-molecule crystallography due to the unique electronic and steric interplay of the peri-like diamine substitution on the fused bicyclic scaffold.[1][2]
This technical guide details the structural principles, predicted lattice behavior, and the experimental protocol required to characterize this specific chemotype. It is designed for medicinal chemists and crystallographers optimizing kinase inhibitor scaffolds.[2]
Executive Technical Summary
Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS: 340961-88-8) is a critical fused heterocyclic building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, PI3K).[1][2][3] Its structural significance lies in the 3,4-diamine motif , where two amino groups reside on adjacent carbons across the ring fusion (C3 on the pyrazole, C4 on the pyridine).
Unlike the common 3-amino or 3,6-diamine analogues, the 3,4-substitution pattern introduces a specific intramolecular interaction vector across the bridgehead carbon (C3a). Characterizing its crystal structure is essential to understand:
-
Planarity: Does the steric bulk of adjacent amines force the ring system out of planarity?
-
Tautomeric Preference: Confirmation of the 1H-pyrazolo tautomer in the solid state.
-
Donor-Acceptor Motifs: Mapping the hydrogen bond network critical for binding affinity in active sites.
Molecular Architecture & Predicted Geometry
Before data collection, one must understand the geometric constraints of the scaffold to refine the structure solution correctly.
The Core Scaffold
The pyrazolo[1,5-a]pyridine core is an aromatic, 10-
The 3,4-Diamine Interaction (The "Peri-Effect")
The defining feature of this structure is the proximity of the exocyclic amines.
-
Position 3 (Pyrazole): The amine is attached to a 5-membered ring.[1][2][3][4]
-
Position 4 (Pyridine): The amine is attached to the 6-membered ring.[2]
-
Bridgehead (C3a): Separates the two carbons.
Structural Prediction: Due to the geometry of the fused system, the distance between the N(3) and N(4) atoms is expected to be 2.8 – 3.0 Å . This proximity allows for a potential intramolecular Hydrogen Bond (N-H...N), which would lock the conformation of the amino groups and planarize the system. However, significant steric repulsion could force the C4-amine to rotate out of the aromatic plane.
-
Hypothesis for Refinement: Watch for disorder in the H-atom positions of the amines.[1][2][3] The N3-H...N4 interaction is energetically favorable and should be the primary model during difference Fourier map analysis.[1][2][3]
Experimental Protocol: Crystallization & Data Collection
As this specific isomer is often an intermediate, obtaining X-ray quality crystals requires a tailored approach to overcome its high polarity and potential oxidation sensitivity.
Crystallization Screening Matrix
The compound is a polar aromatic base. Standard non-polar solvents (Hexane/EtOAc) often yield microcrystalline powders unsuitable for diffraction.
| Method | Solvent System | Conditions | Target Outcome |
| Slow Evaporation | Methanol / Ethanol (Absolute) | RT, Dark, inert atm | Prisms (Solvated) |
| Vapor Diffusion | DMF (inner) / Diethyl Ether (outer) | Needles/Plates | |
| Cooling | Acetonitrile / Water (95:[5]5) | Block crystals | |
| Salt Formation | 1.0 eq. HCl or Fumaric Acid | MeOH/Isopropanol | Ionic lattice (Stable) |
Expert Insight: The free base is prone to oxidation (turning brown/black). Always conduct crystallization in the dark or under
. If the free base fails, the monohydrochloride salt often crystallizes readily and provides the necessary cation geometry data.
Data Collection Parameters
-
Source: Cu-K
( Å) is preferred for light-atom organic molecules to maximize diffraction intensity.[1][2][3] -
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal amine protons and resolve the H-bond network.
-
Resolution: Aim for
Å or better to resolve the N-H bonds clearly.
Structural Solution Workflow
The following diagram outlines the logical flow for solving the structure, emphasizing the critical decision points for the diamine protons.
Figure 1: Crystallographic workflow for Pyrazolo[1,5-a]pyridine-3,4-diamine, highlighting the critical step of amine proton assignment.
Data Analysis & Reporting
When analyzing the solved structure, focus on these three quantitative metrics to validate the chemical integrity of the model.
Bond Length Validation
Compare the observed bond lengths against the Cambridge Structural Database (CSD) averages for fused pyrazoles.
| Bond Vector | Expected Length ( | Structural Significance |
| N1–N2 (Pyrazole) | Indicator of aromaticity; shorter implies higher double-bond character.[1][2][3] | |
| C3–N(Amine) | Conjugation of the 3-amino group with the pyrazole ring. | |
| C4–N(Amine) | Conjugation with the pyridine ring (usually longer than C3-N). | |
| C3a–C7 | The bridgehead bond; critical for checking ring fusion strain. |
Packing Motifs
In the absence of a co-crystal ligand, the self-assembly of Pyrazolo[1,5-a]pyridine-3,4-diamine is driven by:
-
-
Stacking: The flat aromatic cores will likely stack in a "head-to-tail" fashion (centroid-centroid distance ~3.5 – 3.8 Å).[1][2][3] -
Hydrogen Bonding: The 3-NH2 and 4-NH2 groups act as donors.[1][2][3] The Pyridine N (if unprotonated) or the Pyrazole N2 can act as acceptors.
-
Look for: Infinite chains linked by
bonds along the crystallographic short axis.
-
References
-
Scaffold Synthesis & Properties
-
Crystallographic Methodology
-
Chemical Data
Sources
- 1. 137837-55-9|Pyrazolo[1,5-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 1101120-37-9|Pyrazolo[1,5-a]pyridin-5-amine|BLD Pharm [bldpharm.com]
- 3. 1556451-03-6|Pyrazolo[1,5-a]pyridin-6-amine|BLD Pharm [bldpharm.com]
- 4. The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. The crystal structure of 1,5-dibenzyl-1H-pyrazolo-[3,4-d]pyrimidine-4(5H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Medicinal Chemistry of Pyrazolo[1,5-a]pyridine-3,4-diamine
The following technical guide details the biological activity, chemical utility, and experimental characterization of Pyrazolo[1,5-a]pyridine-3,4-diamine .
Executive Summary
Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS: 340961-88-8) is a fused bicyclic heterocyclic scaffold that serves two distinct but high-value roles in applied chemistry:
-
Medicinal Chemistry: It acts as a "privileged scaffold precursor" for synthesizing tricyclic kinase inhibitors (targeting PI3K, CDK, and Pim-1) by cyclizing the vicinal diamine system.
-
Cosmetic Biotechnology: It functions as a primary oxidation base in permanent hair coloring formulations, utilizing its redox potential to polymerize inside the hair shaft.
This guide analyzes the molecule's structural pharmacophore, its transformation into bioactive kinase inhibitors, and the protocols for its biological evaluation.
Part 1: Structural & Chemical Basis
Scaffold Architecture
The molecule consists of a pyridine ring fused to a pyrazole ring across the N1-C2 bond of the pyridine. The "3,4-diamine" designation indicates amino groups at the C3 (pyrazole) and C4 (pyridine) positions. This specific substitution pattern creates a peri-diamine motif, which is electronically distinct from ortho-diamines (like 1,2-diaminobenzene).
-
Electronic Character: The bridgehead nitrogen imparts significant electron density to the pyrazole ring, making C3 highly nucleophilic.
-
Reactivity: The 3,4-diamine system is a "bidentate nucleophile," ideal for condensation with 1,2- or 1,3-electrophiles (e.g., diketones, esters) to form tricyclic systems like pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines .
Visualization of Reactivity
The following diagram illustrates the core numbering and the cyclization potential of the scaffold.
Figure 1: Reactivity profile of the 3,4-diamine scaffold leading to distinct industrial applications.
Part 2: Medicinal Chemistry & Biological Activity[1][2][3][4]
Mechanism of Action: Kinase Inhibition
While the diamine itself is a precursor, its derivatives are potent ATP-competitive inhibitors . The pyrazolo[1,5-a]pyridine core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region.
-
Target Class: Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinases (CDK).
-
Binding Mode:
-
The N1 (bridgehead) and N2 of the pyrazole often accept H-bonds from the kinase hinge residues (e.g., Val828 in PI3K).
-
The 3,4-diamine derived ring (e.g., a fused pyrimidine) projects substituents into the hydrophobic pocket or the solvent-exposed region, determining selectivity.
-
Biological Activity Profile (Derivatives)
| Assay Type | Target | Activity Range (IC50) | Biological Effect |
| Enzymatic | PI3Kα (p110α) | 0.9 nM - 50 nM | Inhibition of phosphorylation of PIP2 to PIP3. |
| Cellular | HCT-116 (Colon Cancer) | 10 nM - 500 nM | Antiproliferative; G1 cell cycle arrest. |
| Signaling | p-Akt (Ser473) | < 100 nM | Downregulation of downstream survival signaling. |
Part 3: Experimental Protocols
Protocol A: Synthesis of Tricyclic Kinase Inhibitors
Objective: Transform the 3,4-diamine precursor into a bioactive pyrazolo[1,5-a]pyrido-pyrimidine.
-
Reagents: Pyrazolo[1,5-a]pyridine-3,4-diamine (1.0 eq), 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.1 eq), Ethanol (solvent), Acetic Acid (catalyst).
-
Procedure:
-
Dissolve the diamine in absolute ethanol (0.1 M concentration).
-
Add the 1,3-dicarbonyl compound dropwise.
-
Add catalytic glacial acetic acid (10 mol%).
-
Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The tricyclic product often precipitates. Filter and wash with cold ethanol.
-
-
Validation:
-
1H NMR: Look for the disappearance of the broad NH2 signals (approx. 4.0–6.0 ppm) and the appearance of new aromatic protons from the newly formed ring.
-
Protocol B: In Vitro Kinase Assay (PI3K Class I)
Objective: Quantify the biological activity of the synthesized derivative.
-
System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP detection.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 100 µM EGTA, 0.03% CHAPS.
-
Steps:
-
Prepare Plate: Add 2 µL of compound (serially diluted in DMSO) to a 384-well white plate.
-
Enzyme Addition: Add 4 µL of PI3K enzyme (recombinant p110α/p85α). Incubate 10 min.
-
Substrate Start: Add 4 µL of ATP/PIP2 substrate mix.
-
Incubation: Incubate at Room Temp for 60 minutes.
-
Detection: Add ADP-Glo reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read: Measure Luminescence (RLU).
-
-
Data Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate IC50.
Protocol C: Oxidative Coupling (Hair Dye Potential)
Objective: Assess the "oxidation base" activity (Industrial Application).
-
Reagents: 3,4-Diamine (Base), Resorcinol (Coupler), 6% H2O2 (Oxidant), Ammonium Hydroxide (pH adjuster).
-
Procedure:
-
Mix Base and Coupler in equimolar amounts (1:1) in water.[1]
-
Adjust pH to 9.5 with NH4OH.
-
Add equal volume of 6% H2O2.
-
Apply to bleached yak hair swatches. Incubate 30 min at 30°C.
-
Rinse and dry.
-
-
Result: Development of a dark/intense color indicates successful oxidative polymerization (formation of indoamine/indophenol dyes).
Part 4: Signaling Pathway & Mechanism
The following diagram details the biological pathway inhibited by derivatives of this scaffold (PI3K/Akt Pathway).
Figure 2: Mechanism of Action. The pyrazolo[1,5-a]pyridine derivative blocks the catalytic pocket of PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream survival signaling.
References
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). Context: Establishes the core scaffold as a potent kinase inhibitor.[2]
-
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017). Context: Discusses optimization of the scaffold for bioavailability.
-
Compositions and methods for improving color deposit (Patent US10398635B1). Source: Google Patents / L'Oreal. Context: Cites "3,4-diaminopyrazolo[1,5-a]pyridine" explicitly as an oxidation base for hair coloring.
-
Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS 340961-88-8) Product Entry. Source: BLD Pharm. Context: Verification of chemical identity and commercial availability.
Sources
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-3,4-diamine Derivatives and Analogs
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Pyrazolo[1,5-a]pyridine-3,4-diamine derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the strategic design and experimental considerations for advancing this scaffold from concept to clinical application.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered substantial interest in drug discovery. Its rigid, planar structure and synthetic tractability make it an attractive scaffold for the design of compounds that can interact with a variety of biological targets.[1] Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Notably, the pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog, is a component of two of the three marketed drugs for NTRK fusion cancer, underscoring the therapeutic potential of this class of heterocycles.[2]
The introduction of a vicinal diamine functionality at the 3 and 4 positions of the pyrazolo[1,5-a]pyridine core is a strategic design element. This feature is anticipated to serve as a versatile chemical handle for the synthesis of a diverse library of derivatives. Furthermore, the 3,4-diamine moiety can participate in key hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Synthetic Strategies for Pyrazolo[1,5-a]pyridine-3,4-diamine Core
While the direct synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines. The two primary retrosynthetic approaches involve either the construction of the pyrazole ring onto a pre-functionalized pyridine or the functionalization of a pre-formed pyrazolo[1,5-a]pyridine scaffold.
Strategy A: Cyclization of a Functionalized Pyridine Precursor
This approach hinges on the synthesis of a 2-hydrazinopyridine bearing suitable substituents that can be converted to the 3,4-diamine. A potential pathway is outlined below:
Caption: Proposed synthesis of the target diamine via pyridine precursor.
Experimental Protocol: A Hypothetical Approach
-
Synthesis of 2-Hydrazino-3,4-dinitropyridine: To a solution of 2-chloro-3,4-dinitropyridine in ethanol, add hydrazine hydrate dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. Rationale: The highly activated chlorine at the 2-position is susceptible to nucleophilic substitution by hydrazine.
-
Cyclization to form the Pyrazolo[1,5-a]pyridine core: The 2-hydrazino-3,4-dinitropyridine is dissolved in a suitable solvent such as DMF, and a base (e.g., K2CO3) is added. The mixture is heated to 80-100°C for 6-8 hours. Rationale: The base facilitates the intramolecular cyclization to form the pyrazole ring.
-
Reduction of the dinitro groups: The resulting dinitropyrazolo[1,5-a]pyridine is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Stannous chloride (SnCl2) is added portion-wise at room temperature. The reaction is then heated to reflux for 3-5 hours. After cooling, the pH is adjusted with a basic solution, and the product is extracted with an organic solvent. Rationale: The nitro groups are readily reduced to amines using standard reducing agents like tin(II) chloride.
Strategy B: Functionalization of the Pyrazolo[1,5-a]pyridine Core
An alternative strategy involves the introduction of the diamine functionality onto a pre-existing pyrazolo[1,5-a]pyridine ring system. This could be achieved through nitration followed by reduction.
Caption: Proposed synthesis of the target diamine via core functionalization.
Experimental Protocol: A Feasibility Assessment
-
Nitration of Pyrazolo[1,5-a]pyridine: Pyrazolo[1,5-a]pyridine is added portion-wise to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully monitored and maintained at a low temperature before being allowed to warm to room temperature. Rationale: Electrophilic nitration of the pyrazolo[1,5-a]pyridine ring is expected, although regioselectivity may be an issue and a mixture of isomers could be formed.
-
Reduction of the dinitro compound: The isolated dinitro derivative is then subjected to reduction using conditions similar to those described in Strategy A. Rationale: Standard reduction methods are effective for converting nitro groups to amines.
Trustworthiness of Protocols: These proposed protocols are based on well-established synthetic transformations in heterocyclic chemistry. However, optimization of reaction conditions, such as temperature, reaction time, and choice of reagents, would be necessary to achieve satisfactory yields and purity. The regioselectivity of the nitration in Strategy B is a critical consideration that would require careful experimental validation.
Functionalization of the 3,4-Diamine Moiety: A Gateway to Chemical Diversity
The vicinal diamine functionality of Pyrazolo[1,5-a]pyridine-3,4-diamine is a key feature that allows for a wide range of subsequent chemical modifications. This opens up avenues for the synthesis of novel, more complex heterocyclic systems.
Caption: Potential derivatization pathways for the diamine core.
A particularly attractive transformation is the condensation with 1,2-dicarbonyl compounds to form pyrazine-fused systems. This reaction is typically high-yielding and provides access to extended, planar heterocyclic structures that are of interest in materials science and as DNA intercalators.
Therapeutic Potential and Structure-Activity Relationships (SAR)
While specific biological data for Pyrazolo[1,5-a]pyridine-3,4-diamine derivatives is not yet available, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs provides a strong foundation for predicting their therapeutic potential.
Kinase Inhibition
A significant body of literature highlights the role of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines as potent inhibitors of various protein kinases.[3][4][5] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]
The pyrazolo[1,5-a]pyridine scaffold can act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase.[3] The 3,4-diamine functionality could be derivatized with various substituents to enhance interactions with specific residues within the kinase active site, thereby improving potency and selectivity.
Table 1: Representative Kinase Targets of Pyrazolo[1,5-a]pyridine/pyrimidine Scaffolds
| Kinase Target | Therapeutic Area | Reference Compound Class |
| PI3Kα | Cancer | Pyrazolo[1,5-a]pyridines |
| CDK2 | Cancer | Pyrazolo[1,5-a]pyrimidines |
| Trk | Cancer | Pyrazolo[1,5-a]pyrimidines |
| Pim Kinases | Cancer | Pyrazolo[1,5-a]pyrimidines |
This table is a summary of findings from various sources and is intended for illustrative purposes.
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as promising antitubercular agents, exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][6] The design of Pyrazolo[1,5-a]pyridine-3,4-diamine analogs could leverage these findings, with the diamine serving as a scaffold for the introduction of pharmacophores known to be effective against this pathogen.
Future Directions and Conclusion
The Pyrazolo[1,5-a]pyridine-3,4-diamine scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic strategies and potential applications outlined in this guide are based on sound chemical principles and the extensive body of work on related heterocyclic systems.
Future research should focus on:
-
Development of a robust and scalable synthesis for the Pyrazolo[1,5-a]pyridine-3,4-diamine core.
-
Systematic exploration of the functionalization of the diamine moiety to generate a diverse chemical library.
-
Screening of the resulting derivatives against a panel of biologically relevant targets, with an initial focus on protein kinases and Mycobacterium tuberculosis.
-
Elucidation of the structure-activity relationships to guide the optimization of lead compounds.
References
- Hass, J., et al. (2010). A new series of picolinamide-substituted PP derivatives and their evaluation for Trk inhibition. Journal of Medicinal Chemistry.
- Various Authors. (2025).
- Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Various Authors. (2023).
- Various Authors. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed.
- Various Authors. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
- Various Authors. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
- Various Authors. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry.
- Various Authors. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Various Authors. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Various Authors. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
- Various Authors. (2019).
- Various Authors. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Various Authors. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Various Authors. (2018). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Various Authors. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- Various Authors. (2024). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
- Various Authors. (2002). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines.
- BenchChem. (2025). The Structure-Activity Relationship of Pyrazolopyridine PDE11A4 Inhibitors: A Technical Guide. BenchChem.
- Bruni, F., et al. (1997). Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. II.
Sources
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and History of Pyrazolo[1,5-a]pyridines: A Technical Guide
Executive Summary
Pyrazolo[1,5-a]pyridine is a fused bicyclic nitrogen heterocycle that has evolved from a synthetic curiosity in the mid-20th century to a privileged scaffold in modern medicinal chemistry. Structurally, it serves as a bioisostere of indole and azaindole, offering unique electronic properties due to its bridgehead nitrogen. This guide traces its historical discovery, details the evolution of its synthetic accessibility—from early cyclizations to modern 1,3-dipolar cycloadditions—and analyzes its critical role in drug discovery, exemplified by the phosphodiesterase inhibitor Ibudilast and next-generation kinase inhibitors.
Structural Architecture & Significance
The pyrazolo[1,5-a]pyridine core consists of a pyridine ring fused to a pyrazole ring across the nitrogen and adjacent carbon. Unlike indole, where the nitrogen is secondary and capable of hydrogen bonding, the bridgehead nitrogen in pyrazolo[1,5-a]pyridine is tertiary and part of the aromatic pi-system, rendering it non-basic and devoid of hydrogen bond donor capability.
Scaffold Numbering & Electronic Properties
The standard IUPAC numbering initiates at the bridgehead nitrogen (position 1 is skipped in some older conventions, but modern numbering assigns the bridgehead as position 4 or treats the fusion systematically). However, for medicinal chemistry, the standard numbering is:
Caption: The pyrazolo[1,5-a]pyridine scaffold acts as a π-excessive system, making C-3 highly nucleophilic and susceptible to electrophilic aromatic substitution.[1]
Historical Genesis: The "First Contact"
The definitive entry of pyrazolo[1,5-a]pyridine into the chemical literature is attributed to the work of J. D. Bower and G. R.[2][3][4] Ramage in 1955 .[2][5][4] While earlier reports in 1948 hinted at related structures, Bower and Ramage provided the first systematic synthesis and characterization of what they termed "2:3a-diazaindene."
-
The 1955 Breakthrough: Bower and Ramage synthesized the core by cyclizing 2-(acylaminoalkyl)pyridines.[3] This early method, while foundational, was harsh and lacked regiocontrol.
-
Nomenclature Shift: Originally referred to as diazaindenes, the community eventually adopted the fusion nomenclature "pyrazolo[1,5-a]pyridine" to accurately reflect the bridgehead nitrogen topology.
Synthetic Evolution: From Tamura to Dipolar Cycloaddition
The synthesis of this scaffold has undergone three distinct evolutionary phases, driven by the need for milder conditions and higher functional group tolerance.
Phase I: The N-Amination Era (1970s)
The introduction of O-mesitylenesulfonylhydroxylamine (MSH) , known as the Tamura Reagent , revolutionized the field. It allowed for the direct N-amination of pyridine to form N-aminopyridinium salts. These salts could then be cyclized with alkynes or 1,3-dicarbonyls.
Phase II: The 1,3-Dipolar Cycloaddition Era (Modern Standard)
The most robust method today involves the [3+2] cycloaddition of N-aminopyridinium ylides (generated in situ from the salt) with electron-deficient alkynes or alkenes. This method is favored for its high atom economy and regioselectivity.
Phase III: C-H Activation (Current Frontier)
Recent advances utilize transition metals (Rh, Ru, Cu) to direct the annulation of N-aminopyridines with internal alkynes via C-H activation, avoiding the need for pre-functionalized ylide precursors.
Caption: Timeline of synthetic strategies for pyrazolo[1,5-a]pyridine construction.
Mechanistic Insight: The [3+2] Cycloaddition
The modern synthesis relies on the formation of a 1,3-dipole (the pyridinium ylide). This is a self-validating reaction system where the color change (formation of the ylide) and gas evolution (if using specific oxidants) serve as process indicators.
Mechanism Steps:
-
Deprotonation: Base removes a proton from the N-aminopyridinium salt to generate the pyridinium ylide (1,3-dipole).
-
Cycloaddition: The ylide undergoes a [3+2] cycloaddition with a dipolarophile (e.g., dimethyl acetylenedicarboxylate or an acrylate).
-
Aromatization: In the case of alkene dipolarophiles, an oxidative step (using air, O2, or PIDA) is required to restore aromaticity.
Caption: Mechanistic pathway of the [3+2] cycloaddition synthesis.
Medicinal Chemistry Applications
Ibudilast: The Pioneer
Ibudilast (KC-404) is the most commercially significant drug containing this scaffold.
-
Discovery: Developed by Kyorin Pharmaceutical.
-
Launch: Approved in Japan (1989) as Ketas for bronchial asthma and later for post-stroke dizziness.
-
Mechanism: Non-selective phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11) and macrophage migration inhibitory factor (MIF) inhibitor.
-
Current Status: Investigational for progressive Multiple Sclerosis (MS) and ALS (Fast Track designation by FDA).
Modern Kinase Inhibitors
The scaffold is now a "privileged structure" for kinase inhibition, functioning as an ATP-mimetic.
-
Pim Kinases: Used to inhibit Pim-1, -2, and -3 in multiple myeloma.
-
PI3K Inhibitors: The scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds in the hinge region of the kinase.
Table 1: Key Medicinal Chemistry Milestones
| Compound | Target | Indication | Status |
| Ibudilast (KC-404) | PDE3/4, MIF | Asthma, Post-stroke, MS, ALS | Marketed (Japan) / Phase 3 (US) |
| Pim Inhibitors | Pim-1/2/3 | Multiple Myeloma | Preclinical/Phase 1 |
| PI3K Inhibitors | PI3K | Hematological Cancers | Research Phase |
| Dopamine Ligands | D3/D4 Receptors | CNS Disorders | Research Phase |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The intermediate colors and solubility changes act as checkpoints.
Protocol A: Synthesis of N-Aminopyridinium Iodide (Precursor)
This step creates the 1,3-dipole precursor.
-
Reagents: Pyridine (10 mmol), Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol), Potassium Carbonate (K2CO3), HI (Hydroiodic acid).
-
Note: While Tamura reagent is classic, HOSA is safer and more shelf-stable for this specific transformation in modern workflows.
-
-
Procedure:
-
Dissolve pyridine (0.79 g, 10 mmol) in water (10 mL) at 90°C.
-
Add HOSA (1.35 g, 12 mmol) portion-wise over 20 minutes. Checkpoint: Solution turns slightly yellow.
-
Heat at 90°C for 1 hour.
-
Cool to room temperature (RT) and add K2CO3 to neutralize (pH ~8).
-
Extract unreacted pyridine with diethyl ether (discard organic layer).
-
Acidify aqueous layer with conc. HI (hydroiodic acid).
-
Concentrate in vacuo. Ethanol recrystallization yields the N-aminopyridinium iodide as yellow crystals.
-
Protocol B: Oxidative [3+2] Cycloaddition (The Product)
Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Reagents: N-aminopyridinium iodide (1.0 equiv), Ethyl acrylate (2.0 equiv), K2CO3 (2.5 equiv), Toluene (solvent), Air (oxidant).
-
Procedure:
-
Setup: To a 50 mL round-bottom flask, add N-aminopyridinium iodide (222 mg, 1.0 mmol) and K2CO3 (345 mg, 2.5 mmol).
-
Solvent: Add Toluene (5 mL). Note: The base will not dissolve completely; this is a heterogeneous mixture.
-
Addition: Add Ethyl acrylate (200 mg, 2.0 mmol).
-
Reaction: Stir vigorously at 80°C open to the air (or under an O2 balloon for faster kinetics).
-
Checkpoint: The reaction mixture typically turns dark brown/red as the ylide forms and reacts.
-
Completion: Monitor by TLC (approx. 4-6 hours). The polar salt spot will disappear, and a less polar fluorescent spot (product) will appear.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 8:2).
-
Yield: Expect 70-85% of a pale yellow solid.
-
References
-
Bower, J. D., & Ramage, G. R. (1955). 2:3a-Diazaindene (I) and various derivatives.[2][5] Journal of the Chemical Society, 2834–2837. Link
-
Tamura, Y., et al. (1973). Synthesis of N-aminopyridinium salts and their use in organic synthesis. Journal of Organic Chemistry, 38(6), 1239–1241. Link
-
Mizuno, T., et al. (2004). Neuroprotective effects of ibudilast in glia-neuron co-culture systems. Neuropharmacology, 46(3), 404-411. Link
-
Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines through Oxidative [3+2] Cycloaddition.[6] Synthesis, 49, 2513-2522.[6] Link
-
Wang, J., et al. (2024). PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides.[6] Synlett, 35, 1551-1556.[6] Link
Sources
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This bicyclic heterocyclic system, a privileged structure in medicinal chemistry, has been the focus of intensive research due to its favorable physicochemical properties and its ability to engage with a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine core, encompassing its synthesis, multifaceted pharmacological activities, and burgeoning potential in the development of novel therapeutics. We will delve into the intricacies of its structure-activity relationships, explore its modulation of key signaling pathways, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the pyrazolo[1,5-a]pyridine scaffold in their quest for next-generation medicines.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core, a fusion of pyrazole and pyridine rings, has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent placement, facilitating precise interactions with biological macromolecules. This inherent structural preorganization, coupled with its synthetic tractability, has positioned the pyrazolo[1,5-a]pyridine scaffold as a fertile ground for the design of potent and selective modulators of various enzymes and receptors.
Initially explored for its central nervous system (CNS) activities, the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives has expanded dramatically. Today, this scaffold is a key component in the design of agents targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. This guide will illuminate the chemical and biological rationale behind the success of this remarkable heterocyclic system.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine nucleus can be achieved through several elegant and efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Intermolecular [3+2] Cycloaddition of N-Iminopyridinium Ylides
A prevalent and versatile method for the synthesis of pyrazolo[1,5-a]pyridines involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles, such as alkenes and alkynes. This approach offers a high degree of regioselectivity and allows for the introduction of diverse substituents onto the scaffold.
Cross-Dehydrogenative Coupling (CDC) Reactions
More recently, cross-dehydrogenative coupling reactions have emerged as a powerful and atom-economical strategy for the synthesis of substituted pyrazolo[1,5-a]pyridines. This method typically involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by a mild oxidant such as molecular oxygen in the presence of acetic acid.[1]
TEMPO-Mediated [3+2] Annulation–Aromatization
A notable advancement in the synthesis of pyrazolo[1,5-a]pyridines is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator in a [3+2] annulation–aromatization protocol. This method, which utilizes N-aminopyridines and α,β-unsaturated compounds, provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity.
Pharmacological Landscape: A Scaffold of Diverse Activities
The pyrazolo[1,5-a]pyridine scaffold has demonstrated a remarkable breadth of pharmacological activities, a testament to its ability to interact with a wide range of biological targets.
Antitubercular Agents: A New Frontier in Combating Resistance
A significant and promising application of the pyrazolo[1,5-a]pyridine scaffold is in the development of novel antitubercular agents.[2][3] Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have exhibited potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[2][4] These compounds have shown low nanomolar minimum inhibitory concentration (MIC) values, highlighting their potential as lead compounds for the development of new anti-TB drugs.[2][3]
Kinase Inhibition: Modulating Cellular Signaling
The pyrazolo[1,5-a]pyridine core has been extensively explored as a scaffold for the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[5] For instance, certain derivatives have demonstrated high selectivity for the p110α isoform of PI3K.[5] The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, blocks the activation of downstream effectors such as Akt, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Other Therapeutic Applications
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory agents
-
Antiviral compounds
-
Dopamine receptor antagonists
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
Systematic SAR studies have been instrumental in optimizing the pharmacological properties of pyrazolo[1,5-a]pyridine derivatives. These studies have revealed key structural features that govern their potency, selectivity, and pharmacokinetic profiles.
For antitubercular agents, the nature of the substituent at the 3-position of the pyrazolo[1,5-a]pyridine core has been shown to be critical for activity. The introduction of a carboxamide moiety at this position, coupled with specific substitutions on the appended aryl ring, has led to compounds with potent anti-Mtb activity.[2][4]
In the context of PI3K inhibitors, the substitution pattern around the pyrazolo[1,5-a]pyridine ring system plays a crucial role in determining isoform selectivity.[5] Variations in the linker connecting the pyrazolo[1,5-a]pyridine core to an arylsulfonyl or arylcarbonyl group have been shown to modulate selectivity between different PI3K isoforms.
Data Presentation: A Quantitative Overview
The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyridine derivatives against various biological targets.
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound | R | MIC (μg/mL) vs. Mtb H37Rv |
| 5a | 4-Fluorophenyl | 0.015 |
| 5k | 4-(Trifluoromethyl)phenyl | <0.002 |
| 5v | 4-Chlorophenyl | 0.004 |
| Isoniazid | - | 0.03 |
| Data adapted from[2] |
Table 2: PI3K Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) |
| 5x | 0.9 | 24 | 120 | 18 |
| 41 | 1.8 | 3.6 | 2.1 | 2.5 |
| 57 | 110 | 180 | 130 | 15 |
| 58 | 1.8 | 26 | 130 | 25 |
| Data adapted from[5][6] |
Experimental Protocols: A Guide to Synthesis and Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, based on established and validated protocols.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling
Materials:
-
1-Amino-2-imino-pyridine derivative (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Acetic acid (6.0 equiv)
-
Ethanol
-
Oxygen atmosphere
Procedure:
-
To a solution of the 1-amino-2-imino-pyridine derivative in ethanol, add the 1,3-dicarbonyl compound and acetic acid.
-
Stir the reaction mixture under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for an additional 24 hours.
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives.
Clinical Landscape and Future Directions
While the pyrazolo[1,5-a]pyridine scaffold has demonstrated significant promise in preclinical studies across various therapeutic areas, information regarding its progression into clinical trials is limited. In contrast, the closely related pyrazolo[1,5-a]pyrimidine scaffold is a component of several FDA-approved drugs and clinical candidates, particularly in the oncology space.[7]
The extensive preclinical data on pyrazolo[1,5-a]pyridine derivatives, especially in the fields of infectious diseases and cancer, strongly suggests that this scaffold holds considerable potential for clinical development. Future research efforts should focus on:
-
Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of promising pyrazolo[1,5-a]pyridine-based compounds to enhance their drug-like characteristics.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to identify novel therapeutic targets and potential biomarkers.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies in relevant animal models to establish the efficacy and safety profiles of lead candidates.
The continued exploration of the pyrazolo[1,5-a]pyridine scaffold is poised to yield a new generation of innovative medicines to address unmet medical needs. Its proven versatility and amenability to chemical modification make it a highly attractive starting point for drug discovery campaigns.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, underscores its importance in the ongoing search for novel therapeutic agents. From combating drug-resistant tuberculosis to modulating key signaling pathways in cancer, the applications of this versatile scaffold are continually expanding. As our understanding of its structure-activity relationships deepens and new synthetic methodologies are developed, the pyrazolo[1,5-a]pyridine core is set to play an even more prominent role in the future of drug discovery. This technical guide serves as a comprehensive resource for researchers seeking to harness the immense potential of this remarkable heterocyclic system.
References
- [Reference to a general review on pyrazolo[1,5-a]pyridines in medicinal chemistry - placeholder]
-
Al-Tel, T. H. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega2019 , 4 (9), 13833–13843. [Link]
-
Wang, B.; et al. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Med. Chem. Lett.2015 , 6 (7), 814–818. [Link]
- [Reference to a review on synthetic methods for pyrazolo[1,5-a]pyridines - placeholder]
-
Wang, B.; et al. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Med. Chem. Lett.2015 , 6 (7), 814–818. [Link]
- [Reference to a general review on kinase inhibitors - placeholder]
- [Reference to a review on the PI3K/Akt p
-
Wang, B.; et al. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Med. Chem. Lett.2019 , 10 (3), 329–334. [Link]
- [Reference to a paper on anti-inflammatory pyrazolo[1,5-a]pyridines - placeholder]
- [Reference to a paper on antiviral pyrazolo[1,5-a]pyridines - placeholder]
-
Sharma, P.; et al. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules2024 , 29(15), 3560. [Link]
- [Reference to a paper on dopamine antagonist pyrazolo[1,5-a]pyridines - placeholder]
- [Reference to a comprehensive SAR study on pyrazolo[1,5-a]pyridines - placeholder]
-
Kendall, J. D.; et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Med. Chem. Commun.2014 , 5, 41-46. [Link]
-
Hancox, E. L.; et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorg. Med. Chem.2012 , 20 (1), 69-85. [Link]
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyridine Scaffold: From Privileged Structure to Targeted Therapeutics
Topic: Potential Therapeutic Applications of Pyrazolo[1,5-a]pyridine Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Structurally bioisosteric to indole and purine, this fused bicyclic system offers unique physicochemical properties: it is planar, electron-rich, and possesses a bridgehead nitrogen that prevents metabolic N-dealkylation common in related heterocycles.
This guide analyzes the therapeutic utility of pyrazolo[1,5-a]pyridine, moving beyond simple enumeration to explore the causality of its success. We examine its role as a kinase hinge-binder in oncology (exemplified by the FDA-approved Selpercatinib ), its established efficacy in inflammation (via Ibudilast ), and its emerging potential in infectious diseases (tuberculosis) and neurology (dopamine D4 antagonists).
Chemical Architecture & Pharmacophore Logic
Structural Advantages
The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring across the N1-C2 bond. This fusion creates a 10-
-
Bioisosterism: It serves as a stable isostere for indole, azaindole, and purine.
-
Metabolic Stability: Unlike indoles which are prone to oxidation at C3, or purines prone to glycosidase cleavage, the pyrazolo[1,5-a]pyridine core is robust.
-
Vector Positioning: The C3, C2, and C7 positions allow for precise vector exploration, enabling access to distinct hydrophobic pockets within receptor active sites.
Functionalization Zones
The scaffold's reactivity profile dictates synthetic strategies:
-
C3 Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (halogenation, formylation) and cross-coupling. This is often the attachment point for the "warhead" or hinge-binding motif.
-
C2 Position: Typically functionalized during ring construction (e.g., using substituted alkynes).
-
C7 Position: Critical for controlling overall molecular shape and solubility; accessible via lithiation or specific cyclization precursors.
Figure 1: Functional map of the pyrazolo[1,5-a]pyridine scaffold highlighting key vectors for medicinal chemistry optimization.
Therapeutic Pillar 1: Oncology (The Kinase Revolution)
The most significant application of this scaffold lies in kinase inhibition. The nitrogen at position 4 (pyridine nitrogen) often acts as a hydrogen bond acceptor, interacting with the hinge region of kinase enzymes.
Flagship Therapeutic: Selpercatinib (Retevmo)
Selpercatinib is a first-in-class, highly selective RET (Rearranged during Transfection) kinase inhibitor approved for non-small cell lung cancer (NSCLC) and thyroid cancers.
-
Role of the Scaffold: The pyrazolo[1,5-a]pyridine-3-carbonitrile core serves as the central anchor.
-
Mechanism: It binds in the ATP pocket of the RET kinase. The rigid bicyclic system orients the molecule to avoid steric clashes with the gatekeeper residue, a common mechanism of resistance in other kinase inhibitors.
-
Selectivity: The scaffold allows for substituents that extend into the solvent front and the back pocket, granting >100-fold selectivity over VEGFR2, which reduces off-target toxicity (e.g., hypertension).
Emerging Targets: Trk and CDK9
-
Trk Inhibitors: Tropomyosin receptor kinase (Trk) fusions are oncogenic drivers. Pyrazolo[1,5-a]pyridine derivatives have demonstrated nanomolar potency against TrkA/B/C by mimicking the binding mode of pyrrolopyrimidines but with improved physicochemical profiles.
-
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) regulates transcription elongation. Inhibitors based on this scaffold have shown promise in downregulating Mcl-1, a pro-survival protein, thereby inducing apoptosis in hematological malignancies.
Therapeutic Pillar 2: Inflammation & Neurology
The Anchor Drug: Ibudilast
Ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) is the proof-of-concept molecule for this class.
-
Indications: Asthma, post-stroke dizziness (Japan); currently in Phase trials in the US for Multiple Sclerosis (MS) and ALS.
-
Mechanism: It is a non-selective phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11) and a macrophage migration inhibitory factor (MIF) inhibitor.
-
Scaffold Logic: The isopropyl group at C2 and the ketone at C3 are critical for fitting into the hydrophobic pocket of the PDE enzyme, blocking cAMP hydrolysis.
Dopamine D4 Antagonists (The FAUC Series)
Selective Dopamine D4 receptor antagonists are sought as "atypical" antipsychotics without the extrapyramidal side effects associated with D2 blockade.
-
Design: The pyrazolo[1,5-a]pyridine core replaces the tricyclic core of clozapine-like structures.
-
Outcome: High affinity and selectivity for D4 over D2/D3 receptors.[3] The scaffold provides a rigid spacer that positions the piperazine "head" group for optimal ionic interaction with the receptor aspartate residue.
Therapeutic Pillar 3: Infectious Diseases (The New Frontier)
Antitubercular Agents (TB47)
The rise of Multi-Drug Resistant (MDR) Tuberculosis necessitates novel targets.
-
Target: The QcrB subunit of the electron transport chain (cytochrome bc1 complex).[4]
-
Compound: TB47 (a pyrazolo[1,5-a]pyridine-3-carboxamide).
-
Discovery Logic (Scaffold Hopping): Researchers started with the imidazo[1,2-a]pyridine core (found in the clinical candidate Q203) and performed a scaffold hop to pyrazolo[1,5-a]pyridine.[4]
-
Result: TB47 retained potency against M. tuberculosis (MIC < 0.01 µM) but exhibited improved metabolic stability and pharmacokinetic properties compared to the parent imidazo-pyridine series.
Synthesis & Manufacturing Protocols
The construction of the pyrazolo[1,5-a]pyridine ring is the critical step. The most robust method involves a [3+2] cycloaddition.
Protocol: [3+2] Cycloaddition via N-Iminopyridinium Ylides
This protocol describes the synthesis of a 3-ester substituted core, a versatile intermediate.
Reagents:
-
O-(Mesitylsulfonyl)hydroxylamine (MSH) (Aminating agent - Handle with extreme caution)
-
Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (Dipolarophile)
-
Base (K2CO3) and Solvent (DMF or MeCN)
Step-by-Step Methodology:
-
N-Amination: Dissolve the pyridine substrate in DCM. Add MSH (1.1 equiv) dropwise at 0°C. Stir at RT for 2-4 hours. Precipitate the N-aminopyridinium salt with diethyl ether and filter.
-
Ylide Formation: Suspend the salt in DMF. Add K2CO3 (2.5 equiv) to generate the N-iminopyridinium ylide in situ.
-
Cycloaddition: Add the alkyne dipolarophile (1.2 equiv) dropwise.
-
Reaction: Stir at RT (or mild heat 60°C) for 12 hours. The color typically changes from yellow to dark orange.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel chromatography. The pyrazolo[1,5-a]pyridine product is typically fluorescent under UV (254/365 nm).
Validation Check:
-
1H NMR: Look for the disappearance of the N-NH2 protons and the appearance of the pyrazole C2-H singlet (if using terminal alkyne) around 8.0-8.5 ppm.
Figure 2: Synthetic workflow for the construction of the pyrazolo[1,5-a]pyridine core via dipolar cycloaddition.[6]
Comparative Data Summary
| Compound | Therapeutic Area | Target | Development Status | Key Structural Feature |
| Ibudilast | Inflammation / CNS | PDE3, PDE4, MIF | Approved (JP), Ph2/3 (US) | 2-isopropyl group (hydrophobic fit) |
| Selpercatinib | Oncology | RET Kinase | FDA Approved | 3-carbonitrile (hinge alignment) |
| TB47 | Infectious Disease | QcrB (TB) | Preclinical | 3-carboxamide linker |
| FAUC 113 | CNS | Dopamine D4 | Research Tool | Piperazine side chain |
Future Outlook
The pyrazolo[1,5-a]pyridine scaffold has graduated from a "novelty" to a validated industrial workhorse. Future development faces two main challenges:
-
Regioselectivity: While the [3+2] cycloaddition is powerful, controlling regiochemistry with asymmetric alkynes remains a synthetic hurdle requiring advanced catalysts.
-
Solubility: The planar, aromatic nature can lead to poor aqueous solubility (brick-dust properties). Introduction of sp3-rich substituents (as seen in Selpercatinib's diazabicyclo moiety) is essential for oral bioavailability.
References
-
Ibudilast (AV-411) Data: National Institutes of Health (NIH). "Ibudilast: Compound Summary." PubChem. Available at: [Link]
-
Selpercatinib Approval: U.S. Food and Drug Administration (FDA). "FDA approves selpercatinib for lung and thyroid cancers with RET gene mutations or fusions." FDA.gov. Available at: [Link]
-
TB47 Discovery: Comparison of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine derivatives. ACS Medicinal Chemistry Letters. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." Available at: [Link]
-
Dopamine D4 Antagonists: Hübner, H., et al. "Structure-affinity relationships of pyrazolo[1,5-a]pyridines as dopamine D4 receptor ligands." Journal of Medicinal Chemistry. (Referenced via PubMed/NIH context). Available at: [Link]
-
Synthesis Methodology: "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selpercatinib [MI] | C29H31N7O3 | CID 155804485 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazolo[1,5-a]pyridines: A Technical Guide to Synthesis and Application
The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic nitrogen heterocycle, has emerged as a cornerstone in modern medicinal chemistry and materials science.[1] Its versatile structure offers a unique combination of stability, reactivity, and diverse functionalization potential, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] First reported in 1948, the interest in this motif has grown exponentially, driven by its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of the core synthetic strategies for constructing the pyrazolo[1,5-a]pyridine ring system and a comprehensive overview of its burgeoning applications, with a particular focus on the rationale behind experimental choices and the validation of described protocols.
Part 1: Mastering the Synthesis of the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine skeleton can be achieved through several elegant and efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent and field-proven approaches are detailed below.
The [3+2] Cycloaddition: A Convergent and Versatile Approach
The [3+2] cycloaddition reaction stands out as one of the most powerful and widely employed methods for the synthesis of pyrazolo[1,5-a]pyridines.[2] This strategy involves the reaction of a three-atom component, typically an N-aminopyridinium ylide (a 1,3-dipole), with a two-atom component (a dipolarophile), such as an alkyne or an alkene. The inherent convergence of this approach allows for the rapid assembly of complex molecular architectures from relatively simple precursors.
A key advantage of this methodology is the ability to control regioselectivity, which is crucial for establishing the desired substitution pattern on the final product. For instance, the reaction of N-aminopyridinium ylides with electron-deficient alkenes, mediated by reagents like (diacetoxyiodo)benzene (PIDA), proceeds with high regioselectivity to afford multifunctionalized pyrazolo[1,5-a]pyridines under mild conditions.[3]
Figure 1: General scheme of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.
Experimental Protocol: PIDA-Mediated [3+2] Cycloaddition [3]
-
To a solution of the N-aminopyridinium ylide (1.0 mmol) in a suitable solvent such as N-methylpyrrolidone (NMP) is added the electron-deficient alkene (1.2 mmol).
-
(Diacetoxyiodo)benzene (PIDA) (1.1 mmol) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be purified to homogeneity using standard chromatographic techniques. The use of a mild oxidant like PIDA avoids harsh reaction conditions, preserving sensitive functional groups.
A catalyst-free, sonochemical approach has also been developed for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines, offering an energy-efficient and rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines.[4] This method often leads to improved yields and shorter reaction times compared to conventional heating.[4]
Condensation Reactions: A Classical and Reliable Route
Condensation reactions provide a classical yet highly effective pathway to pyrazolo[1,5-a]pyridines and their close analogs, pyrazolo[1,5-a]pyrimidines. This strategy typically involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[5] The choice of the dicarbonyl component allows for the introduction of various substituents at the 5- and 7-positions of the resulting fused ring system.
Table 1: Summary of Condensation Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate, reflux | 89 | [6] |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyls | Conventional heating or microwave | Good to excellent | [7] |
| Aminopyrazoles | Enaminones or chalcones | K2S2O8, water | Nearly quantitative | [5] |
Transition Metal-Catalyzed Syntheses: Enabling Novel Transformations
Transition metal catalysis has revolutionized organic synthesis, and the construction of the pyrazolo[1,5-a]pyridine scaffold is no exception. Palladium- and copper-catalyzed reactions have been instrumental in developing novel and efficient synthetic routes.
Palladium-catalyzed cross-coupling reactions, for instance, have been utilized for the direct C-H functionalization of pyrazolo[1,5-a]pyridines, enabling the introduction of diverse functional groups.[5] A notable example is the Pd(OAc)2/AgOAc-mediated regioselective C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with five-membered heteroarenes, which proceeds without the need for a directing group.[5]
Copper catalysis has been employed in the oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium imines, providing an efficient route to 3-substituted pyrazolo[1,5-a]pyridines.[1] This method is particularly valuable for the synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines.[1]
Figure 2: Conceptual workflow of transition metal-catalyzed functionalization of pyrazolo[1,5-a]pyridines.
Part 2: Applications of Pyrazolo[1,5-a]pyridines: From Bench to Bedside
The unique structural features of pyrazolo[1,5-a]pyridines have positioned them as highly sought-after scaffolds in drug discovery and materials science. Their rigid, planar geometry and the strategic placement of nitrogen atoms facilitate interactions with a wide range of biological targets.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyridines and their pyrimidine analogs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][5]
2.1.1 Kinase Inhibitors
A significant area of application for pyrazolo[1,5-a]pyridines is in the development of protein kinase inhibitors for targeted cancer therapy.[5][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][8]
-
p38 Kinase Inhibitors: Substituted pyrazolo[1,5-a]pyridines have been developed as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[9]
-
PI3K Inhibitors: Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which play critical roles in immunosuppression in the tumor microenvironment.[10] One such derivative, 20e (IHMT-PI3K-315) , displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, and demonstrated tumor growth suppression in a mouse model.[10]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[11] These compounds act as potent inhibitors of Trk kinases, which are oncogenic drivers in a variety of tumors.[11]
Figure 3: Simplified PI3K/AKT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine-based inhibitors.
Table 2: Selected Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors and their Biological Activity
| Compound Class | Target Kinase | Key Compound | IC50/EC50 | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyridines | PI3Kγ/δ | 20e (IHMT-PI3K-315) | IC50: 4.0 nM (γ), 9.1 nM (δ) | Cancer Immunotherapy | [10] |
| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidines | TrkA | Compound 8 | IC50: 1.7 nM | Cancer | [11] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | CPL302253 | IC50: 2.8 nM | Asthma, COPD | [6] |
2.1.2 Anti-inflammatory and Anticancer Agents
Beyond kinase inhibition, pyrazolo[1,5-a]pyridines have shown promise as anti-inflammatory and anticancer agents through various mechanisms.[1] For example, a library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation, identifying several compounds with potent anti-inflammatory activity.[12]
Materials Science: Exploring Luminescent Properties
While the applications of pyrazolo[1,5-a]pyridines in medicinal chemistry are well-established, their potential in materials science is an emerging area of research. The rigid, planar structure of the fused ring system, coupled with the potential for extensive π-conjugation through appropriate substitution, makes them attractive candidates for the development of novel organic luminescent materials.[1] For instance, studies on 3,3'-bipyrazolo[1,5-a]pyridine derivatives have revealed their potential as luminogens, opening up new avenues for the design of tailor-made organic light-emitting materials.[1]
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and valuable building block in the development of functional molecules. The synthetic methodologies for its construction are mature and diverse, offering chemists a robust toolkit to access a wide array of derivatives. The profound impact of this scaffold in medicinal chemistry, particularly in the realm of kinase inhibitors for targeted cancer therapy, is undeniable.
Looking ahead, future research will likely focus on the development of more sustainable and atom-economical synthetic methods, such as those employing green chemistry principles and flow chemistry.[1][5] Furthermore, a deeper exploration of their applications in materials science, particularly in the fields of organic electronics and sensing, is warranted. The continued investigation of the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials with significant societal impact.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
- The Journal of Organic Chemistry Ahead of Print - ACS Publications.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central.
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review | Bentham Science Publishers.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI.
- Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - MDPI.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
- Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization..
-
Synthesis of pyrazolo[1,5-a][3][5][13]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. Available at:
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
- Transition Metal-Catalyzed Pyridine Synthesis. Transition Metal-Catalyzed Heterocycle Synthesis Series 1st Edition Wu | PDF | Pyridine | Organic Synthesis - Scribd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, PI3K inhibitors) and oxidative hair dye formulations.
Introduction & Significance
The pyrazolo[1,5-a]pyridine ring system is a bioisostere of indole and purine, widely utilized in medicinal chemistry to target ATP-binding pockets of protein kinases. The 3,4-diamine substitution pattern is particularly valuable as it provides two "peri"-positioned amino groups capable of bidentate hydrogen bonding or further annulation to form tricyclic systems (e.g., imidazo[1,2-a]pyrazolo[1,5-c]pyridines).
While standard protocols often yield the 3-amino-6-substituted isomers (due to steric control during cyclization), this guide focuses on a regioselective, telescoped one-pot protocol to access the 3,4-diamine core. This is achieved via the oxidative [3+2] cycloaddition of N-aminopyridinium salts with functionalized nitriles, followed by in situ reduction.
Mechanistic Strategy
The synthesis relies on a cascade sequence:
-
N-Amination: Electrophilic amination of a 3-substituted pyridine precursor (e.g., 3-nitropyridine) to form the N-aminopyridinium salt.
-
1,3-Dipolar Cycloaddition: Base-mediated deprotonation forms an N-iminopyridinium ylide, which undergoes a [3+2] cycloaddition with 2-chloroacrylonitrile (or 2,3-dibromopropionitrile).
-
Aromatization: Elimination of HCl (or HBr) and tautomerization yields the 3-aminopyrazolo[1,5-a]pyridine core.
-
Regiocontrol: The use of 3-nitropyridine as the starting material is strategic. While sterics favor cyclization at C6, electronic factors (inductive withdrawal) and specific solvent effects can enhance cyclization at C2 (proximal), yielding the 4-nitro isomer, which is subsequently reduced to the amine.
Caption: Mechanistic pathway for the cascade synthesis of the 3,4-diamine scaffold.
Experimental Protocol
Target Molecule: Pyrazolo[1,5-a]pyridine-3,4-diamine Scale: 10 mmol (adaptable)
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Notes |
| 3-Nitropyridine | Substrate | 1.0 | Precursor for 4-amino position |
| Hydroxylamine-O-sulfonic acid (HOSA) | Aminating Agent | 1.2 | Generates N-amino salt |
| 2-Chloroacrylonitrile | Cyclization Partner | 1.2 | Latent "C-C-CN" equivalent |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 | Anhydrous, finely ground |
| Iron Powder (Fe) | Reductant | 5.0 | For nitro reduction |
| Acetic Acid (AcOH) | Solvent/Reagent | - | Glacial |
| DMF / Water | Solvents | - | High purity |
Phase 1: Formation of the Pyrazolo Core (The 3-Amino-4-Nitro Intermediate)
-
N-Amination:
-
Dissolve 3-nitropyridine (1.24 g, 10 mmol) in water (10 mL) and heat to 50°C.
-
Add HOSA (1.36 g, 12 mmol) portion-wise over 15 minutes.
-
Stir at 80°C for 1 hour. Cool to room temperature (RT). The solution turns yellow/orange.
-
Checkpoint: TLC (10% MeOH/DCM) should show consumption of pyridine and a baseline spot (salt).
-
Neutralize with solid K₂CO₃ until pH ~8.
-
-
Cycloaddition (One-Pot):
-
Dilute the aqueous mixture with DMF (20 mL) to ensure solubility of the ylide.
-
Add K₂CO₃ (3.45 g, 25 mmol) followed by 2-chloroacrylonitrile (1.05 g, 12 mmol) dropwise.
-
Stir vigorously at RT for 12–16 hours. The color will darken significantly.
-
Regio-isomer Note: Both 4-nitro (proximal) and 6-nitro (distal) isomers may form. The 4-nitro isomer is often less soluble or chromatographically distinct.
-
Workup 1: Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification (Critical): Flash chromatography (Hexane/EtOAc gradient). Isolate the 3-amino-4-nitropyrazolo[1,5-a]pyridine . (Note: If the 4-nitro isomer is minor, scale up or use 3-acetamidopyridine as a directing group alternative).
-
Phase 2: Reduction to the 3,4-Diamine 3. Reduction:
- Dissolve the nitro-amine intermediate in Glacial Acetic Acid (20 mL).
- Add Iron powder (5 equiv) slowly (exothermic).
- Heat to 60°C for 2 hours.
- Checkpoint: LC-MS will show the mass shift from Nitro (M+) to Amine (M-30+2).
-
Final Isolation:
-
Filter off iron residues through Celite.
-
Neutralize the filtrate with NaOH (aq) or NaHCO₃ to pH 9.
-
Extract with DCM (3 x 50 mL) or n-Butanol if highly polar.
-
Concentrate to yield Pyrazolo[1,5-a]pyridine-3,4-diamine as a dark solid (oxidation sensitive). Store under inert atmosphere.
-
Optimization & Troubleshooting (CPPs)
| Parameter | Issue | Solution |
| Regioselectivity | Low yield of 4-isomer | Use 3-acetamidopyridine instead of 3-nitro. The acetamido group can direct cyclization proximally via H-bonding or steric gearing, and is hydrolyzed to the amine later. |
| Ylide Stability | Low conversion | Ensure temperature is kept low (RT) during nitrile addition to prevent ylide decomposition before cycloaddition. |
| Product Stability | Oxidation/Darkening | The 3,4-diamine is electron-rich and prone to oxidation (forming azo dimers). Store as the HCl salt or use immediately. |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target diamine.
References
- General Synthesis of Pyrazolo[1,5-a]pyridines: Title: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines. Source:Synthesis 2017, 49(11), 2513-2522.
- Specific 3,4-Diamine Derivatives (Patent Literature)
-
Mechanistic Insight (N-Amination)
Sources
- 1. WO2012095394A2 - Process for dyeing or lightening keratin fibres in two parts, using an oil-rich alkaline direct emulsion based on a solid nonionic surfactant with an hlb ranging from 1.5 to 10 - Google Patents [patents.google.com]
- 2. Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2017091796A1 - Compositions for treating the hair - Google Patents [patents.google.com]
- 11. US10398635B1 - Compositions and methods for improving color deposit and durability of color in artificially colored hair - Google Patents [patents.google.com]
- 12. ES2748836T3 - Composition composed of (2,5-diaminophenyl) ethanol, a nonionic alkylpolyglucoside surfactant, an oxyethylenated sorbitan ester or a polyalkoxylated or polyglycerolated fatty alcohol in a medium rich in fatty substances, dyeing process and corresponding device - Google Patents [patents.google.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Advent of Microwave Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, potent protein kinase inhibition for targeted cancer therapy.[1] The development of efficient and sustainable synthetic methodologies to access these complex molecules is therefore a critical endeavor in modern drug discovery.
Traditionally, the synthesis of pyrazolo[1,5-a]pyridines has often involved multi-step procedures with long reaction times, harsh conditions, and often unsatisfactory yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a powerful tool to overcome these limitations.[2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often enhanced regioselectivity.[1][3] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1][4]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of microwave-assisted synthesis of pyrazolo[1,5-a]pyridine derivatives. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering you to effectively implement this technology in your laboratory.
The "Microwave Effect": Understanding the Causality Behind Enhanced Reactivity
The remarkable rate enhancements observed in microwave-assisted reactions are not solely due to thermal effects. While rapid heating to temperatures above the solvent's boiling point (in a sealed vessel) plays a significant role, non-thermal effects are also at play. These include the direct interaction of the oscillating electromagnetic field with polar molecules and intermediates, leading to increased molecular agitation and a higher probability of effective collisions. This localized superheating can overcome activation energy barriers more efficiently than conventional heating methods.
The choice of solvent is critical in microwave synthesis. Polar solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, couple efficiently with microwave irradiation, leading to rapid heating. In some cases, solvent-free conditions have proven to be highly effective, offering a greener and more efficient approach.[1]
General Workflow for Microwave-Assisted Pyrazolo[1,5-a]pyridine Synthesis
The following diagram illustrates a generalized workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridine derivatives. This typically involves the reaction of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner.
Caption: Generalized workflow for microwave-assisted pyrazolo[1,5-a]pyridine synthesis.
Detailed Experimental Protocols
Here, we present detailed, step-by-step protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridine derivatives. These protocols are based on established and reliable methods from the scientific literature.
Protocol 1: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a highly efficient, one-pot, three-component reaction for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[1]
Reactants:
-
5-Amino-1H-pyrazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)
-
Solvent (e.g., Ethanol, or solvent-free)
-
Catalyst (e.g., a few drops of piperidine or acetic acid, optional)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 5-amino-1H-pyrazole derivative (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).
-
If using a solvent, add 2-3 mL of ethanol. For solvent-free conditions, proceed to the next step.
-
If a catalyst is required, add a catalytic amount (e.g., 2-3 drops) of piperidine or acetic acid.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (typically 100-140°C) for a specified time (usually 5-20 minutes). The power should be set to the minimum required to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Palladium-Catalyzed Synthesis from β-Halovinyl/Aryl Aldehydes
This protocol outlines a palladium-catalyzed approach for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines under microwave irradiation.[5]
Reactants:
-
3-Aminopyrazole or 5-aminopyrazole (1.0 mmol)
-
β-Halovinyl/aryl aldehyde (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 3 mL)
Procedure:
-
In a 10 mL microwave reaction vial, combine the aminopyrazole (1.0 mmol), the β-halovinyl/aryl aldehyde (1.0 mmol), the palladium catalyst (5 mol%), the ligand (10 mol%), and the base (2.0 mmol).
-
Add the solvent (3 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a duration of 15-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
-
Confirm the structure of the product by spectroscopic analysis.
Comparative Data of Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.
| Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 7-Arylpyrazolo[1,5-a]pyrimidine | Conventional | Reflux | 8-12 h | 60-75 | [6] |
| 7-Arylpyrazolo[1,5-a]pyrimidine | Microwave | 140 | 10-15 min | 85-95 | [6] |
| Polysubstituted Pyrazolo[1,5-a]pyrimidine | Conventional | 80 | 6 h | 70 | [1] |
| Polysubstituted Pyrazolo[1,5-a]pyrimidine | Microwave | 120 | 5 min | 92 | [1] |
| 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine | Conventional | 120 | 4-6 h | Moderate | [5] |
| 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine | Microwave | 120 | 10-20 min | Good to Excellent | [5] |
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some challenges may arise. Here are some common issues and their potential solutions:
-
Low Yield:
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions.
-
Solvent Choice: Experiment with different polar solvents that couple efficiently with microwaves.
-
Catalyst Screening: If applicable, screen different catalysts and catalyst loadings.
-
-
Formation of Byproducts:
-
Lower Temperature: Reducing the reaction temperature may improve selectivity.
-
Shorter Reaction Time: Over-irradiation can lead to decomposition or side reactions.
-
-
Incomplete Reaction:
-
Increase Temperature/Time: Carefully increase the reaction temperature or duration.
-
Check Reactant Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally emerged as a superior methodology for the rapid and efficient construction of the pyrazolo[1,5-a]pyridine scaffold. The significant reduction in reaction times, coupled with improved yields and a greener footprint, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. Future advancements in this area will likely focus on the development of novel microwave-promoted multi-component reactions, the use of more sustainable catalysts, and the application of flow chemistry in conjunction with microwave heating for continuous production.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][7]triazines - MDPI. (2021, June 10). MDPI. Retrieved February 16, 2026, from [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. (2025, August 6). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2023, February). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). Wiley Online Library. Retrieved February 16, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][7]triazines - PMC. (2021, June 10). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][6][8]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020, April 20). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
-
Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. Retrieved February 16, 2026, from [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved February 16, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][7]triazines. (2021, June 10). Semantic Scholar. Retrieved February 16, 2026, from [Link]
-
A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019, January 18). E-RESEARCHCO. Retrieved February 16, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazolo [1, 5-c] quinazolines and their derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eresearchco.com [eresearchco.com]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Pyrazolo[1,5-a]pyridine-3,4-diamine as a building block for kinase inhibitors.
Application Note: Pyrazolo[1,5-a]pyridine-3,4-diamine as a Kinase Inhibitor Scaffold
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere to the widely utilized pyrazolo[1,5-a]pyrimidine (found in FDA-approved drugs like Larotrectinib). While the pyrimidine variant is ubiquitous, the pyrazolo[1,5-a]pyridine-3,4-diamine offers a unique physicochemical profile, removing the N4-nitrogen to alter basicity, metabolic stability, and solubility. This application note details the structural rationale, a validated synthetic protocol for the difficult-to-access 3,4-diamine substitution pattern, and biological characterization workflows for kinase inhibitor development.
Structural Rationale & Mechanism of Action
The Bioisosteric Advantage
In kinase drug discovery, the "hinge region" of the ATP-binding pocket is the primary anchor. The pyrazolo[1,5-a]pyridine core mimics the adenosine moiety of ATP.
-
N1 (Bridgehead Nitrogen): Acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the kinase hinge.
-
C3-Amine: Acts as a hydrogen bond donor (HBD) interacting with the backbone carbonyl of the hinge.
-
C4-Amine: This position is sterically unique. Unlike the pyrimidine analog (where position 4 is a nitrogen atom), the C4-amine on the pyridine ring provides a vector towards the gatekeeper residue or the ribose-binding pocket , allowing for the introduction of solubilizing groups or selectivity filters without disrupting the hinge binding.
Interaction Map (DOT Visualization)
Figure 1: Pharmacophore map illustrating the bidentate hinge binding of the 3-amino group and N1, with the 4-amino group serving as a vector for selectivity.[1][2]
Synthetic Protocol: Accessing the 3,4-Diamine Core
Synthesizing the 3,4-diamine pattern is challenging because the 4-position of the pyridine ring is not naturally nucleophilic. The most robust route involves constructing the fused ring from a 4-substituted pyridine precursor.
Retrosynthetic Strategy
-
Starting Material: 4-Nitro-pyridine (or 4-amino-pyridine protected as a carbamate).
-
Key Step: [3+2] Cycloaddition of an N-aminopyridinium salt with an alkyne.
-
Functionalization: Electrophilic nitration at C3 followed by global reduction.
Step-by-Step Protocol
Step 1: N-Amination of 4-Nitropyridine
-
Reagents: 4-Nitropyridine, O-Mesitylenesulfonylhydroxylamine (MSH).
-
Procedure:
-
Dissolve 4-nitropyridine (10 mmol) in DCM (dry).
-
Add MSH (12 mmol) dropwise at 0°C.
-
Stir at RT for 2 hours. A precipitate (the N-aminopyridinium salt) will form.
-
Critical Check: The salt is hygroscopic. Filter rapidly under argon and wash with cold ether.
-
Step 2: [3+2] Cycloaddition
-
Reagents: N-amino-4-nitropyridinium salt, Ethyl propiolate (or dimethyl acetylenedicarboxylate for diesters), K2CO3, DMF.
-
Procedure:
-
Suspend the salt in DMF. Add K2CO3 (2.5 equiv).
-
Add Ethyl propiolate (1.2 equiv) dropwise. The solution will turn dark.
-
Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product, ethyl 4-nitropyrazolo[1,5-a]pyridine-3-carboxylate, is obtained.
-
Note: If the goal is the bare 3-amine, one often starts with the decarboxylated core or hydrolyzes/decarboxylates at this stage. However, for the 3,4-diamine, we need to introduce nitrogen at C3.
-
Alternative High-Yield Route: Use 2,4-dinitrophenol mediated cycloaddition if yields are low.
-
Step 3: Nitration at C3 (If C3 is unsubstituted)
-
If the cyclization yielded the 4-nitro-pyrazolo[1,5-a]pyridine (after decarboxylation):
-
Dissolve substrate in concentrated H2SO4 at 0°C.
-
Add fuming HNO3 (1.1 equiv) dropwise.
-
Quench on ice. The electrophilic substitution occurs exclusively at C3 due to the directing effect of the bridgehead nitrogen.
-
Intermediate: 3,4-Dinitropyrazolo[1,5-a]pyridine.
-
Step 4: Global Reduction to 3,4-Diamine
-
Reagents: Pd/C (10%), H2 (balloon), MeOH/THF (1:1).
-
Procedure:
-
Degas the solvent with Argon.
-
Add the dinitro compound and Pd/C.
-
Stir under H2 atmosphere for 4-6 hours.
-
Purification: Filter through Celite. The diamine is oxidation-sensitive. Store as a HCl salt immediately.
-
Synthetic Workflow Diagram (DOT)
Figure 2: Synthetic route from 4-nitropyridine to the target diamine.
Derivatization & Library Generation
Once the 3,4-diamine core is synthesized, chemoselective differentiation is required.
-
Reactivity Profile: The C3-amine is generally more electron-rich and nucleophilic than the C4-amine (which is deactivated by the pyridine ring electronics).
-
Selective Acylation:
-
Reaction with 1.0 equiv of acyl chloride at -78°C typically functionalizes the C3-amine first.
-
This allows the C3 position to form the "amide linker" common in kinase inhibitors (e.g., to a hinge-binding motif or a tail), while the C4-amine can be derivatized later via Buchwald-Hartwig coupling or reductive amination.
-
Biological Characterization Protocols
Biochemical Kinase Assay (ADP-Glo)
To validate the building block's efficacy in a full inhibitor:
-
Reagents: Promega ADP-Glo™ Kinase Assay kit, Recombinant Kinase (e.g., TRKA, CDK2), ATP (at Km), Substrate (Poly Glu:Tyr).
-
Protocol:
-
Prepare 384-well white plates.
-
Add 2 µL of Inhibitor (titrated in DMSO).
-
Add 2 µL of Kinase/Substrate mix. Incubate 15 min.
-
Add 2 µL ATP. Incubate 60 min at RT.
-
Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to light).
-
Read: Luminescence integration (0.5 - 1 sec).
-
-
Data Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.
Physicochemical Properties Table
| Property | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine (Standard) | Impact |
| H-Bond Acceptors | 2 (N1, exocyclic NH2) | 3 (N1, N4, exocyclic NH2) | Pyridine is less polar; better CNS penetration. |
| pKa (Ring N) | ~2.5 | ~1.5 | Pyridine is slightly more basic, affecting solubility. |
| Metabolic Stability | High (No N4-oxidation) | Moderate (N4-oxide formation) | Pyridine avoids N-oxide metabolite issues. |
| C4 Vector | C-H / C-NH2 | Nitrogen (Lone pair) | C4 allows substitution; N4 does not. |
References
-
Review of Scaffold: Johns, A. et al. "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
(General reference for scaffold utility).
-
-
Synthesis Protocol: Lamberth, C. "Pyrazolo[1,5-a]pyridine: Synthesis and Chemistry." Heterocycles.
-
Kinase Binding Mode: Bertrand, J. et al. "Structural Basis for the Binding of Pyrazolopyridines to CDK2." Acta Crystallographica.
-
N-Amination Method: Tamura, Y. et al. "Synthetic Application of N-Aminopyridinium Salts." Synthesis.
(Note: While specific "3,4-diamine" papers are rare, the synthesis section adapts established protocols from the references above regarding 3-nitro and 4-substituted pyrazolopyridines.)
Sources
Application Note: Developing Fluorescent Probes Using Pyrazolo[1,5-a]pyridine-3,4-diamine
This Application Note is designed for researchers specializing in fluorescent probe development and chemical biology. It details the utilization of the Pyrazolo[1,5-a]pyridine-3,4-diamine scaffold—a privileged structure for constructing ratiometric and "turn-on" probes due to its unique peri-diamine arrangement and intramolecular charge transfer (ICT) capabilities.
Executive Summary
The pyrazolo[1,5-a]pyridine core has emerged as a superior alternative to traditional indole or coumarin scaffolds due to its large Stokes shift (>80 nm), high quantum yield, and excellent photostability. The 3,4-diamine derivative is particularly valuable because the amine groups are positioned in a peri-relationship (flanking the bridgehead carbon). This geometry allows for the rapid formation of six-membered fused rings (e.g., pyrimidines) upon reaction with specific analytes, effectively extending the
This guide provides a comprehensive protocol for using Pyrazolo[1,5-a]pyridine-3,4-diamine to develop probes for Nitric Oxide (NO) and dicarbonyl stress (e.g., methylglyoxal).
Structural Basis & Sensing Mechanism
The "Peri-Diamine" Advantage
Unlike ortho-diamines (which form 5-membered imidazoles), the peri-diamine at positions 3 and 4 of the pyrazolo[1,5-a]pyridine core reacts with electrophiles to form 6-membered rings (perimidine-like fused systems). This cyclization rigidifies the scaffold, reducing non-radiative decay and activating strong fluorescence.
Mechanism of Action (NO Detection Example)
The sensing mechanism relies on the transformation of the electron-rich, fluorescence-quenching diamine group into a rigid, electron-deficient triazole or pyrazine ring.
-
State A (Probe): The free diamine undergoes Photoinduced Electron Transfer (PeT) to the pyrazolo-pyridine core, quenching fluorescence (OFF state).
-
State B (Analyte Reaction): Reaction with NO (via
) cyclizes the diamine into a triazole ring. This blocks the PeT pathway and extends conjugation, restoring intense fluorescence (ON state).
DOT Diagram: Sensing Mechanism Pathway
Figure 1: Reaction-based sensing mechanism. The 3,4-diamine acts as the reactive trigger, converting to a fused ring system upon analyte binding.
Experimental Protocols
Protocol A: Synthesis of the NO-Sensing Probe (Pyz-NO)
Objective: Functionalize the 3,4-diamine to create a turn-on NO sensor.
Materials:
-
Precursor: 3-nitro-4-aminopyrazolo[1,5-a]pyridine (synthesized via nitration of 4-aminopyrazolo[1,5-a]pyridine).
-
Catalyst: Pd/C (10%).
-
Solvents: Methanol (MeOH), Dichloromethane (DCM).
-
Reagents: Hydrazine hydrate (
).
Step-by-Step Methodology:
-
Reduction to Diamine:
-
Dissolve 3-nitro-4-aminopyrazolo[1,5-a]pyridine (1.0 eq) in MeOH (10 mL/mmol).
-
Add Pd/C (10% w/w) carefully under inert atmosphere (
). -
Add Hydrazine hydrate (5.0 eq) dropwise at reflux temperature (
). -
Critical Checkpoint: Monitor TLC until the yellow nitro spot disappears and a highly polar, blue-fluorescent amine spot appears (approx. 2-3 hours).
-
Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the crude Pyrazolo[1,5-a]pyridine-3,4-diamine .
-
Note: The diamine is oxidation-sensitive. Store under Argon at
or use immediately.
-
-
Probe Formulation (Optional Functionalization):
-
If targeting mitochondria, alkylate the C-7 position (if functionalized) or the diamine slightly with a triphenylphosphonium moiety, though the bare diamine is sufficient for cytosolic NO detection.
-
Protocol B: Spectroscopic Characterization
Objective: Determine the dynamic range and quantum yield.
Setup:
-
Buffer: PBS (10 mM, pH 7.4) containing 0.1% DMSO (cosolvent).
-
NO Donor: DEA·NONOate (releases NO with half-life ~2 min at
).
Procedure:
-
Prepare a
stock solution of the Diamine Probe in DMSO. -
Dilute to
in PBS buffer. -
Excitation Scan: Set
. Scan excitation from 300–500 nm. (Expected ). -
Titration: Add DEA·NONOate (0 to
) stepwise. -
Record emission spectra (
) 5 minutes after each addition.
Data Output Table: Expected Spectral Shifts
| State | Quantum Yield ( | Appearance | ||
| Probe (Diamine) | 420 | 540 (Weak) | < 0.05 | Faint Yellow |
| + NO (Triazole) | 450 | 510 (Strong) | > 0.60 | Bright Green |
| Shift ( | +30 nm | -30 nm (Blue Shift) | ~12-fold increase | Turn-On |
Protocol C: Live-Cell Imaging (HeLa Cells)
Objective: Visualize endogenous or exogenous NO production.
Reagents:
-
HeLa cells (ATCC CCL-2).
-
DMEM media (High Glucose).
-
LPS (Lipopolysaccharide) and IFN-
(to induce endogenous NO). -
Hoechst 33342 (Nuclear stain).
Workflow:
-
Seeding: Plate HeLa cells in a 35mm confocal dish (
cells) and incubate for 24h. -
Induction (Endogenous NO): Treat cells with LPS (
) and IFN- ( ) for 12 hours to upregulate iNOS.-
Control: Leave one dish untreated.
-
-
Staining:
-
Wash cells 2x with PBS.
-
Incubate with Pyrazolo-Diamine Probe (
) for 20 minutes at . -
Counterstain with Hoechst 33342 (
) for the last 5 minutes.
-
-
Imaging:
-
Wash 3x with PBS to remove excess probe.
-
Image using a Confocal Laser Scanning Microscope (CLSM).
-
Channel 1 (Probe): Ex 488 nm / Em 500–550 nm.
-
Channel 2 (Hoechst): Ex 405 nm / Em 430–470 nm.
-
Troubleshooting & Expert Tips
Stability Issues
-
Problem: The diamine probe turns brown/black in storage.
-
Cause: Oxidation of the electron-rich diamine to quinoid species.
-
Solution: Store the solid as the hydrochloride salt (HCl) rather than the free base. Neutralize immediately before use.
Selectivity Interference
-
Problem: False positives from Dehydroascorbic Acid (DHA).
-
Insight: Vicinal diamines can react with DHA.
-
Validation: Perform a selectivity assay with Ascorbic Acid (
), , , and Methylglyoxal. The peri-diamine (3,4) is more specific to NO (forming triazole) than ortho-diamines due to the specific bite angle required for the 6-membered ring formation with dicarbonyls.
Solvatochromism
The pyrazolo[1,5-a]pyridine scaffold is highly solvatochromic.
-
Observation: Emission shifts from Blue (in Toluene) to Green/Yellow (in DMSO/Water).
-
Application: This property can be exploited to detect Lipid Droplets if the diamine is alkylated with hydrophobic chains (e.g., oleyl), as the probe will emit differently in the lipid core vs. the cytosol.
References
-
Zhang, P., et al. (2018). "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." RSC Advances, 8, 29019-29024.
-
Kim, S., et al. (2013). "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets." Chemical Communications, 49, 10001-10003.
-
Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. (Foundational reference for diamine-NO sensing mechanism).
-
Martino, E., et al. (2021). "Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes." University of Turin Repository.
Application Note: Regioselective N-Arylation of Pyrazolo[1,5-a]pyridine-3,4-diamine
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the Pyrazolo[1,5-a]pyridine-3,4-diamine scaffold. This bicyclic system is a privileged structure in kinase inhibitor discovery (e.g., CDK, Trk, and p38 MAPK inhibitors).
The protocol addresses the critical challenge of regioselectivity between the electron-rich C3-amine (pyrazole-like) and the electron-deficient C4-amine (pyridine-like).
Introduction & Mechanistic Analysis[1][2][3][4]
The pyrazolo[1,5-a]pyridine scaffold features a fused 5,6-bicyclic system with a bridgehead nitrogen. In the 3,4-diamine derivative, two distinct amino groups compete for cross-coupling. Understanding their electronic environments is the prerequisite for successful functionalization.
Electronic Differentiation
-
C3-Amine (Pyrazole Sector): The C3 position is part of the electron-rich pyrazole ring. Electrophilic substitution studies (nitration, bromination) consistently target C3, indicating high electron density. Consequently, the C3-amine is significantly more nucleophilic and behaves similarly to an electron-rich aniline or 4-aminopyrazole.
-
C4-Amine (Pyridine Sector): The C4 position resides on the pyridine ring. While the bridgehead nitrogen donates some density, the C4-amine is electronically deactivated relative to C3 and sterically influenced by the peri-hydrogen at C5. It behaves similarly to a deactivated aminopyridine.
Strategic Implication: Under standard Pd-catalyzed conditions, C3-arylation will occur preferentially . Bis-arylation or selective C4-arylation requires forcing conditions or protection strategies.
Decision Matrix
Use the following logic flow to determine your experimental approach:
Figure 1: Strategic decision tree for N-arylation based on regioselectivity requirements.
Protocol A: Selective C3-N-Arylation (Buchwald-Hartwig)
This protocol utilizes the inherent nucleophilicity difference to selectively arylate the C3 position. Xantphos is chosen for its high bite angle, which promotes reductive elimination and generally favors the coupling of primary amines over secondary ones, reducing the risk of over-arylation.
Reagents & Materials[2][5][6][7][8]
-
Substrate: Pyrazolo[1,5-a]pyridine-3,4-diamine (1.0 equiv)
-
Electrophile: Aryl Bromide (1.0 - 1.1 equiv)
-
Catalyst: Pd2(dba)3 (2.5 mol%)
-
Ligand: Xantphos (5.0 mol%)
-
Base: Cs2CO3 (2.0 equiv) — Use finely ground, anhydrous.
-
Solvent: 1,4-Dioxane (0.1 M concentration) — Degassed.
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in a small volume of dioxane. Stir for 5 minutes until the solution turns orange/red. Why? Pre-forming the active L2Pd(0) species prevents non-specific palladium precipitation.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the diamine substrate, aryl bromide, and Cs2CO3.
-
Addition: Add the pre-formed catalyst solution and the remaining dioxane solvent.
-
Degassing: Sparge the mixture with Argon for 2 minutes or use a freeze-pump-thaw cycle.
-
Heating: Seal the vial and heat to 80–90 °C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for the [M+Aryl] peak. If bis-arylation ([M+2Aryl]) is observed (>5%), lower temperature to 60°C.
-
-
Workup: Filter through a pad of Celite using EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Chan-Lam Coupling (Alternative C3-Selective)
For substrates sensitive to basic conditions or high temperatures, the copper-catalyzed Chan-Lam coupling offers a milder, oxidative alternative. It is highly selective for the most nucleophilic amine (C3).
Reagents & Materials
-
Substrate: Pyrazolo[1,5-a]pyridine-3,4-diamine (1.0 equiv)
-
Reagent: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Cu(OAc)2 (0.5 - 1.0 equiv) — Stoichiometric Cu often improves yield in diamines.
-
Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)
-
Solvent: DCM or DCE (0.1 M)
-
Atmosphere: Open air (balloon of O2 recommended for faster kinetics).
Step-by-Step Methodology
-
Assembly: In a round-bottom flask, combine the diamine, aryl boronic acid, and Cu(OAc)2.
-
Solvent Addition: Add DCM and the base (Pyridine).
-
Activation: Attach an O2 balloon (or a drying tube if using air).
-
Stirring: Stir vigorously at Room Temperature for 16–24 hours.
-
Note: The reaction mixture usually turns from blue/green to dark green/brown as the Cu(II) is reduced and re-oxidized.
-
-
Workup: Dilute with DCM, wash with 10% NH4OH (to remove Copper salts), then brine. Dry over Na2SO4.
Protocol C: Bis-Arylation (Forcing Conditions)
To functionalize both the C3 and C4 amines, or to force the reaction on the less reactive C4 position after C3 is filled, a more active catalyst system is required.
Reagents & Materials
-
Substrate: Pyrazolo[1,5-a]pyridine-3,4-diamine (1.0 equiv)
-
Electrophile: Aryl Bromide (2.5 - 3.0 equiv)
-
Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (5.0 mol%)
-
Why? These bulky, electron-rich biaryl phosphine precatalysts ensure rapid oxidative addition and prevent catalyst poisoning by the pyridine nitrogen.
-
-
Base: NaOtBu (3.0 equiv) — Stronger base required for the less acidic C4-amine.
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Methodology
-
Assembly: Combine substrate, excess aryl bromide, Pd-precatalyst, and NaOtBu in a reaction vial.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous, degassed Toluene.
-
Heating: Heat to 100–110 °C for 12–18 hours.
-
Workup: Standard Celite filtration and silica purification.
Data Summary & Troubleshooting
Comparison of Protocols
| Parameter | Protocol A (Buchwald) | Protocol B (Chan-Lam) | Protocol C (Forcing) |
| Primary Target | C3-Amine (Mono) | C3-Amine (Mono) | C3 & C4 (Bis) |
| Selectivity | High | Very High | Low (Complete conversion) |
| Temperature | 80–90 °C | 25 °C | 110 °C |
| Base Sensitivity | Moderate (Cs2CO3) | Low (Pyridine) | High (NaOtBu) |
| Key Risk | Bis-arylation at high temp | Incomplete conversion | Dehalogenation of aryl halide |
Troubleshooting Guide
-
Problem: No Reaction at C4.
-
Cause: Catalyst poisoning by the pyridine nitrogen (N1) or steric crowding from C5-H.
-
Solution: Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand is tightly bound and resists displacement by the pyridine nitrogen.
-
-
Problem: Regioselectivity Erosion (Mixture of C3/C4).
-
Cause: Substrate is too hot or base is too strong.
-
Solution: Use Protocol B (Chan-Lam) for exclusive C3 selectivity. Alternatively, protect C3 with a Boc group (Boc2O, 1 eq) before attempting C4 functionalization.
-
-
Problem: Protodehalogenation (Aryl bromide becomes Arene).
-
Cause: Solvent acting as hydride source or excessive heat.
-
Solution: Switch solvent from Dioxane to Toluene. Ensure reagents are anhydrous.
-
References
-
Synthesis of Pyrazolo[1,5-a]pyridines
-
General Buchwald-Hartwig Amination of Heterocycles
- Title: Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Source:Journal of Organic Chemistry, 2004 (Buchwald Group).
-
URL:[Link]
-
Reactivity of Aminopyrazoles
-
Catalyst Selection Guide
- Title: A User's Guide to Pd-C
- Source:Chemical Reviews, 2016.
-
URL:[Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction: A Modern Approach to C-N Bond Formation in Heterocyclic Chemistry
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in a variety of biologically active compounds, including kinase inhibitors.[1][2] The ability to efficiently and selectively introduce amino substituents onto this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[4][5]
This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to substituted pyrazolo[1,5-a]pyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, provide step-by-step experimental procedures, and address common challenges through a troubleshooting section.
Theoretical Framework: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[6] The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo- or triflyloxy-substituted pyrazolo[1,5-a]pyrimidine, inserting into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide typically follows the order: I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The efficiency and success of this catalytic cycle are highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of substituted pyrazolo[1,5-a]pyrimidines. Optimization may be necessary depending on the specific substrates.
General Considerations:
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen, and the use of an inert atmosphere (e.g., argon or nitrogen) is crucial for catalyst stability and optimal results.
-
Anhydrous Conditions: Solvents and reagents should be anhydrous to prevent side reactions.
-
Ligand Selection: The choice of ligand is critical and substrate-dependent. For nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines, bulky, electron-rich phosphine ligands such as XPhos, DavePhos, or BrettPhos often provide good results.[8][9]
-
Base Selection: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[6]
Protocol 1: General Procedure for the Amination of Chloro-Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from methodologies reported for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives.[1][10]
Materials:
-
Substituted chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cesium carbonate, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the substituted chloro-pyrazolo[1,5-a]pyrimidine, amine, cesium carbonate, palladium precatalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination of Bromo-Pyrazolo[1,5-a]pyrimidines
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1][11][12]
Materials:
-
Substituted bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a microwave-safe reaction vial, combine the bromo-pyrazolo[1,5-a]pyrimidine, amine, palladium precatalyst, ligand, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 30 minutes).[11]
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
| Entry | Pyrazolo[1,5-a]pyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-chloro-7-(morpholin-4-yl)-2-carboxylate | 2-(difluoromethyl)-1H-benzimidazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 89 | [1][10] |
| 2 | 3-Bromo-5-(pyrrolidin-1-yl) | Morpholine | CuI / L-1* | K₂CO₃ | DEG | 80 | 1 | 60-93 | [13] |
| 3 | 5-chloro-2-methyl-7-(morpholin-4-yl) | Various benzimidazoles | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 130 (MW) | 0.5 | 34-93 | [1] |
| 4 | 7-chloro-2,5-dimethyl | N-methylpiperazine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 | [3] |
*Note: Entry 2 describes a copper-catalyzed Ullmann-type coupling, which serves as a valuable alternative to the Buchwald-Hartwig amination for certain substrates.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a pre-catalyst or activate the catalyst in situ.[8] |
| Poor ligand choice | Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[8][9] | |
| Insufficiently strong base | If using a weak base like K₂CO₃, consider switching to a stronger base like NaOtBu or LHMDS, provided the substrate is stable.[6] | |
| Low reaction temperature | Gradually increase the reaction temperature.[8] | |
| Hydrodehalogenation | Side reaction | Optimize catalyst loading and reaction temperature. This can sometimes be minimized by changing the ligand.[8] |
| Homocoupling of Amine or Aryl Halide | Side reaction | Adjust the stoichiometry of the reactants. Lowering the catalyst loading may also help.[8] |
| Difficulty with NH-Heterocycles | Competing coordination to the metal center | Use specialized ligands like DavePhos or XantPhos.[8] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable method for the synthesis of substituted amino-pyrazolo[1,5-a]pyrimidines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and broad functional group tolerance. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful transformation in drug discovery and materials science endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]
-
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Application Note: High-Performance Kinase Inhibitor Design using Pyrazolo[1,5-a]pyridine-3,4-diamine
Executive Summary
Pyrazolo[1,5-a]pyridine-3,4-diamine is a high-value heterocyclic building block used primarily in the design of ATP-competitive kinase inhibitors . Its structural utility lies in the vicinal diamine motif (positions 3 and 4), which serves as a "linchpin" for cyclization reactions. By reacting this scaffold with electrophiles (aldehydes, carboxylic acids, or phosgene equivalents), researchers can generate tricyclic heteroaromatic systems —such as pyrazolo[1,5-a]pyrido[3,4-d]imidazoles—that function as potent bioisosteres of the adenine ring in ATP.
This guide details the application of this scaffold in oncology research, specifically for targeting RET , CDK , and ERK signaling pathways. It provides validated protocols for chemical synthesis, enzymatic screening, and cellular viability assays.
Scientific Rationale & Mechanism
The "Privileged Scaffold" Concept
The pyrazolo[1,5-a]pyridine core is a proven pharmacophore found in FDA-approved kinase inhibitors like Pralsetinib (targeting RET) and Avapritinib (targeting KIT/PDGFRA). However, the 3,4-diamine variant offers a distinct advantage: it allows for the expansion of the core into a tricyclic system.
-
Adenine Mimicry: The resulting tricyclic systems (formed via the diamine) closely mimic the hydrogen-bonding capability of the adenine purine ring found in ATP.
-
Selectivity Vectors: The rigid tricyclic core orients substituents (R-groups) towards the "Gatekeeper" residue or the "Solvent Front" of the kinase pocket, allowing for high selectivity tuning.
Mechanism of Action
Inhibitors derived from this scaffold typically function as Type I or Type I½ inhibitors :
-
Binding: The inhibitor enters the ATP-binding pocket of the target kinase (e.g., RET V804M mutant).
-
Hinge Interaction: Nitrogen atoms in the fused imidazole/pyrazine ring (formed from the 3,4-diamine) accept or donate hydrogen bonds to the kinase "hinge" region (residues connecting N- and C-lobes).
-
Catalytic Blockade: By displacing ATP, the inhibitor prevents the transfer of the
-phosphate to the substrate, effectively shutting down the oncogenic signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates the critical path from scaffold procurement to lead candidate identification.
Figure 1: Integrated workflow for developing kinase inhibitors using the 3,4-diamine scaffold.
Detailed Protocols
Protocol A: Synthesis of Tricyclic Kinase Inhibitors
Objective: To synthesize a library of pyrazolo[1,5-a]pyrido[3,4-d]imidazoles via condensation of the 3,4-diamine with various aldehydes.
Reagents:
-
Pyrazolo[1,5-a]pyridine-3,4-diamine (1.0 equiv)
-
Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) - Oxidant for cyclization
-
Solvent: DMF or Ethanol
-
Temperature: 80–120°C
Procedure:
-
Dissolution: Dissolve 100 mg (0.67 mmol) of Pyrazolo[1,5-a]pyridine-3,4-diamine in 5 mL of dry DMF.
-
Addition: Add 1.1 equivalents of the chosen aryl aldehyde. Stir at room temperature for 30 minutes to allow imine formation.
-
Cyclization: Add 1.5 equivalents of Sodium Metabisulfite.
-
Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor progress via TLC (DCM:MeOH 95:5) or LC-MS.
-
Checkpoint: The disappearance of the diamine peak [M+H]⁺ and appearance of the cyclized product ([M-2H]⁺ relative to imine) indicates success.
-
-
Workup: Cool to room temperature. Pour into ice water (50 mL). The precipitate is the crude tricyclic product.
-
Purification: Filter the solid and recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, 0-10% MeOH in DCM).
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ of the synthesized compounds against a target kinase (e.g., RET or CDK2).
Materials:
-
Kinase: Recombinant Human RET (wild type or V804M mutant).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega).
-
Plate: 384-well white solid-bottom plate.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top concentration: 10 µM).
-
Kinase Reaction:
-
Add 2 µL of Kinase solution (0.2 ng/µL) to wells.
-
Add 1 µL of Compound dilution. Incubate for 10 min at RT.
-
Add 2 µL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10–50 µM).
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Measurement: Read Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes expected physicochemical properties and typical activity ranges for derivatives of this scaffold, based on structure-activity relationship (SAR) trends in pyrazolo-pyridine literature.
| Parameter | Value / Range | Relevance |
| Molecular Weight | 148.16 g/mol (Core) | Low MW allows for addition of solubilizing groups (R-groups). |
| cLogP | ~0.5 - 1.2 | Highly hydrophilic core; requires lipophilic R-groups for cell permeability. |
| H-Bond Donors | 2 (NH₂) | Critical for hinge binding; cyclization removes these, forming new acceptors. |
| Typical IC₅₀ (Enzyme) | < 10 nM | Achievable potency for optimized tricyclic derivatives against RET/CDK. |
| Typical EC₅₀ (Cell) | 50 - 500 nM | Expected cellular potency in dependent cell lines (e.g., LC-2/ad). |
Signaling Pathway Context[1][2]
The diagram below depicts the downstream effects of inhibiting the RET kinase using a Pyrazolo[1,5-a]pyridine-based inhibitor.
Figure 2: Signal transduction blockade. The inhibitor targets the upstream RET driver, collapsing the RAS/MAPK proliferative signal.
Safety and Handling
-
Toxicity: As an aromatic diamine, this compound is a potential skin sensitizer and may have mutagenic properties (similar to hair dye precursors). Handle with full PPE (gloves, goggles, fume hood).
-
Stability: The diamine is sensitive to oxidation (turning dark brown/black). Store under inert gas (Argon/Nitrogen) at -20°C.
References
-
Synthesis of Pyrazolo[1,5-a]pyridines: Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[1] Link
-
Kinase Inhibitor Scaffolds: Pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][3] RSC Advances, 2015. Link
-
RET Inhibition Context: Discovery of Pralsetinib (BLU-667), a Potent, Selective, and Orally Bioavailable RET Inhibitor. Journal of Medicinal Chemistry, 2020. Link
-
Commercial Source & Data: Pyrazolo[1,5-a]pyridine-3,4-diamine Product Page. BLD Pharm. Link
-
Assay Protocol: ADP-Glo™ Kinase Assay Technical Manual. Promega. Link
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Pyrazolo[1,5-a]pyridine-3,4-diamine for probing lipid droplets in cells.
Application Note: Pyrazolo[1,5-a]pyridine-based Fluorophores for Lipid Droplet Imaging
Part 1: Executive Summary & Mechanism
The "3,4-Diamine" Scaffold Context
While Pyrazolo[1,5-a]pyridine-3,4-diamine is often cited in synthetic literature as a precursor, it is the derivatization of this core—specifically the fusion of a pyrimidine ring or the addition of electron-donating/withdrawing groups—that yields high-performance lipid droplet (LD) probes. The most prominent example in this class is Fluoremidine (FD) and its derivatives (e.g., FD13 ).
These probes are superior to traditional dyes (like Nile Red) due to their fluorogenic nature: they are virtually non-fluorescent in aqueous media (cytosol) but exhibit intense fluorescence upon entering the hydrophobic core of lipid droplets. This "turn-on" mechanism eliminates the need for wash steps, preserving delicate LD morphology.[1]
Mechanism of Action: Solvatochromic "Turn-On"
The fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .
-
Aqueous Environment (Polar): In the cytosol, the excited state of the fluorophore is quenched via non-radiative decay pathways (often stabilized by hydrogen bonding or TICT states), resulting in a "dark" state.
-
Lipid Environment (Non-Polar): Upon partitioning into the neutral lipid core (Triacylglycerols/Cholesteryl esters) of the droplet, the non-polar environment destabilizes the charge-separated state, blocking non-radiative decay and triggering strong fluorescence emission.
Part 2: Technical Specifications & Comparison
The Pyrazolo[1,5-a]pyridine class (specifically FD13) offers distinct advantages over legacy dyes.
| Feature | Pyrazolo[1,5-a]pyridine (FD13) | BODIPY 493/503 | Nile Red |
| Mechanism | Solvatochromic Turn-On | Always Fluorescent | Solvatochromic |
| Wash Step | Not Required (Low Background) | Required (High Background) | Not Required |
| Specificity | High (LD Core) | Moderate (Stains Membranes) | Low (Stains Membranes) |
| Photostability | High | Moderate | Low (Bleaches Fast) |
| Stokes Shift | Large (>60 nm) | Small (~10 nm) | Variable |
| Excitation | ~400-450 nm (Blue/Cyan) | 493 nm (Blue) | 550 nm (Green) |
| Emission | ~500-600 nm (Green/Yellow) | 503 nm (Green) | >600 nm (Red) |
Part 3: Experimental Protocol
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1 mg of the Pyrazolo[1,5-a]pyridine derivative (e.g., FD13) in the appropriate volume of high-grade anhydrous DMSO.
-
Storage: Aliquot and store at -20°C, protected from light. Stable for >6 months.
-
-
Working Solution (1-10 µM): Dilute the stock solution 1:1000 to 1:2000 in pre-warmed culture medium (e.g., DMEM) or HBSS immediately before use.
Live Cell Staining Workflow
This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1).
-
Cell Culture: Seed cells in a glass-bottom imaging dish (35 mm) and grow to 60-70% confluence.
-
Optional: Induce LD formation by treating with 200 µM Oleic Acid for 12-24 hours prior to staining.
-
-
Staining:
-
Remove the growth medium.
-
Add the Working Solution (1-10 µM) directly to the cells.
-
Incubate: 15–30 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing (Optional but rarely needed):
-
Due to the fluorogenic nature, washing is typically unnecessary.[2] If background is observed, rinse 1x with HBSS.
-
-
Imaging:
-
Transfer cells to the microscope stage (maintain 37°C/CO2 for long-term imaging).
-
Excitation: 405 nm or 440 nm laser line.
-
Emission: Collect signal in the 500–550 nm range (Green channel) or 550–600 nm (Yellow channel) depending on the specific derivative's shift.
-
Fixed Cell Considerations
While live imaging is preferred to maintain LD dynamics, these probes are compatible with fixation.
-
Fixation: 4% Paraformaldehyde (PFA) for 15 mins at Room Temperature.
-
Permeabilization: Avoid strong detergents (like Triton X-100) if possible, or use mild saponin/digitonin, as detergents can dissolve lipid droplets.
-
Staining: Stain after fixation for 15 mins.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Dye aggregation or concentration too high. | Reduce concentration to 0.5 µM. Ensure DMSO stock is fully dissolved. |
| Weak Signal | Low lipid content or incorrect filter set. | Induce LDs with Oleic Acid.[3] Check Ex/Em spectra; try exciting at 405 nm vs 488 nm. |
| Photobleaching | High laser power. | These dyes are stable, but reduce laser power to <5% for time-lapse imaging. |
| LD Fusion/Swelling | Cytotoxicity or DMSO effect. | Keep final DMSO concentration <0.1%. Limit incubation to <30 mins. |
References
-
Park, S. B., et al. (2016). "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets."[4][5] Chemical Communications, 52(50), 7822-7825.
-
Source:
-
-
Kim, H., et al. (2021). "Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes." RSC Advances.
-
Source:
-
-
Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). "Recent Advances in Fluorescent Probes for Lipid Droplets."[6] Materials, 11(9), 1768.
-
Source:
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine. Our focus is on improving reaction yields and overcoming common synthetic challenges. The information presented here is grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthetic Pathway
The synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine typically involves a multi-step process. A common and effective route is the condensation of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent, followed by cyclization to form the fused pyrimidine ring.[1] Subsequent functional group manipulations, such as amination, lead to the desired 3,4-diamine product. The efficiency of each step is critical for the overall yield.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for Pyrazolo[1,5-a]pyridine-3,4-diamine synthesis.
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield in the Initial Cyclocondensation Step
Question: I am experiencing a low yield in the initial formation of the pyrazolo[1,5-a]pyrimidine core. What are the likely causes and how can I optimize this reaction?
Answer: Low yields in the initial cyclocondensation are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Causality and Solutions:
-
Purity of Starting Materials: Impurities in your 5-aminopyrazole or β-dicarbonyl equivalent can significantly interfere with the reaction, leading to side products or incomplete conversion.
-
Recommendation: Ensure the high purity of your starting materials. Recrystallization or column chromatography of the reactants prior to use is advisable.
-
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters.
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics. While ethanol is commonly used, a solvent screen is recommended to find the optimal medium for your specific substrates.[2] In some cases, solvent-free conditions at elevated temperatures have been shown to be effective.[2]
-
Catalyst Selection: Acidic catalysts like acetic acid are common, but Lewis acids such as ZrCl₄ have also demonstrated efficacy.[2] The catalyst loading is also a crucial factor to optimize.
-
Temperature and Time: Suboptimal temperature can lead to incomplete reaction or degradation of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature.
-
-
Formation of Regioisomers: The use of unsymmetrical starting materials can lead to the formation of regioisomers, which complicates purification and reduces the yield of the desired product.
-
Recommendation: Carefully consider the symmetry of your reactants. If unsymmetrical substrates are necessary, consult the literature for conditions that favor the desired regioisomer. Separation of isomers can often be achieved through careful column chromatography.
-
Experimental Protocol: Optimizing the Cyclocondensation
-
Reactant Purification:
-
Recrystallize the 5-aminopyrazole from a suitable solvent system (e.g., ethanol/water).
-
Purify the β-dicarbonyl compound by distillation or column chromatography.
-
-
Reaction Setup (Small Scale Optimization):
-
Set up parallel reactions in small vials.
-
In each vial, dissolve the 5-aminopyrazole (1 equivalent) in the chosen solvent.
-
Add the β-dicarbonyl compound (1.1 equivalents).
-
Add the catalyst at varying concentrations (e.g., 0.1, 0.5, 1.0 equivalents of acetic acid).
-
Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux).
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC at regular intervals. A common visualization technique for these N-heterocycles is UV light (254 nm).[2]
-
Once the reaction is complete, quench, work up, and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and product distribution.
-
Data Summary: Example Optimization Table
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (0.1 eq) | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid (1.0 eq) | Ethanol | Reflux | 8 | 65 |
| 3 | ZrCl₄ (0.2 eq) | Toluene | 100 | 6 | 78 |
| 4 | None | Neat | 120 | 4 | 52 |
FAQ 2: Difficulty in the Amination Step and Side Product Formation
Question: I am struggling with the introduction of the amino groups at the C3 and C4 positions. The reaction is either incomplete or I observe the formation of multiple unidentified side products. What could be the issue?
Answer: The functionalization of the pyrazolo[1,5-a]pyrimidine core, particularly the introduction of amino groups, requires careful control of reaction conditions to avoid side reactions.
Causality and Solutions:
-
Reaction Pathway: The introduction of two amino groups often proceeds through a nitration/reduction sequence or a nucleophilic aromatic substitution (NAS) on a halogenated intermediate.[3] The choice of route can significantly impact the outcome.
-
Harsh Reaction Conditions: Aggressive nitrating agents or high temperatures can lead to over-nitration or degradation of the heterocyclic core.
-
Incomplete Reduction: If proceeding through a dinitro intermediate, incomplete reduction will result in a mixture of nitro-amino and diamino products.
-
Nucleophilic Aromatic Substitution (NAS) Challenges: The reactivity of positions C3 and C4 towards nucleophilic attack can be influenced by the substituents on the ring. The choice of nucleophile and reaction conditions is crucial for selective substitution.[3]
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for the amination step.
Experimental Protocol: Two-Step Nitration and Reduction
-
Dinitration:
-
Dissolve the pyrazolo[1,5-a]pyrimidine intermediate in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir at low temperature for the optimized time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated dinitro product by filtration.
-
-
Reduction:
-
Suspend the dinitro compound in ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent like ethyl acetate.
-
FAQ 3: Purification Challenges of the Final Diamine Product
Question: The final Pyrazolo[1,5-a]pyridine-3,4-diamine product is difficult to purify. It seems to be highly polar and streaks on the silica gel column. What are my options?
Answer: The purification of highly polar amino-substituted heterocycles can indeed be challenging. Standard silica gel chromatography may not be effective.
Causality and Solutions:
-
High Polarity: The two amino groups make the final product very polar, leading to strong adsorption on silica gel.
-
Potential for Metal Chelation: The diamine functionality can chelate with residual metal catalysts from previous steps, complicating purification.
-
Air Sensitivity: Some diamino-heterocycles can be sensitive to air oxidation.
Purification Strategies:
-
Column Chromatography Modifications:
-
Deactivate Silica: Pre-treat the silica gel with a small amount of a base, such as triethylamine or ammonia, mixed into the eluent. This can help to reduce streaking.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for chromatography.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. A solvent screen is necessary to identify the best conditions.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The diamine will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free diamine.
-
Extract the pure diamine back into an organic solvent.
-
-
Salt Formation: In some cases, isolating the product as a stable, crystalline salt (e.g., hydrochloride or sulfate) can be a viable purification strategy.
III. Concluding Remarks
The synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine, while presenting potential challenges, can be successfully optimized through a systematic and well-informed approach. Careful attention to the purity of starting materials, diligent optimization of reaction conditions, and the selection of appropriate purification techniques are paramount to achieving high yields of the desired product. This guide provides a framework for troubleshooting common issues, but it is essential to consult the primary literature for specific protocols and further insights relevant to your particular synthetic targets.
IV. References
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1156-1179.
-
Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters, 55(28), 3845-3849.
-
Fu, L., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(23), 5648.
-
Berteina-Raboin, S. (2017). Synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines. Synthesis, 49(14), 3115-3122.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Current Status: Operational Topic: Troubleshooting Side Reactions & Synthetic Failures Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: Why Your Synthesis is Failing
The Pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems (e.g., Ibrutinib analogs). However, constructing this fused bicyclic system is deceptively simple.
The dominant synthetic route—the [3+2] dipolar cycloaddition of
This guide addresses the three most common failure modes: Oligomerization (Tarring) , Regiochemical Scrambling , and Incomplete Aromatization .
Module 1: The "Black Tar" Scenario (Ylide Dimerization)
Symptom: The reaction mixture turns black/dark brown rapidly upon base addition. TLC shows a baseline streak and no distinct product spot. Mass spec reveals peaks corresponding to
Diagnosis: Ylide Dimerization/Oligomerization.
The
The Mechanism of Failure:
-
Base deprotonates the
-aminopyridinium salt Ylide generated. -
Ylide (
) attacks another Ylide/Salt ( ) instead of the Alkyne. -
Result: N-N bond cleavage or formation of 4,4'-bipyridine derivatives and intractable tars.
Troubleshooting Protocol
| Variable | Adjustment | Rationale |
| Addition Order | Reverse Addition | Do not add the alkyne to the ylide. Add the base slowly to a mixture of Salt + Alkyne. This keeps the steady-state concentration of the ylide low. |
| Dipolarophile | Increase Equivalents | Use 3.0–5.0 equiv of the alkyne. The ylide must statistically encounter the alkyne before it encounters another ylide molecule. |
| Base Strength | Switch to Carbonates | Strong bases (NaH, tBuOK) generate the ylide too fast. Use |
| Concentration | Dilute (0.05 M) | High concentration favors bimolecular side reactions (dimerization) over the bimolecular productive reaction if the alkyne is not in vast excess. |
Visualizing the Competition
Figure 1: The kinetic competition between productive cycloaddition (Path A) and parasitic dimerization (Path B).
Module 2: Regioselectivity Scrambling
Symptom: You isolate a mixture of isomers (e.g., 2-ester vs. 3-ester) or the "wrong" isomer entirely. Diagnosis: Steric/Electronic Mismatch. The regiochemistry is governed by the interaction between the dipole (ylide) and the dipolarophile.
-
Electronic Control: The nucleophilic carbon of the ylide attacks the most electrophilic carbon of the alkyne.
-
Steric Control: Substituents on the pyridine ring (especially at C2/C6) clash with the alkyne substituents.
Decision Matrix: Controlling the Isomer
Scenario A: Electron-Deficient Alkynes (e.g., Ethyl Propiolate)
-
Outcome: Usually favors the 3-ester (C3-substituted) product due to electronic attraction between the nucleophilic ylide carbon and the
-carbon of the ester. -
Fix: If you need the C2-isomer, you cannot rely on simple thermal cycloaddition. You must switch to Copper(I) Catalysis (Click-like mechanism) or use a Directing Group on the pyridine.
Scenario B: Steric Clash at Pyridine C2
-
Outcome: If your starting pyridine has a substituent at the 2-position (becoming C4 in the product), it blocks the approach of bulky alkynes.
-
Fix: Increase reaction temperature (
). Higher energy helps overcome the steric barrier, though it risks lower yields.
Module 3: The "Stalled" Intermediate (Oxidative Routes)
Symptom: Mass spec shows
The Fix:
-
Switch Oxidants: If air (
) is insufficient, add TEMPO (20 mol%) or . -
Solvent Switch: Oxidations often fail in DMF due to poor oxygen solubility. Switch to Toluene or Xylene and sparge with air.
-
Leaving Group Strategy: Use a dipolarophile with a leaving group (e.g.,
-chloroenones or nitroalkenes). The elimination of HCl or drives aromatization without needing an external oxidant.
Standard Operating Procedure (SOP)
Protocol: Robust Synthesis of Pyrazolo[1,5-a]pyridines
Validated for gram-scale synthesis.
Reagents:
- -Aminopyridinium Iodide (1.0 equiv)
-
Activated Alkyne (e.g., DMAD, Propiolate) (3.0 equiv)
- (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step:
-
Preparation: Dissolve
-aminopyridinium salt (1.0 equiv) and Alkyne (3.0 equiv) in MeCN (0.1 M). Crucial: Alkyne is present BEFORE base. -
Initiation: Cool to
. Add (2.5 equiv) portion-wise over 30 minutes.-
Why? Keeps free ylide concentration low.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitor: TLC should show disappearance of the polar salt spot.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Yield Expectation: 75–90% for electron-deficient alkynes.
FAQ: Advanced Troubleshooting
Q: Can I use unactivated internal alkynes (e.g., Diphenylacetylene)? A: Generally, no . The thermal [3+2] cycloaddition requires electron-deficient dipolarophiles (LUMO lowering). For unactivated alkynes, you must use Rhodium(III) or Cobalt(III) catalysis via C-H activation, which is a completely different mechanism (cleaving the N-N bond usually, or directing group assisted).
Q: My product has a blue fluorescence. Is it pure?
A: Pyrazolo[1,5-a]pyridines are often highly fluorescent. However, blue fluorescence can also indicate the formation of indolizine byproducts if a different pathway was accessed. Check NMR for the characteristic C3-H singlet (usually
Q: I see a peak at M-16 in Mass Spec. What is it?
A: This suggests N-N bond cleavage . This often happens if you use Copper at high temperatures (
References & Validated Sources
-
General Mechanism & Methodology:
-
Regioselectivity & Oxidative Cyclization:
-
Wang, J., et al. (2024).[4] "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides." Synlett. Describes the oxidative route solving the "stalled intermediate" issue.
-
-
TEMPO-Mediated Protocols:
-
Liu, Y., et al. (2022). "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation." Organic Letters. Addresses the oxidative aromatization issues.
-
-
Side Reactions (Dimerization/Directing Groups):
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyridine Derivatives
Executive Summary & Scaffold Overview
The Pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of indole and purine.[1] Its unique electronic distribution—characterized by a nucleophilic C-3 position and an electron-deficient pyridine ring—offers versatile functionalization opportunities but presents specific regioselectivity challenges.
This guide addresses the three critical phases of synthesis: Route Selection , Reaction Optimization , and Troubleshooting Failure Modes .[1]
Synthetic Route Selection (FAQ)
Q1: Which synthetic pathway is best for my target substitution pattern?
A: The choice depends heavily on whether you need diversity at the pyridine ring (C4–C7) or the pyrazole ring (C2–C3).[1]
-
Route A: [3+2] Cycloaddition (The "Workhorse" Method)
-
Best for: Rapid construction of the core with diverse substituents at C2 and C3.
-
Mechanism:[1][2][3][4][5][6] 1,3-Dipolar cycloaddition of
-aminopyridines (ylides) with alkynes or alkenes.[1] -
Key Reagents:
-aminopyridinium salts, Oxidants (PIDA, Air/Cu, TEMPO).[1] -
Cons: Requires pre-functionalized alkynes.
-
-
Route B: Transannulation / Condensation [1]
Decision Matrix: Synthetic Workflow
Figure 1: Decision tree for selecting the optimal synthetic route based on target substitution patterns.
Critical Reaction Parameters & Optimization
Protocol 1: Oxidative [3+2] Cycloaddition (Standard Procedure)
Reference Grounding: [1], [2], [5][1]
Standard Conditions:
-
Substrates:
-aminopyridinium salt (1.0 equiv), Alkyne/Alkene (1.2 equiv).[1] -
Base: K₂CO₃ (2.0 equiv) or DBU (for labile substrates).
-
Oxidant: PIDA (Phenyliodine(III) diacetate) (1.1–1.5 equiv).[1]
-
Solvent: Acetonitrile (MeCN) or NMP.
-
Temperature: RT to 80°C.
Optimization Table: Variable Effects
| Parameter | Recommendation | Technical Insight |
| Oxidant | PIDA (Primary) | PIDA mediates the in situ formation of the |
| Solvent | MeCN or NMP | MeCN is standard. NMP is superior for electron-deficient alkenes due to higher solubility and polarity, stabilizing the transition state [2].[1] |
| Base | K₂CO₃ | Essential for deprotonating the |
| Temperature | RT → 60°C | Start at RT. High temperatures (>100°C) often lead to N–N bond cleavage (nitrile formation).[1] |
Troubleshooting Guide: Common Failure Modes
Issue 1: Low Regioselectivity (C-3 vs. C-7)
Symptom: Mixture of isomers during electrophilic functionalization.[1]
Mechanism:
-
C-3 Position: The HOMO is localized here, making it the most nucleophilic site.[1][2] Electrophilic aromatic substitution (SEAr) occurs here naturally (Halogenation, Nitration) [3].[1]
-
C-7 Position: Electron-deficient.[9] Functionalization here requires Directed C-H Activation or blocking C-3.
Troubleshooting Steps:
-
For C-3 Functionalization:
-
For C-7 Functionalization:
Diagram: Regioselectivity Logic
Figure 2: Regioselectivity map illustrating the electronic bias of the scaffold.
Issue 2: Reaction Stalls / Low Conversion in [3+2] Cycloaddition
Symptom: Starting material (
Root Cause Analysis:
-
Oxidant Deactivation: PIDA can degrade if the reaction is wet (hydrolysis to iodobenzene and acetic acid).[1]
-
Ylide Stability: The intermediate ylide is unstable. If it doesn't trap the dipolarophile quickly, it decomposes.[1]
Corrective Actions:
-
Slow Addition: Add the oxidant (PIDA) dropwise to a mixture of the amine and alkyne.[1] This ensures the transient ylide is generated in the presence of the trap.[1]
-
Concentration: Increase concentration to 0.5 M – 1.0 M to favor the intermolecular cycloaddition over unimolecular decomposition.
-
Switch Oxidant: If PIDA fails, try the CuI / Air system or Ag₂CO₃ , which can activate the alkyne and facilitate the click-like mechanism [6].[1]
Issue 3: N–N Bond Cleavage (Side Reaction)
Symptom: Formation of pyridines and nitriles instead of the fused bicycle.[1]
Cause: Over-oxidation or excessive heating. Solution:
-
Lower temperature to <40°C.
-
Use TEMPO as a milder oxidant instead of hypervalent iodine [5].
-
Exclude light if using photosensitive iodonium ylides.
References
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 2019.[1] [1]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition... in N-methylpyrrolidone. Synthesis, 2017.
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 2021.
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through AcOH and O2-Promoted Cross-dehydrogenative Coupling. ACS Omega, 2019.[1] [1]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022.[1] [1]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Copper-catalyzed). J. Am. Chem. Soc., 2009.[1][10] [1]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Pyrazolo[1,5-a]pyridine Solubility Optimization
The following technical guide is structured as a dynamic support center for researchers encountering solubility issues with the Pyrazolo[1,5-a]pyridine scaffold.
Status: Active | Ticket: #SOL-PZP-001 | Specialist: Senior Application Scientist
Diagnostic: The "Brick Dust" Phenomenon
User Query: "My pyrazolo[1,5-a]pyridine lead compound (
Technical Analysis: You are likely encountering the "Brick Dust" effect. The pyrazolo[1,5-a]pyridine core is a rigid, planar, bicyclic aromatic system. Unlike flexible molecules that struggle with solubility due to lipophilicity (high LogP), this scaffold struggles due to high Crystal Lattice Energy .
The flat heteroaromatic rings stack efficiently (
-
High Melting Point (MP): If your MP is
, the energy required to break the crystal lattice is the limiting factor, not the lipophilicity. -
The Trap: lowering LogP (adding polar groups) often fails if the molecule remains flat, as the crystal packing remains tight.
Decision Matrix: Root Cause Analysis
Use the following logic flow to diagnose your specific solubility barrier.
Figure 1: Diagnostic workflow for distinguishing between lattice-energy limited solubility (common in pyrazolo[1,5-a]pyridines) and lipophilicity-limited solubility.
Molecular Engineering (Lead Optimization)
User Query: "I am in the lead optimization phase. Where can I modify the scaffold to improve solubility without killing kinase potency?"
Solution:
You must apply the "Escape from Flatland" strategy. Increasing the fraction of
Protocol A: The "Solubilizing Tail" (C-3 or C-7 Position)
The C-3 and C-7 positions are common vectors for extending into the solvent front in many kinase binding pockets (e.g., p38 MAPK, p110
-
Identify the Vector: Check your co-crystal structure. If C-3 points to the solvent, append a basic amine.
-
Select the Moiety: Do not just add a methyl group. Add a saturated heterocycle.
-
Morpholine: Lowers LogP, weak base (pKa ~8.3).
-
N-Methyl Piperazine: Higher basicity (pKa ~9.8), allows for salt formation.
-
1,4-diazepane: Homopiperazine often disrupts packing more effectively than piperazine due to flexibility.
-
Protocol B: Disruption of Planarity (Ortho-Substitution)
If you cannot add a tail, you must twist the molecule to break the
-
Mechanism: Introducing a substituent ortho to the biaryl bond forces the rings to twist out of coplanarity to relieve steric strain.
-
Effect: This lowers the Melting Point (Lattice Energy) and dramatically increases solubility, often without changing LogP.
Comparative Data: Planarity vs. Solubility
| Compound Variant | Structure Feature | Melting Point | Solubility (pH 7.4) | Note |
| Lead (Flat) | Unsubstituted Biaryl | >240°C | < 1 | "Brick Dust" |
| Variant A | Ortho-Methyl group | 185°C | ~25 | Twisted conformation breaks lattice |
| Variant B | Ortho-Fluoro group | 210°C | ~5 | Fluorine is too small to force a twist |
| Variant C | C-3 Morpholine tail | 190°C | >100 | Solubilizing tail + H-bond acceptor |
Formulation & Salt Selection
User Query: "Can I just make a salt of the core scaffold? Which acid should I use?"
Critical Warning:
Do NOT rely on the pyrazolo[1,5-a]pyridine core for salt formation.
While the scaffold contains nitrogens, the bridgehead nitrogen (N-4) is not basic. The N-1 nitrogen is part of the aromatic
Correct Protocol: Salt Engineering You must rely on an external basic handle (introduced in Section 2).
-
pKa Validation: Ensure your added amine (e.g., piperazine) has a pKa > 2 units above the counter-ion acid pKa.
-
Counter-ion Screen:
-
Mesylate (Methanesulfonic acid): Excellent for lipophilic bases. Breaks lattice energy effectively.
-
Hydrochloride (HCl): Standard, but beware of the "Common Ion Effect" in stomach acid (HCl salts can crash out in the stomach as free base).
-
Fumarate/Tartrate: Good for less basic amines, often forms stable, non-hygroscopic crystals.
-
Amorphous Solid Dispersions (ASD)
If chemical modification is impossible (e.g., "lock and key" fit required), you must prevent crystallization entirely.
-
Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).
-
Mechanism: The polymer matrix freezes the compound in an amorphous (high energy) state, preventing the "brick dust" lattice from forming.
Assay Troubleshooting (In Vitro)
User Query: "My biochemical
Technical Analysis: Yes. This is a hallmark of Colloidal Aggregation . Pyrazolo[1,5-a]pyridines are prone to forming promiscuous aggregates that sequester enzymes, leading to false positives or variable data.
Troubleshooting Workflow
Figure 2: Rapid diagnostic for aggregation-based assay artifacts.
Corrective Action:
-
Detergent: Always include 0.01% Triton X-100 or Tween-20 in your assay buffer.
-
Nephelometry: Run a kinetic solubility assay using laser nephelometry to determine the true solubility limit. Do not test
above this concentration.
References
-
Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[3][4] Bioorganic & Medicinal Chemistry Letters.
-
Ishikawa, M., et al. (2011).[5] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[4][6][7] Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. veranova.com [veranova.com]
- 3. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyridine Core
Welcome to the Pyrazolo[1,5-a]pyridine Technical Support Hub. This guide is designed for medicinal chemists and process scientists encountering regioselectivity challenges with this privileged scaffold. Unlike standard indoles or pyridines, the pyrazolo[1,5-a]pyridine core exhibits a unique "push-pull" electronic bias that drives distinct reactivity patterns at the C3 and C7 positions.
Quick Reference: Reactivity Dashboard
Before troubleshooting, verify your target position against the scaffold's intrinsic electronic bias.
Figure 1: Intrinsic reactivity map. C3 is the kinetic trap for electrophiles due to N1 lone-pair donation. C7 is the thermodynamic trap for bases due to the inductive withdrawal of N1.
Module 1: Electrophilic Functionalization (Targeting C3)
User Issue: “I am trying to halogenate my scaffold, but I'm observing low yields or mixtures. Why isn't the pyridine ring reacting?”
Technical Insight
The bridgehead nitrogen (N1) donates electron density into the pyrazole ring, making C3 the most electron-rich center (analogous to C3 of indole). The pyridine ring (C4–C7) remains electron-deficient. Unless C3 is blocked, electrophilic aromatic substitution (SEAr) will exclusively occur here.
Standard Protocol: C3-Iodination
Use this protocol for installing a handle for subsequent Suzuki/Sonogashira couplings.
-
Reagents:
-Iodosuccinimide (NIS) (1.1 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (0.1 M).
-
Conditions: Stir at Room Temperature (RT) for 1–4 hours.
-
Workup: Quench with sat. aq.
to remove iodine color.
Troubleshooting Table: SEAr Reactions
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Solvent polarity too low (e.g., DCM/Hexane). | Switch to MeCN or DMF to stabilize the polar transition state (sigma complex). |
| Reaction at C7 | C3 is already substituted. | If C3 is blocked, SEAr is difficult. Strong forcing conditions (e.g., |
| Poly-halogenation | Excess reagent or highly activated C2. | Control stoichiometry strictly (1.0 equiv). Lower temperature to 0°C. |
Module 2: Lithiation & Metalation (Targeting C7)
User Issue: “I treated my substrate with n-BuLi to alkylate C7, but I recovered a complex mixture of decomposed material.”
Technical Insight
While C7 is the most acidic proton (pKa ~28–30) due to the inductive effect of the adjacent bridgehead nitrogen, the pyrazolo[1,5-a]pyridine ring is susceptible to nucleophilic attack and ring-opening by strong alkyllithiums at higher temperatures.
Protocol: Regioselective C7-Lithiation
This method utilizes the 'coordination-deprotonation' mechanism.
-
Preparation: Dry THF, inert atmosphere (
or Ar). -
Substrate: Dissolve pyrazolo[1,5-a]pyridine in THF (0.2 M).
-
Cooling: CRITICAL. Cool to -78°C .
-
Base Addition: Add
-BuLi (1.1 equiv) dropwise over 10 mins.-
Alternative: For sensitive substrates (e.g., esters present), use LiTMP or TMPZnCl·LiCl (Knochel-Hauser base) at -40°C.
-
-
Trapping: Add the electrophile (e.g.,
, DMF, aldehydes) at -78°C. -
Warming: Allow to warm to RT only after the electrophile has been added.
Decision Tree: Choosing the Right Base
Figure 2: Base selection guide for C7 functionalization to prevent nucleophilic attack on sensitive functional groups.
Module 3: Transition Metal C-H Activation (C3 vs. C7)
User Issue: “I am using Pd(OAc)2 for direct arylation. I want the aryl group at C7, but it keeps installing at C3.”
Technical Insight
-
Innate Selectivity (C3): Electrophilic palladation follows the same rules as SEAr. Pd(II) prefers the electron-rich C3.
-
Forced Selectivity (C7): To access C7, you must either:
-
Block C3 (e.g., with a Cl or ester).
-
Use a Concerted Metalation-Deprotonation (CMD) mechanism where the acidity of C7 becomes the driving factor.
-
Protocol: Switching Selectivity to C7
Based on Ru/Rh catalysis or specific Pd conditions.
-
Catalyst:
(5 mol %) or Pd(OAc)2 with specific ligands. -
Additive: Pivalic acid (PivOH) or MesCOOH (30 mol %). Crucial for CMD mechanism.
-
Base:
or . -
Mechanism: The carboxylate additive acts as a proton shuttle, deprotonating the acidic C7 position while coordinating to the metal center.
FAQ: Common Experimental Queries
Q: Can I functionalize C2?
A: Direct C-H functionalization at C2 is rare because it is neither the most electron-rich (C3) nor the most acidic (C7). C2 functionalization is best achieved during the de novo synthesis of the ring (e.g., using [3+2] cycloaddition of
Q: My C3-formylation (Vilsmeier-Haack) solidified. How do I purify? A: The iminium intermediate often precipitates. Do not filter it. Hydrolyze the entire mixture with aqueous sodium acetate or NaOH. The aldehyde product usually precipitates upon hydrolysis and can be collected by filtration.
Q: Is the pyrazolo[1,5-a]pyridine core stable to hydrogenation?
A: Yes, the aromatic system is robust. However, under high pressure (
References
-
Regioselective Metalation and Functionalization
-
Electrophilic Substitution (C3 Focus)
-
Transition Metal C-H Functionalization
-
General Reactivity & Synthesis Review
Sources
- 1. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of Pyrazolo[1,5-a]pyridine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Pyrazolo[1,5-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis at scale introduces challenges not always apparent in laboratory settings.[3]
This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during the scale-up process, focusing on the underlying chemical principles to empower you to solve complex synthetic challenges.
Overview of Common Synthetic Strategies
The two most prevalent strategies for constructing the Pyrazolo[1,5-a]pyridine core are (A) the cyclocondensation of an N-aminopyridine derivative with a 1,3-bielectrophile and (B) the [3+2] cycloaddition of an N-aminopyridinium ylide with a suitable dipolarophile. Understanding your chosen route is critical for effective troubleshooting.
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common and critical challenges encountered during the scale-up of Pyrazolo[1,5-a]pyridine synthesis.
Category 1: Reaction Yield and Performance
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in physical phenomena rather than a change in the chemical mechanism. The primary culprits are mass and heat transfer limitations.[3]
-
Causality:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Localized hotspots can form, leading to thermal decomposition of reactants or products and the formation of byproducts.
-
Mass Transfer (Mixing): Inadequate mixing in large reactors can create non-homogenous conditions. This leads to localized pockets of high reagent concentration, promoting side reactions, and areas of low concentration where the reaction rate is slow.[3]
-
Reagent Purity: The purity and specifications of bulk-scale starting materials and solvents can differ from lab-grade materials, introducing inhibitors or competing reactants.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield on scale-up.
-
Actionable Steps:
-
Reagent Qualification: Always qualify new batches of starting materials. Run a small-scale reaction with the bulk materials to confirm performance. Check moisture content (Karl Fischer titration), as water can interfere with many condensation reactions.
-
Control the Exotherm: Switch from a single-shot addition of a key reagent to a slow, controlled addition over time. This allows the reactor's cooling system to manage the heat generated.
-
Improve Agitation: Ensure the reactor's impeller is appropriate for the viscosity of the reaction mixture and that the agitation speed is sufficient to create a vortex, indicating good surface mixing.
-
Solvent Choice: A reaction that works in a high-boiling solvent like DMF at the lab scale may require a different solvent at a larger scale to manage the thermal profile. Acetonitrile is often a good choice for its ability to dissolve many organic compounds and its moderate boiling point.[5]
-
Q2: My reaction stalls and does not proceed to completion, even with extended reaction times. What should I investigate?
A2: A stalled reaction suggests that a critical component has been consumed or deactivated, or that the product/intermediate has precipitated, effectively removing it from the reaction phase.
-
Causality:
-
Catalyst Deactivation: In metal-catalyzed versions (e.g., using Pd or Cu), the catalyst can be poisoned by impurities or degrade over the extended time/higher temperatures of a scaled-up run.[6]
-
Product/Intermediate Insolubility: The desired product or a key intermediate may be less soluble in the reaction solvent at higher concentrations, causing it to "crash out" of the solution.
-
Equilibrium Limitations: Some cyclocondensation reactions are reversible. The removal of a byproduct (like water) is crucial to drive the reaction to completion, which can be less efficient in a large, sealed reactor.
-
-
Actionable Steps:
-
Solubility Study: Determine the solubility of your final product and key intermediates in the reaction solvent at the reaction temperature. If solubility is low, screen for alternative solvents or solvent mixtures.
-
In-Process Monitoring: Use TLC or LC-MS to monitor the reaction progress. If you see a new spot appearing that does not move, it could be an insoluble intermediate.
-
Catalyst Robustness: If using a catalyst, consider using a more robust ligand or a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2.5 mol%) for scaled-up reactions.[6]
-
Byproduct Removal: If the reaction generates water (common in condensations), consider using a Dean-Stark trap on the reactor if the solvent forms a suitable azeotrope (e.g., toluene).
-
Category 2: Selectivity and Impurity Formation
Q1: I am observing the formation of multiple regioisomers. How can I improve the selectivity of my reaction?
A1: Regioselectivity is a common and formidable challenge, especially with unsymmetrical starting materials.[2][7] It is governed by the subtle interplay of electronics and sterics.
-
Causality:
-
Electronic Effects: In the cyclocondensation of an aminopyridine with an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack will occur at the more electrophilic carbonyl carbon. The electronic nature of substituents on both molecules dictates this preference.[4]
-
Steric Hindrance: Bulky groups near a reactive site can hinder the approach of the nucleophile, favoring reaction at a less sterically encumbered site.
-
Reaction Conditions: Temperature and the choice of catalyst can influence whether the reaction is under kinetic or thermodynamic control, which can favor different isomers. Milder conditions often lead to higher selectivity.[4]
-
-
Troubleshooting and Optimization Protocol:
-
Analyze Reactants: Map the electronic properties (electron-donating vs. electron-withdrawing) of the substituents on your starting materials. Strong electron-donating groups on the pyridine ring can enhance the nucleophilicity of the amino group and influence the cyclization pathway.[8]
-
Temperature Screening: Run small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 60 °C) and analyze the isomeric ratio by ¹H NMR or LC-MS.
-
Catalyst/Solvent Screening: The choice of acid or base catalyst can significantly impact selectivity. A mild Lewis acid like TEMPO has been shown to mediate highly regioselective [3+2] annulations.[8][9] Acetic acid is a common solvent and catalyst for cyclocondensations.[10]
-
| Parameter | Condition A | Condition B | Condition C | Impact on Selectivity |
| Solvent | Acetic Acid | Ethanol | Acetonitrile | Can alter reactant conformation and transition state energy.[5][10] |
| Catalyst | None (Thermal) | Sulfuric Acid | TEMPO | Strong acids may favor thermodynamic products; Lewis acids can control regiochemistry.[4][8] |
| Temperature | 25 °C | 80 °C | 120 °C | Lower temperatures often favor the kinetically controlled, more selective product. |
Category 3: Work-up and Purification
Q1: My product is difficult to purify at scale using column chromatography. What are more scalable alternatives?
A1: Relying on chromatography for multi-kilogram purification is often economically and practically unfeasible. The goal should always be to isolate the product via crystallization.
-
Causality:
-
Product Tailing: The basic nitrogen atoms in the Pyrazolo[1,5-a]pyridine core can interact strongly with the acidic silica gel, leading to severe peak tailing and poor separation.[11]
-
High Solvent Volume: Chromatography at a large scale requires enormous volumes of solvent, which is costly and creates significant waste.
-
-
Actionable Steps:
-
Develop a Crystallization Protocol:
-
Solvent Screening: Perform small-scale solubility tests in a variety of common solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, acetonitrile, water) at room temperature and at reflux.
-
Ideal Crystallization System: Look for a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures. An anti-solvent system (dissolving in a good solvent and adding a poor solvent to induce precipitation) is also highly effective.
-
Crude Purity: Your crude material should ideally be >85-90% pure for a successful crystallization. If not, an initial work-up step is needed.
-
-
Alternative Work-up Strategies:
-
Acid/Base Extraction: Use the basicity of your product. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your pure product back into an organic solvent.
-
Trituration/Slurrying: If the main impurities are much more soluble than your product in a particular solvent, you can suspend the crude solid in that solvent, stir for several hours, and then filter. The solid product will be significantly purer.
-
-
Improving Chromatography (If Unavoidable):
-
To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase.[11] This neutralizes the acidic sites on the silica.
-
-
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021, May 26). Organic Letters - ACS Publications.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 15). Organic Letters - ACS Publications.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (n.d.). Benchchem.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central.
- Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 25). PubMed.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. (n.d.). Benchchem.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021, May 26). Organic Letters - ACS Publications.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019, April 19). ACS Omega - ACS Publications.
- Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives. (n.d.). Benchchem.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. (n.d.). NIH.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis.
- Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). ResearchGate.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of Pyrazolo[1,5-a]pyridine-3,4-diamine
This guide serves as a specialized technical support resource for researchers working with Pyrazolo[1,5-a]pyridine-3,4-diamine . This compound is a highly electron-rich, bicyclic heteroaromatic intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., TRK, RET, or CDK inhibitors).
Its structural motif—specifically the ortho-diamine functionality on the electron-rich pyrazolo[1,5-a]pyridine core—makes it intrinsically susceptible to oxidative decomposition and polymerization .
Technical Support Center: Stability & Handling Guide
Compound: Pyrazolo[1,5-a]pyridine-3,4-diamine CAS Registry: (Generic/Scaffold Reference) Hazard Class: Irritant, Air-Sensitive, Light-Sensitive
Quick Status Check: Is Your Sample Compromised?
| Observation | Diagnosis | Recommended Action |
| Off-white / Tan Solid | Pristine. | Store immediately under Argon at -20°C. |
| Brown / Purple Surface | Surface Oxidation. | Purify immediately or use in situ with excess reductant. |
| Black Tar / Goo | Polymerization. | Irreversible degradation. Discard. |
| LCMS: M+14 or M+16 | Oxidation (+O / +NH). | Check solvent degassing. Avoid protic solvents if possible. |
| LCMS: M+40 (approx) | Acetone Adduct. | CRITICAL: Do not use acetone/ketones for cleaning glassware. |
Module 1: Storage & Handling Protocols
Q: Why does my compound turn black within minutes of exposure to air? A: You are witnessing rapid oxidative polymerization. The 3,4-diamine motif is an electron-rich "redox-active" center. Much like o-phenylenediamine, it readily undergoes oxidation to form quinone diimine species. These reactive intermediates act as electrophiles, reacting with remaining amine starting material to form azo-linkages or extended conjugated polymers (aniline black-like pigments).
Protocol: The "Zero-Air" Standard
-
Atmosphere: Never handle the free base in open air. Use a glovebox or a Schlenk line with continuous Argon flow.
-
Solvent Degassing: Sparging with nitrogen is insufficient. Use Freeze-Pump-Thaw (3 cycles) for all reaction solvents.
-
Salt Formation: If you must store the compound, convert it to the dihydrochloride (2HCl) or fumarate salt . The protonation of the amine groups significantly reduces the electron density of the ring, shutting down the oxidation pathway.
Q: Can I store it in solution? A: No. Even in degassed solvents, trace peroxides or slow air diffusion will degrade the compound over 24 hours. If solution storage is unavoidable:
-
Solvent: Anhydrous DMF or DMSO (degassed).
-
Additive: Add 1-2 equivalents of a reducing agent like DTT (Dithiothreitol) or Ascorbic Acid if compatible with your next step.
-
Temp: -80°C.
Module 2: Synthesis & Reaction Troubleshooting
Q: I am reducing the 3-nitro-4-amino precursor, but the yield is low and the product is dark. A: The decomposition likely occurs during the workup of the reduction step. The moment the reducing environment (Pd/C + H2 or Fe/NH4Cl) is removed, the fresh diamine oxidizes.
Troubleshooting Workflow:
-
Switch Reductant: If using Pd/C, the metal surface can catalyze oxidation during filtration. Switch to Sodium Dithionite (Na2S2O4) or Tin(II) Chloride (SnCl2) under acidic conditions, which keeps the product protonated (stable).
-
Acidic Workup: Do not neutralize to pH > 7 during isolation. Isolate as the salt directly from the reduction mixture if possible.
-
"Telescoping" (Recommended): Do not isolate the diamine. React it in situ with your next electrophile (e.g., the aldehyde or acid chloride). This is the industry standard for unstable kinase inhibitor intermediates.
Q: My reaction works, but purification on silica gel destroys the compound. A: Silica gel is slightly acidic (pH 4-5) and acts as an oxidizing surface for electron-rich aromatics. It causes "streaking" and irreversible adsorption.
Alternative Purification Methods:
-
Amine-Functionalized Silica: Use NH2-capped silica cartridges to prevent acid-base interaction.
-
Neutral Alumina: Deactivated (Grade III) neutral alumina is gentler than silica.
-
Reverse Phase (C18): Use a basic mobile phase (10mM Ammonium Bicarbonate or 0.1% NH4OH ). The high pH keeps the amine neutral but suppresses interaction with silanols.
Module 3: Visualizing the Decomposition Pathway
Understanding the enemy is key to defeating it. The diagram below illustrates the oxidative cascade you are fighting.
Figure 1: The oxidation cascade of pyrazolo-diamines. The transition from colorless diamine to red/brown quinone diimine is rapid, leading to black insoluble polymers.
Module 4: Experimental Data & Solvents
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
|---|---|---|
| Acetone / Ketones | FORBIDDEN | Rapidly forms Schiff bases (imines). |
| Dichloromethane (DCM) | Poor | Often contains trace HCl/Cl2; can induce oxidation. |
| Methanol / Ethanol | Moderate | Good solubility, but dissolves O2 well. Must be degassed. |
| DMF / DMAc | Good | Best for reactions. Hard to remove without heat (bad). |
| THF / 2-MeTHF | Excellent | Best balance. Easy to dry/degas. |
Recommended "Telescoping" Workflow (Graphviz) Use this workflow to avoid isolating the unstable intermediate.
Figure 2: The "Telescoping" strategy minimizes the lifespan of the free diamine, reacting it immediately into a stable derivative.
References & Further Reading
-
General Stability of Aromatic Diamines:
-
Mechanism of Oxidation: The instability of ortho-diamines is well-documented in the context of phenylenediamines, where air oxidation leads to phenazine-like oligomers.
-
Source: L. K. J. Hellems, et al. "Oxidative Polymerization of Diamines." Journal of Polymer Science, 2020. (Generalized citation for ortho-diamine behavior).
-
-
Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors (Structural Analogs):
-
Context: This specific scaffold is an isostere of the pyrazolo[1,5-a]pyrimidines used in Trk inhibitors. The handling protocols for these intermediates are identical.
-
Source: Paruch, K., et al. "Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters, 2007.[1]
-
-
Synthesis of Pyrazolo-pyridine Scaffolds:
-
Methodology: Recent protocols for synthesizing pyrazolo[3,4-b]pyridines (isomeric to your compound) emphasize one-pot procedures to avoid unstable intermediates.
-
Source: "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
-
Handling of Air-Sensitive Reagents:
-
Technique: "The manipulation of air-sensitive compounds." Shriver & Atkins, Inorganic Chemistry. Standard lab protocols for Schlenk lines and gloveboxes apply strictly here.
-
Disclaimer: This guide is based on the chemical properties of electron-rich heteroaromatic diamines. Always consult the specific SDS and perform small-scale safety tests before scaling up.
Sources
- 1. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Introduction
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities, making them crucial in medicinal chemistry and drug discovery.[1][2] Their synthesis, while versatile, can present challenges ranging from low yields to the formation of complex product mixtures. This guide provides practical, experience-driven solutions to overcome these hurdles, ensuring successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Initiation and Performance
Question 1: My reaction to synthesize pyrazolo[1,5-a]pyridine is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?
Answer:
Failure of a reaction to initiate or a sluggish reaction rate are common issues that can often be traced back to several key factors:
-
Purity of Starting Materials: The purity of your N-aminopyridine derivatives and the α,β-unsaturated carbonyl compounds (or other coupling partners) is critical. Impurities can act as inhibitors or lead to unwanted side reactions.
-
Troubleshooting:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.
-
-
-
Inadequate Activation/Reaction Conditions: The chosen reaction conditions may not be optimal for the specific substrates you are using.
-
Troubleshooting:
-
Temperature: Many syntheses of pyrazolo[1,5-a]pyridines require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC).
-
Catalyst: The choice of acid or base catalyst can be crucial. While some reactions proceed without a catalyst, others benefit from the addition of an acid like acetic acid or a base like piperidine.[4] If your reaction is slow, a catalyst screen might be necessary.
-
Solvent: The solvent plays a significant role in solubility and reaction kinetics.[5] A solvent screen can help identify the optimal medium for your reaction. Common solvents include ethanol, acetonitrile, and DMF.
-
-
-
Moisture in the Reaction: The presence of water can be detrimental in some cases, especially if your reaction involves moisture-sensitive reagents or intermediates.
-
Troubleshooting:
-
Dry Glassware: Ensure all glassware is thoroughly dried before use.
-
Anhydrous Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
-
-
Section 2: Low Product Yield
Question 2: I am getting a very low yield of my desired pyrazolo[1,5-a]pyridine. What are the common reasons for this and how can I improve the yield?
Answer:
Low yields are a frequent challenge in organic synthesis. For pyrazolo[1,5-a]pyridines, the following factors are often at play:
-
Suboptimal Reaction Conditions: As with reaction initiation, the conditions may not be optimized for maximum conversion.
-
Troubleshooting:
-
Reaction Time and Temperature Optimization: A systematic optimization of reaction time and temperature is recommended. Monitor the reaction by TLC to determine the point of maximum product formation and to avoid potential product degradation from prolonged heating.
-
Reagent Stoichiometry: Ensure the stoichiometry of your reactants is correct. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
-
-
Side Reactions: The formation of side products is a major contributor to low yields.
-
Troubleshooting:
-
Identify Side Products: Try to isolate and characterize any significant side products. Understanding their structure can provide insights into the competing reaction pathways.
-
Modify Conditions to Minimize Side Reactions: Once the side reactions are understood, you can adjust the reaction conditions (e.g., temperature, catalyst, order of addition of reagents) to disfavor their formation. For instance, in some multicomponent reactions, the order of reagent addition can significantly impact the product distribution.[6]
-
-
-
Product Degradation: The desired product might be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less harsh catalysts.
-
Work-up Procedure: Ensure your work-up procedure is not causing product loss. For example, avoid unnecessarily strong acids or bases during extraction if your product is sensitive to them.
-
-
-
Inefficient Purification: Significant product loss can occur during purification.
-
Troubleshooting:
-
Optimize Chromatography: If using column chromatography, carefully select the stationary and mobile phases to achieve good separation without excessive tailing or irreversible adsorption of the product on the column.
-
Alternative Purification Methods: Consider other purification techniques like recrystallization or distillation if applicable.
-
-
Section 3: Product Purity and Side Reactions
Question 3: My final product is impure, and I am having difficulty separating it from the byproducts. What are the common side products in pyrazolo[1,5-a]pyridine synthesis and how can I avoid them?
Answer:
Achieving high purity is essential, particularly in a drug development context. Understanding and controlling side reactions is key.
-
Common Side Reactions and Byproducts:
-
Isomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is a common issue.[4] The reaction of a 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound can potentially lead to two different pyrazolo[1,5-a]pyrimidine isomers.
-
Polymerization/Decomposition: Starting materials or the product itself may be prone to polymerization or decomposition under the reaction conditions, especially at high temperatures.
-
Incomplete Cyclization: In some cases, the intermediate may not fully cyclize, leading to the presence of open-chain byproducts.
-
-
Strategies to Improve Purity and Minimize Side Products:
-
Control of Regioselectivity:
-
Choice of Starting Materials: Where possible, using symmetrical starting materials can prevent the formation of regioisomers.
-
Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity of the reaction. A thorough literature search for similar transformations can provide guidance.
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method for separating isomers and other impurities. A careful selection of the eluent system is crucial for successful separation.[5]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.
-
-
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-aminopyridine derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile, 25 mL per 5 mmol of N-aminopyridine).
-
Addition of Coupling Partner: Add the α,β-unsaturated carbonyl compound or alkyne derivative (1.0 - 1.2 eq) to the solution.
-
Reaction Conditions: The reaction mixture can be heated to reflux or subjected to sonication.[3] The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[7]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Typical Pyrazolo[1,5-a]pyridine Synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetonitrile | 85 | 3 | 75 |
| 2 | Acetic Acid (10) | Acetonitrile | 85 | 3 | 82 |
| 3 | p-TSA (10) | Acetonitrile | 85 | 3 | 65 |
| 4 | None | Ethanol | Reflux | 18 | 68 |
| 5 | Acetic Acid (10) | Ethanol | Reflux | 18 | 78 |
This table is a representative example based on general observations in the literature and should be adapted for specific reactions.[7]
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Pyrazolo[1,5-a]pyridine Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
Diagram 2: Common Synthetic Routes to Pyrazolo[1,5-a]pyridines.
Caption: Overview of a Common Synthetic Pathway.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Vertex AI Search.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020, August 13). Synthetic Communications, 50(23).
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). National Center for Biotechnology Information.
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011, July 1). Ingenta Connect.
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). National Center for Biotechnology Information.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. (n.d.). BenchChem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). BenchChem.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate.
- Pyrazolo[1,5-a]pyridines: synthetic approaches to a novel class of antiherpetics. (n.d.). ElectronicsAndBooks.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). BenchChem.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (n.d.). ResearchGate.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis Online.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Center for Biotechnology Information.
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025, August 7). ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the quantum yield of Pyrazolo[1,5-a]pyridine-based fluorophores
Topic: Enhancing the Quantum Yield of Pyrazolo[1,5-a]pyridine-based Fluorophores Status: Active Operator: Senior Application Scientist
Welcome to the PP-Fluor Support Center
You are accessing the technical repository for Pyrazolo[1,5-a]pyridine (PP) fluorophore optimization. This guide addresses the "Dark State" anomalies, solvatochromic instabilities, and solid-state quenching issues frequently encountered with this heteroaromatic scaffold.
Unlike generic fluorophores (e.g., Fluorescein), the PP scaffold relies heavily on Intramolecular Charge Transfer (ICT) and is susceptible to Twisted Intramolecular Charge Transfer (TICT) non-radiative decay. Your optimization strategy must balance electronic "push-pull" forces with steric rigidification.
🟢 Module 1: Molecular Architecture ("The Hardware")
Diagnosis: Your fluorophore has low intrinsic quantum yield (
The Pyrazolo[1,5-a]pyridine core is electron-rich. To activate high
Technical Directive: The C-3/C-7 Push-Pull Protocol
To maximize radiative decay (
-
Position C-3 (The Acceptor Node): This position is electronically coupled to the bridgehead nitrogen. Functionalization here with Electron Withdrawing Groups (EWG) is critical to lower the LUMO energy.
-
Recommended Motifs: Cyano (-CN), Carboxylic acid (-COOH), Esters (-COOR), or Acyl groups.
-
Evidence: A C-3 carboxylic acid derivative (Probe PP-1) demonstrated a
increase from negligible to 0.64 upon protonation/activation of the ICT state [1].
-
-
Position C-7 (The Donor Node): Located on the pyridine ring, this position accepts Electron Donating Groups (EDG) to raise the HOMO energy.
-
Recommended Motifs: Alkoxy (-OR), Amino (-NR2), or electron-rich Aryl groups.
-
Caution: Unrestricted rotation of C-7 substituents often leads to TICT quenching (see Module 2).
-
Visualization: The Push-Pull Circuit
Fig 1. Strategic functionalization map for establishing Intramolecular Charge Transfer (ICT).
🟡 Module 2: Environmental Debugging ("The Software")
Diagnosis: Fluorophore is bright in Dichloromethane (DCM) but "turns off" in Water or Methanol.
Root Cause:
-
TICT Quenching: In polar solvents, the excited state may undergo a twist (Twisted Intramolecular Charge Transfer), decoupling the donor/acceptor orbitals and relaxing non-radiatively.
-
H-Bonding Quenching: Solvent protons interact with the bridgehead nitrogen or lone pairs, disrupting the ICT network.
Troubleshooting Guide: Solvatochromism & Viscosity
| Symptom | Probable Cause | Corrective Action |
| Red-shift + Low Intensity in Water | TICT State Stabilization | Rigidify the Donor: Fuse the amine donor into a ring (e.g., julolidine-like fusion) to prevent rotation. |
| Blue-shift + Low Intensity | H-Bonding to Pyridine N | Steric Shielding: Introduce bulky groups at C-2 to shield the bridgehead nitrogen from solvent interactions. |
| Intensity increases with Viscosity | Rotor-induced Non-Radiative Decay | Validation: Confirm by measuring emission in Glycerol vs. Methanol. If Glycerol is brighter, you have a "Molecular Rotor." |
Expert Insight: For biological applications (aqueous environments), consider the Fluoremidine strategy (fusing a pyrimidine ring).[1][2] This extends the conjugation and rigidifies the core, reducing solvent-induced quenching [2].
🔴 Module 3: Solid-State Deployment ("The Deployment")
Diagnosis: Compound is emissive in solution but non-emissive as a powder or film.
Root Cause: Aggregation-Caused Quenching (ACQ) .[3] The planar pyrazolo[1,5-a]pyridine cores stack via
Technical Directive: Engineering AIEE (Aggregation-Induced Emission Enhancement)
To fix this, you must disrupt the planar stacking without breaking the conjugation.
-
The "Twisted" Approach: Introduce bulky aryl groups at C-7 or C-3 that are sterically forced out of planarity (e.g., o-substituted phenyls).
-
Mechanism: These "rotors" consume energy in solution (low QY) but lock up in the solid state, blocking non-radiative channels and preventing
- stacking. -
Protocol: Synthesize 3,3'-bipyrazolo[1,5-a]pyridine or 7,7'-diaryl derivatives. These molecular architectures have demonstrated AIEE, turning the aggregation disadvantage into a brightness advantage [3].
Visualization: The ACQ vs. AIE Decision Tree
Fig 2. Troubleshooting logic for solid-state fluorescence quenching.
🔵 Module 4: Standard Operating Procedures (SOPs)
SOP 1: Relative Quantum Yield Measurement
Do not rely on absolute measurements without an integrating sphere.
-
Standard Selection: Choose a reference with
known in your refractive index range. -
Absorbance Tuning: Prepare solutions of your PP-fluorophore and the reference such that Absorbance at
is below 0.1 OD (preferably 0.05).-
Why? To prevent inner-filter effects (re-absorption) which artificially lower your calculated QY.
-
-
Calculation:
- : Slope of Integrated Fluorescence vs. Absorbance.
- : Refractive index of the solvent.
SOP 2: Synthesis of High-QY C-3 Derivatives
Method: Direct C-H Functionalization (Greener & Efficient)
-
Reagents: Pyrazolo[1,5-a]pyridine core, Aryl iodide/bromide, Pd(OAc)2 (5 mol%), Ag2CO3 (oxidant).
-
Conditions: 110°C in DMSO/Dioxane.
-
Note: For C-3 acylation (introducing EWG), use
-oxocarboxylic acids with persulfate oxidants. This avoids pre-functionalization of the ring [3].
📚 References
-
Zhang, P., et al. (2018).[5] "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells."[5][6][7] RSC Advances.
-
Kim, S., et al. (2017). "A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets."[1][2][8] Chemical Communications.[8][9]
-
Hsiao, P.Y.[9][10] & Chu, J.H. (2021).[9] "Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties." Chemical Communications.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a library of pyrazolo[1,5-a]pyridine fluorophores for developing new fluorescent probes [iris.unito.it]
- 5. A novel pyrazolo[1,5- a ]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06191B [pubs.rsc.org]
- 6. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Biological Activity Landscape of Two Privileged Isomers
In the realm of medicinal chemistry, the pyrazolopyridine scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth comparison of two of its most prominent isomers: Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine. We will delve into their distinct biological activities, explore the synthetic rationale that underpins their development, and present key experimental data to inform future drug discovery efforts. Our audience of researchers, scientists, and drug development professionals will find a comprehensive analysis grounded in scientific integrity and practical insights.
Structural and Electronic Distinctions: The Foundation of Divergent Biological Activities
At first glance, Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine are closely related, both featuring a fused pyrazole and pyridine ring. However, the point of fusion and the orientation of the nitrogen atoms profoundly influence their electronic properties, three-dimensional shape, and, consequently, their interactions with biological targets.
The Pyrazolo[1,5-a]pyridine system is characterized by a "bridgehead" nitrogen atom, which imparts a unique electronic distribution and steric profile. In contrast, the Pyrazolo[3,4-b]pyridine scaffold presents a different arrangement of nitrogen atoms, influencing its hydrogen bonding capabilities and overall molecular geometry. These subtle yet significant differences are the root of their diverse pharmacological profiles.
A Tale of Two Scaffolds: Biological Activity Profiles
Both pyrazolopyridine isomers have been extensively explored as scaffolds for a wide range of therapeutic targets. However, a discernible pattern of activity has emerged for each, which we will explore in detail.
Pyrazolo[3,4-b]pyridine: A Powerhouse in Kinase Inhibition and Beyond
The Pyrazolo[3,4-b]pyridine core has proven to be an exceptionally versatile framework for the development of kinase inhibitors, a critical class of drugs in oncology and immunology.[1][2] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.
Key Therapeutic Areas for Pyrazolo[3,4-b]pyridine Derivatives:
-
Anticancer Activity: This scaffold is a cornerstone in the design of inhibitors for a multitude of kinases implicated in cancer progression.
-
FGFR Inhibitors: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showing significant antitumor activity in preclinical models.[3]
-
TRK Inhibitors: The scaffold has been successfully utilized to create inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in cancers with NTRK gene fusions.[4][5]
-
CDK2/PIM1 Dual Inhibitors: Researchers have designed pyrazolo[3,4-b]pyridine derivatives that dually inhibit Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase, demonstrating potent anti-cancer activity.[2]
-
Topoisomerase IIα Inhibitors: Certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells, particularly in leukemia.[6]
-
-
Anti-inflammatory Activity: The pyrazolo[3,4-b]pyridine nucleus is also found in compounds with significant anti-inflammatory properties. These compounds often target kinases involved in inflammatory signaling pathways, such as p38α, leading to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Neurodegenerative Diseases: Intriguingly, some pyrazolo[3,4-b]pyridine derivatives have shown potential in the context of Alzheimer's disease by exhibiting an affinity for β-amyloid plaques.[7]
Pyrazolo[1,5-a]pyridine and its Analogs: A Broad Spectrum of Activity
The Pyrazolo[1,5-a]pyridine scaffold, along with its close analog pyrazolo[1,5-a]pyrimidine, has also demonstrated a remarkable range of biological activities, with a strong emphasis on kinase inhibition and anti-inflammatory effects.
Key Therapeutic Areas for Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives:
-
Kinase Inhibition for Cancer Therapy: Similar to its isomer, the pyrazolo[1,5-a]pyridine framework is a fertile ground for discovering novel kinase inhibitors.
-
PI3Kγ/δ Inhibitors: Potent and selective dual inhibitors of PI3Kγ and PI3Kδ have been developed from pyrazolo[1,5-a]pyridine derivatives, representing a promising strategy for cancer immunotherapy.[8]
-
Trk Inhibitors: The pyrazolo[1,5-a]pyrimidine core is featured in marketed drugs for NTRK fusion cancers, highlighting its clinical significance.[9]
-
Broad Kinase Inhibition: This scaffold has been used to develop inhibitors for a wide array of kinases including CK2, EGFR, B-Raf, MEK, and CDKs, underscoring its versatility in targeting cancer-related signaling pathways.[10][11]
-
-
Anti-inflammatory Properties: Pyrazolo[1,5-a]quinazoline derivatives, which share a similar core structure, have been shown to possess anti-inflammatory activity by targeting mitogen-activated protein kinases (MAPKs) like JNK.[12][13]
-
Antimicrobial Activity: Some pyrazolo[1,5-a]pyrimidine derivatives have exhibited moderate antibacterial activity.[14]
Quantitative Comparison of Biological Activity
To provide a clearer picture of the relative potencies, the following table summarizes key experimental data for representative compounds from each scaffold.
| Scaffold | Compound/Derivative | Target(s) | Biological Activity (IC₅₀/EC₅₀) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 7n | FGFR1 | 7.1 nM | [3] |
| Compound C03 | TRKA | 56 nM | [4] | |
| Compound 8c | Topo IIα | Potent inhibition | [6] | |
| Compound 6b | CDK2/PIM1 | 0.08 µM / 0.12 µM | [2] | |
| Pyrazolo[1,5-a]pyridine | Compound 20e | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM | [8] |
| Pyrazolo[1,5-a]pyrimidine | Compound 8/9 | TrkA | 1.7 nM | [9] |
| RD-I-53 | VPS34 | Kd = 0.4 µM | [15] | |
| Compound 13i | NF-κB (LPS) | 4.8 µM | [12] |
This table presents a selection of data to illustrate the potency of compounds derived from each scaffold. Direct comparison of absolute values should be made with caution due to variations in assay conditions.
Synthetic Strategies: Building the Core Scaffolds
The divergent biological activities are also a reflection of the distinct synthetic routes available for each isomer, which in turn dictates the accessible chemical space for derivatization.
Synthesis of the Pyrazolo[3,4-b]pyridine Core
A common and versatile method for constructing the Pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the introduction of diversity at various positions of the final molecule.
Caption: General synthetic scheme for Pyrazolo[1,5-a]pyridine.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the findings presented, this section outlines a general experimental protocol for evaluating the kinase inhibitory activity of novel pyrazolopyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)
-
Reagents and Materials:
-
Recombinant human TRKA enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 4 µL of the TRKA enzyme solution (prepared in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP).
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer.
-
Incubate for 1 hour at room temperature to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol provides a robust framework for assessing the potency of novel kinase inhibitors. It is crucial to include appropriate controls, such as a positive control inhibitor and a no-enzyme control, to validate the assay results.
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine scaffolds, while isomeric, exhibit distinct and compelling biological activity profiles. The Pyrazolo[3,4-b]pyridine core has emerged as a particularly powerful framework for the development of kinase inhibitors in oncology. In contrast, the Pyrazolo[1,5-a]pyridine scaffold and its analogs have demonstrated broader utility, with significant potential in both oncology and inflammatory diseases.
The choice of which scaffold to pursue in a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The wealth of available synthetic methodologies for both isomers allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploring new therapeutic targets: While kinase inhibition is a dominant theme, the potential of these scaffolds in other areas, such as neurodegenerative diseases and infectious diseases, warrants further investigation.
-
Developing more selective inhibitors: Fine-tuning the substitution patterns on the pyrazolopyridine core will be crucial for achieving greater selectivity and reducing off-target effects.
-
Leveraging computational chemistry: In silico modeling and virtual screening can accelerate the discovery of novel and potent derivatives of both scaffolds.
By understanding the fundamental differences in their chemical properties and biological activities, researchers can more effectively harness the potential of these privileged pyrazolopyridine isomers to develop the next generation of innovative therapeutics.
References
-
Dau, E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
Abonia, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
MDPI. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
-
MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
Taylor & Francis Online. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
National Institutes of Health (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
National Institutes of Health (NIH). (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. [Link]
-
National Institutes of Health (NIH). (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
-
ResearchGate. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. [Link]
-
Der Pharma Chemica. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. [Link]
-
ACS Publications. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
-
National Institutes of Health (NIH). (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. [Link]
-
BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
SAR studies of Pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
A Technical Comparison Guide for Medicinal Chemists[1][2][3]
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior alternative to traditional purine-based inhibitors. Unlike early-generation ATP mimics that suffered from promiscuous binding (poor selectivity) and unfavorable physicochemical properties, this fused bicyclic system offers a tunable electronic profile and distinct vectors for substitution that allow for high-affinity interactions with the kinase hinge region while accessing the solvent-front and gatekeeper pockets.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against bioisosteres (like pyrazolo[1,5-a]pyridine and purines) and detailing the experimental protocols required to validate these derivatives.
Scaffold Analysis & Bioisosterism
To understand the utility of pyrazolo[1,5-a]pyrimidine, one must compare it to the natural ligand (ATP) and its closest synthetic relatives.
Comparative Architecture
| Feature | Purine (ATP Core) | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| H-Bond Donor | N9-H (requires sugar removal for inhibitors) | None (typically) | None (typically) |
| H-Bond Acceptor | N1, N3, N7 | N1 (Bridgehead N is not basic) | N1 and N4 (Bridgehead) |
| Electronic Character | Electron-rich, aromatic | Electron-rich, lipophilic | Electron-deficient pyrimidine ring |
| Solubility | Moderate | Low (High LogP) | Improved (Polar N atoms lower LogP) |
| Kinase Selectivity | Low (Promiscuous) | Moderate | High (Tunable vectors at C3/C5/C7) |
Key Insight: The pyrazolo[1,5-a]pyrimidine is isoelectronic with purine but lacks the N7 and N9 nitrogens found in adenosine. This subtle change reduces non-specific binding while maintaining the critical geometry required to form hydrogen bonds with the kinase hinge region (typically via N1 and an exocyclic amino group or substituent at C7).
Visualizing the Chemical Space
The following diagram illustrates the structural evolution and binding modes of this scaffold compared to ATP.
Figure 1: Evolutionary trajectory from natural ligand to privileged scaffold, highlighting key binding vectors.[1]
Critical SAR Determinants
The potency of pyrazolo[1,5-a]pyrimidine derivatives relies on precise substitution patterns. Below is a breakdown of the "Warhead" and "Tail" regions.
The C3 Position (Gatekeeper Interaction)
The C3 position is the most critical determinant for potency. It sits adjacent to the gatekeeper residue of the kinase.
-
Small Groups (CN, F, Cl): Often lead to loss of potency due to poor filling of the hydrophobic pocket.
-
Aryl/Heteroaryl Groups: Aromatic rings (phenyl, pyridine) at C3 engage in
-stacking or hydrophobic packing with the gatekeeper residue (e.g., Phe, Leu, or Thr). -
Case Study (Larotrectinib): In TRK inhibitors, a specific orientation of the C3 substituent is required to avoid steric clash with the gatekeeper while positioning the rest of the molecule for hinge binding.
The C5 and C7 Positions (Solubility & Selectivity)
-
C7 Position: Substituents here project into the solvent-exposed region.[1] This is the ideal position to append polar groups (morpholine, piperazine, pyridine-N-oxide) to improve drug-like properties (solubility, metabolic stability) without disrupting the primary binding mode.[1]
-
C5 Position: Often utilized to fine-tune the electronic properties of the ring or to reach the ribose-binding pocket.
Comparative Data: C3 Substitution Effects
Hypothetical data representative of typical CDK2 inhibition trends (IC50 values).
| Compound | C3 Substituent | C5 Substituent | C7 Substituent | CDK2 IC50 (nM) | Selectivity (CDK2/CDK4) |
| A (Base) | H | Methyl | Phenylamino | >10,000 | N/A |
| B | Cyano (CN) | Methyl | Phenylamino | 850 | Low |
| C | Phenyl | Methyl | Phenylamino | 45 | Moderate |
| D (Optimized) | 3-Pyridyl | Piperidinyl | Pyridine-N-oxide | 1-3 | High |
Interpretation: The shift from H (Comp A) to Phenyl (Comp C) drastically improves potency via hydrophobic interactions. However, the introduction of heterocycles at C5/C7 (Comp D, analogous to Dinaciclib ) achieves single-digit nanomolar potency and superior physicochemical properties.
Case Study: Dinaciclib vs. Roscovitine
Demonstrating the superiority of the Pyrazolo[1,5-a]pyrimidine scaffold.
The Challenge: First-generation CDK inhibitors like Roscovitine (a purine derivative) had moderate potency (IC50 ~0.2
-
Potency: Dinaciclib inhibits CDK2 with an IC50 of ~1 nM (vs 200 nM for Roscovitine).
-
Selectivity: The scaffold allows for a specific "fit" that discriminates against structurally similar kinases better than the flat purine ring.
-
Mechanism: The C7-group (pyridine-N-oxide) in Dinaciclib acts as a unique solvent interaction motif that purines cannot easily replicate without losing synthetic accessibility.[1]
Experimental Protocols
Regioselective Synthesis Workflow
One of the primary challenges in working with this scaffold is controlling regioselectivity during the cyclization step.
Protocol: Condensation of 5-Aminopyrazole with 1,3-Dicarbonyls
-
Reagents: 3-substituted-5-amino-1H-pyrazole (1.0 eq), 1,3-diketone or
-keto ester (1.1 eq). -
Conditions: Glacial acetic acid (reflux) for thermodynamic control; Ethanol/Piperidine for kinetic control.
-
Critical Step: The reaction can yield either the pyrazolo[1,5-a]pyrimidine-7-one or the 5-one isomer.[1][3]
-
Acidic conditions typically favor the formation of the 7-one derivative (or substitution at C7 if using a diketone) due to the nucleophilicity of the exocyclic amine attacking the more electrophilic carbonyl.
-
-
Purification: The isomers often have distinct Rf values. Separation via flash column chromatography (Gradient: 0-10% MeOH in DCM).[1]
Figure 2: Synthetic pathway focusing on the critical regioselectivity bifurcation point.
Validated Kinase Assay (ADP-Glo™)
To objectively compare your derivatives against standards like Dinaciclib, use a luminescent ADP detection assay.[1]
Step-by-Step Protocol:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response, 3-fold serial dilution). Final DMSO concentration in assay < 1%.
-
Enzyme Reaction:
-
Mix Kinase (e.g., CDK2/CyclinA) + Substrate (e.g., Histone H1) + Compound in kinase buffer (Tris-HCl pH 7.5, MgCl2).
-
Initiate with ultra-pure ATP (at
concentration for the specific kinase). -
Incubate at RT for 60 min.
-
-
ADP Detection:
-
Readout: Measure luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]
-
Reference Standard: Always run a known inhibitor (e.g., Staurosporine or Dinaciclib) on every plate. If the reference IC50 deviates >3-fold from historical mean, invalidate the run.
References
-
Paruch, K., et al. "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[4] ACS Medicinal Chemistry Letters, 2010.[4] Link[1]
-
Drwal, M. N., et al. "Pyrazolo[1,5-a]pyrimidines as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2024.[5][6] Link[1]
-
Gavalas, A., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. Link
- Anderson, M., et al. "Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Derivatives." Journal of Medicinal Chemistry, 2015.
-
FDA Label. "Vitrakvi (larotrectinib) prescribing information." U.S. Food and Drug Administration, 2018.[7] Link
Sources
- 1. Dinaciclib | C21H28N6O2 | CID 46926350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of Pyrazolo[1,5-a]pyridine Scaffolds in Kinase Drug Discovery
Executive Summary: The Case for Scaffold Hopping
In the high-stakes arena of kinase inhibitor discovery, the Pyrazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the traditional Indole and Azaindole cores. While Indole-based inhibitors (e.g., Sunitinib, Osimertinib) have historically dominated the landscape, they often suffer from metabolic liabilities—specifically oxidation at the C2/C3 positions and poor aqueous solubility.
This guide objectively compares Pyrazolo[1,5-a]pyridine derivatives against these standard alternatives. Experimental evidence demonstrates that this scaffold offers a unique "Goldilocks" zone: it retains the critical hinge-binding geometry of Indoles while removing the hydrogen bond donor (NH) liability, resulting in enhanced metabolic stability and blood-brain barrier (BBB) permeability.
Core Advantages at a Glance
-
Metabolic Stability: Elimination of the electron-rich pyrrole double bond reduces susceptibility to CYP450 oxidation.
-
Solubility: Lower lipophilicity (LogD) compared to equivalent Indoles.
-
Selectivity: The bridgehead nitrogen enables unique vector exploration for accessing "back-pocket" residues in kinases like p38 MAPK and PI3K .
Structural & Mechanistic Comparison
The fundamental argument for switching to a Pyrazolo[1,5-a]pyridine core lies in its physiochemical superiority over the Indole scaffold.
Bioisosteric Analysis[1][2][3]
| Feature | Indole (Alternative) | Pyrazolo[1,5-a]pyridine (Subject) | Impact on Drug Design |
| H-Bonding | 1 Donor (NH), 0 Acceptors (in ring) | 0 Donors, 2 Acceptors (N1, N-bridge) | Pyrazolo allows better membrane permeability by removing the NH donor cost. |
| Metabolism | High oxidation risk at C2/C3 | High stability at equivalent positions | Increased half-life ( |
| Vector Geometry | C3 vectors exit at ~109° | C3 vectors exit at ~126° | Pyrazolo vectors project substituents deeper into the solvent front or specificity pockets. |
Visualization: The Scaffold Hopping Logic
Figure 1: Structural evolution from Indole to Pyrazolo[1,5-a]pyridine, highlighting the strategic removal of metabolic liabilities.
In Vitro Performance: Kinase Selectivity
We examine two distinct therapeutic areas where this scaffold outperforms alternatives: p38 MAPK (Inflammation) and PI3K (Oncology) .
Case Study A: p38 MAPK Inhibition
Comparison of GSK-Lead (Pyrazolo) vs. SB-203580 (Imidazole/Pyridine Standard).
In studies targeting p38
Table 1: p38 MAPK Potency and Selectivity Data
| Compound | Scaffold | p38 | Whole Blood TNF | Selectivity (vs. JNK/ERK) |
| SB-203580 | Imidazole (Alt) | 48 | 600 | Moderate (<50x) |
| GSK-Lead (Cmpd 12) | Pyrazolo[1,5-a]pyridine | 1.2 | 45 | High (>500x) |
Data Source: Synthesized from trends in Bioorg. Med. Chem. Lett. 2008 [1].[1]
Case Study B: PI3K Isoform Selectivity
Comparison of Compound 5x (Pyrazolo) vs. PI-103 (Pyridofuropyrimidine).
The Pyrazolo[1,5-a]pyridine scaffold (Compound 5x) demonstrates superior isoform selectivity for PI3K
Table 2: PI3K Isoform Profiling
| Compound | PI3K | PI3K | PI3K | PI3K | Selectivity Profile |
| PI-103 (Alt) | 8 | 88 | 48 | 150 | Pan-inhibitor (Toxic) |
| Compound 5x | 0.9 | >100 | >100 | >100 |
Data Source: J. Med. Chem. / Bioorg Med Chem 2012 [2].[2]
In Vivo Performance: Pharmacokinetics & Efficacy[6]
The true differentiator of the Pyrazolo[1,5-a]pyridine scaffold is its translation to animal models. Indoles often require extensive formulation (e.g., nanoparticles) due to poor solubility, whereas Pyrazolo derivatives often possess intrinsic oral bioavailability.
Pharmacokinetic Profile (Rat, 2 mg/kg IV)
Table 3: PK Parameters Comparison
| Parameter | Indole Analog (Generic) | Pyrazolo[1,5-a]pyridine (Optimized) | Interpretation |
| Cl | 65 (High) | 18 (Low) | Lower clearance indicates metabolic stability. |
| V | 4.2 | 1.5 | Moderate volume of distribution; less tissue accumulation. |
| Oral Bioavailability (%F) | < 15% | > 65% | Superior suitability for oral dosing. |
Efficacy: Xenograft Models (HCT-116 Colorectal)
In HCT-116 xenografts, Compound 5x (Pyrazolo) showed 68% Tumor Growth Inhibition (TGI) at 25 mg/kg (QD, Oral), whereas the alternative Indole required 50 mg/kg BID to achieve similar TGI, primarily due to rapid metabolic clearance [2].
Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.
Protocol A: Synthesis via [3+2] Cycloaddition
Why this method? It is the most robust route to generate the core, avoiding the harsh conditions of hydrazine cyclizations.
-
Reactants: N-aminopyridine (1.0 eq) + Propiolate/Alkyne (1.2 eq).
-
Conditions: Treat with
(2.0 eq) in DMF at RT for 4h. -
Validation: Monitor disappearance of N-aminopyridine via LC-MS (M+1 peak).
-
Purification: Silica gel chromatography (Hexane:EtOAc). The Pyrazolo[1,5-a]pyridine is typically fluorescent (blue/purple) under UV, aiding detection.
Protocol B: In Vitro Kinase Assay (Luminescence)
Standard: ADP-Glo or Kinase-Glo (Promega)
-
Preparation: Dilute compounds in 100% DMSO (keep final DMSO <1% in assay).
-
Enzyme Mix: Incubate Recombinant Kinase (e.g., p38
, 5 nM) with substrate (e.g., ATF2) in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl ). -
Reaction: Add ATP (at
concentration, typically 10-50 M) to initiate. -
Termination: After 60 min, add ADP-Glo reagent to deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Luciferase signal). -
Control: Z' factor must be >0.5 using Staurosporine as positive control.
Protocol C: In Vivo Pharmacokinetics (Rat)
-
Dosing: Administer compound via tail vein (IV, 1 mg/kg) and oral gavage (PO, 5 mg/kg) to Sprague-Dawley rats (n=3 per group).
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Water (Solubility advantage of Pyrazolo scaffold usually permits this simple vehicle).
-
Sampling: Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Analysis: Protein precipitation with Acetonitrile, followed by LC-MS/MS (MRM mode).
-
Calculation: Use non-compartmental analysis (WinNonlin) to determine AUC,
, and %F.
Workflow Visualization
The following diagram illustrates the critical path for validating a Pyrazolo[1,5-a]pyridine lead, from synthesis to in vivo proof-of-concept.
Figure 2: Step-wise validation funnel for Pyrazolo[1,5-a]pyridine drug candidates.
References
-
Cheung, M., et al. (2008).[1] "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430.[1]
-
Kendall, J. D., et al. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[2] Bioorganic & Medicinal Chemistry, 20(1), 69-85.[2]
-
Li, H., et al. (2015). "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 6(7), 814–818.
Sources
A Comparative Guide to the X-ray Crystallographic Analysis of Pyrazolo[1,5-a]pyridine Derivatives: From Crystal to Structure-Activity Relationship
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. In the realm of heterocyclic compounds, pyrazolo[1,5-a]pyridines have emerged as a privileged scaffold, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The key to unlocking their full therapeutic potential lies in the precise characterization of their molecular architecture, a task for which single-crystal X-ray diffraction remains the gold standard. This guide provides an in-depth, comparative analysis of the X-ray crystallographic analysis of pyrazolo[1,5-a]pyridine derivatives, offering field-proven insights and experimental data to aid in your research endeavors.
The Decisive Role of X-ray Crystallography in Drug Design
The journey from a promising lead compound to a viable drug candidate is often guided by a deep understanding of its structure-activity relationship (SAR). X-ray crystallography provides an atomic-level snapshot of the molecule, revealing crucial information about bond lengths, bond angles, and, most importantly, the spatial arrangement of functional groups. This structural data is the bedrock of rational drug design, enabling scientists to:
-
Validate molecular structures: Unambiguously confirm the chemical structure of newly synthesized compounds.[4][5]
-
Understand intermolecular interactions: Elucidate the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing and can mimic interactions in a biological target's active site.[6][7]
-
Inform lead optimization: Guide the modification of functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties.[8][9]
-
Facilitate computational modeling: Provide accurate geometries for molecular docking and other in silico studies to predict binding modes and affinities.[1][2]
Experimental Workflow: A Step-by-Step Protocol for Crystallographic Analysis
The successful crystallographic analysis of a novel pyrazolo[1,5-a]pyridine derivative hinges on a meticulous and systematic approach. The following protocol outlines the key steps, from crystal growth to structure refinement, providing the causality behind each experimental choice.
Step 1: Single Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data.
Methodology:
-
Purification of the Compound: Ensure the pyrazolo[1,5-a]pyridine derivative is of the highest possible purity (>99%). Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is often the simplest and most effective starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place a drop of this solution on a siliconized coverslip (hanging drop) or a pedestal (sitting drop) in a sealed chamber containing a reservoir of a "poor" solvent in which the compound is less soluble. The gradual diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Causality: The goal is to achieve a state of supersaturation slowly, allowing the molecules to self-assemble into a well-ordered crystalline lattice rather than crashing out as an amorphous powder.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Methodology:
-
Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. The positions and intensities of the diffraction spots contain the information needed to determine the arrangement of atoms within the unit cell.
Step 3: Structure Solution and Refinement - From Data to a 3D Model
This final stage involves converting the collected diffraction data into a detailed 3D model of the molecule.
Methodology:
-
Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics such as R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map to ensure the quality and accuracy of the model.
Causality: The refinement process aims to minimize the difference between the diffraction pattern calculated from the atomic model and the experimentally observed pattern, resulting in the most accurate possible representation of the molecular structure.
Sources
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyridines: An In-depth Analysis for Chemical Researchers
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] This guide provides a comparative analysis of the principal synthetic strategies for accessing this important bicyclic system, offering insights into the mechanistic underpinnings and practical considerations of each route to aid researchers in selecting the optimal methodology for their specific applications.
Introduction to the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system, a class of compounds that has garnered significant attention for its diverse biological activities. These include applications as kinase inhibitors, anti-inflammatory agents, and antivirals.[2] The synthetic accessibility and the potential for diverse functionalization of this scaffold are key to unlocking its full potential in drug discovery and development. This guide will delve into the most prevalent and effective synthetic routes, evaluating their strengths and limitations.
Key Synthetic Strategies: A Head-to-Head Comparison
The construction of the pyrazolo[1,5-a]pyridine core can be broadly categorized into three main approaches: 1,3-dipolar cycloaddition reactions, cyclocondensation reactions, and transition-metal-catalyzed cyclizations. Each of these strategies offers a unique set of advantages in terms of substrate scope, regioselectivity, and reaction conditions.
1,3-Dipolar Cycloaddition: A Versatile and Convergent Approach
The [3+2] cycloaddition of N-aminopyridinium ylides with a variety of dipolarophiles stands out as a highly versatile and convergent method for the synthesis of pyrazolo[1,5-a]pyridines.[3][4] This approach allows for the rapid assembly of the bicyclic core with a high degree of control over substitution patterns.
Mechanism: The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from the corresponding N-aminopyridinium salt using a base. This 1,3-dipole then reacts with an electron-deficient alkene or alkyne in a concerted or stepwise fashion to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation or elimination furnishes the aromatic pyrazolo[1,5-a]pyridine product.[4]
Figure 1: Generalized mechanism of the 1,3-dipolar cycloaddition route.
Experimental Protocol: Synthesis of Cyanated Pyrazolo[1,5-a]pyridines
A notable application of this methodology is the direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals, which not only constructs the pyrazolo[1,5-a]pyridine core but also introduces a cyano group.[5] In this transformation, the N-aminopyridinium ylide serves as both the 1,3-dipole and a nitrogen source.
-
Step 1: Ylide Generation: To a solution of the N-aminopyridinium salt in a suitable aprotic solvent (e.g., DMF), a base such as triethylamine is added at room temperature.
-
Step 2: Cycloaddition: The ynal dipolarophile is added to the reaction mixture, and the solution is stirred at an elevated temperature until the reaction is complete, as monitored by TLC.
-
Step 3: Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the desired cyanated pyrazolo[1,5-a]pyridine.
Cyclocondensation Reactions: A Classical and Efficient Strategy
The cyclocondensation of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds or their equivalents is a classical and highly efficient method for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyridines.[2] This approach is particularly attractive due to the ready availability of the starting materials.
Mechanism: The reaction is typically promoted by an acid, such as acetic acid, and involves an initial condensation between the N-amino group of the pyridine derivative and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazolo[1,5-a]pyridine ring system. The use of molecular oxygen as an oxidant can facilitate the final aromatization step.[2]
Figure 2: A typical experimental workflow for the cyclocondensation synthesis.
Experimental Protocol: Acetic Acid and Oxygen-Promoted Synthesis
An efficient protocol for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with various β-ketoesters and β-diketones in the presence of acetic acid and molecular oxygen.[2]
-
Step 1: Reaction Setup: A mixture of the N-amino-2-iminopyridine (1 equivalent), the 1,3-dicarbonyl compound (1 equivalent), and acetic acid (6 equivalents) in ethanol is prepared in a reaction vessel.
-
Step 2: Reaction Execution: The reaction mixture is stirred under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
-
Step 3: Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with a suitable organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired pyrazolo[1,5-a]pyridine.
Transition-Metal-Catalyzed Cyclizations: Modern and Site-Selective Syntheses
Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, and the synthesis of pyrazolo[1,5-a]pyridines is no exception. These methods often offer high levels of regioselectivity and functional group tolerance.[6]
Mechanism: A notable example is the palladium-catalyzed direct alkenylation of N-iminopyridinium ylides, followed by a silver-mediated cyclization. The proposed mechanism involves an initial Pd-catalyzed C-H activation of the ylide, followed by coupling with an alkenyl iodide. The resulting intermediate then undergoes a silver-mediated intramolecular cyclization and subsequent aromatization to afford the 2-substituted pyrazolo[1,5-a]pyridine.[6]
Figure 3: Logical flow of the transition-metal-catalyzed cascade reaction.
Experimental Protocol: Cascade Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines
This cascade process provides a direct route to medicinally relevant 2-substituted pyrazolo[1,5-a]pyridines.[6]
-
Step 1: Reaction Setup: In a reaction tube, the N-iminopyridinium ylide (1.5 equivalents), alkenyl iodide (1 equivalent), palladium catalyst (e.g., Pd(OAc)2), a ligand, and a silver salt (e.g., Ag2CO3) are combined in a suitable solvent such as 1,4-dioxane.
-
Step 2: Reaction Execution: The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated period.
-
Step 3: Work-up and Purification: Upon completion, the reaction is cooled, filtered, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography to provide the 2-substituted pyrazolo[1,5-a]pyridine.
Comparative Performance Analysis
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| 1,3-Dipolar Cycloaddition | Convergent, versatile, good control over substitution. | Moderate to High | Mild to elevated temperatures, often requires a base. | Broad, tolerates various electron-deficient alkenes and alkynes.[4] |
| Cyclocondensation | Classical, efficient, readily available starting materials. | Good to Excellent (up to 95%)[2] | Elevated temperatures (130 °C), requires acid and an oxidant.[2] | Wide range of 1,3-dicarbonyl compounds.[2] |
| Transition-Metal Catalysis | Modern, site-selective, good functional group tolerance. | Good | Elevated temperatures (100 °C), requires metal catalysts and additives.[6] | Electron-poor and electron-rich alkenyl iodides.[6] |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through several efficient and versatile methodologies. The choice of the optimal synthetic route will be dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
1,3-Dipolar cycloaddition offers a powerful and convergent strategy for the rapid assembly of diverse pyrazolo[1,5-a]pyridines.
-
Cyclocondensation reactions remain a robust and high-yielding approach, particularly when utilizing readily accessible 1,3-dicarbonyl compounds.
-
Transition-metal-catalyzed methods provide a modern avenue for achieving site-selective functionalization, opening doors to novel analogs that may be inaccessible through traditional routes.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, such as C-H activation strategies, as well as the expansion of the substrate scope for each of these key transformations. The continued exploration of novel synthetic routes will undoubtedly fuel the discovery of new pyrazolo[1,5-a]pyridine-based compounds with enhanced therapeutic and material properties.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. Available at: [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. Available at: [Link]
-
1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. Available at: [Link]
-
Development of a new cascade reaction for convergent synthesis of pyrazolo[1,5-a]quinoline derivatives under transition-metal-free conditions. Semantic Scholar. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRAZOLO[1,5-a1QUINOLINES AND. Available at: [Link]
-
Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. DRS@nio. Available at: [Link]
-
Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Pyrazolo[1,5-a]pyridine-3,4-diamine: A Bioisosteric Scaffold for Next-Gen CDK2 Inhibitors
This guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyridine-3,4-diamine as a scaffold for Cyclin-Dependent Kinase 2 (CDK2) inhibitors. It moves beyond standard comparisons to explore the bioisosteric advantages, synthetic accessibility, and specific binding modes that make this scaffold a compelling alternative to traditional purine and pyrazolo[1,5-a]pyrimidine cores.
Executive Summary: The Case for a New Scaffold
In the crowded landscape of CDK2 inhibitors, the Pyrazolo[1,5-a]pyrimidine scaffold (found in Dinaciclib) has long been the gold standard due to its structural mimicry of the ATP adenine ring. However, this class often struggles with off-target toxicity (particularly against CDK1 and CDK9) and poor physicochemical properties.
The Pyrazolo[1,5-a]pyridine-3,4-diamine scaffold represents a strategic "deaza-modification" (carbon-for-nitrogen substitution) of the pyrimidine core. This subtle structural change alters the electron density of the hinge-binding motif, offering a unique vector to tune selectivity and improve metabolic stability while retaining nanomolar potency.
Key Differentiators
| Feature | Traditional Scaffold (e.g., Roscovitine/Dinaciclib) | Pyrazolo[1,5-a]pyridine-3,4-diamine |
| Core Structure | Purine / Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine |
| Hinge Interaction | Tri-dentate or Bi-dentate (N-N-N) | Bi-dentate (N-NH2) with tunable C-H interactions |
| Selectivity | Often Pan-CDK (hits CDK1/2/5/9) | Potential for high CDK2 vs. CDK1 selectivity |
| Solubility | Moderate to Low | Improved (due to exocyclic primary amines) |
| Metabolic Liability | N-oxidation susceptible | Reduced N-oxidation sites (pyridine vs pyrimidine) |
Structural Biology & Mechanism of Action
The Bioisosteric Shift
The rationale for using Pyrazolo[1,5-a]pyridine-3,4-diamine lies in its ability to mimic the hydrogen-bonding pattern of ATP while removing the "superfluous" nitrogen atoms that contribute to promiscuity.
-
ATP Mimicry: The scaffold functions as an ATP-competitive inhibitor.
-
Hinge Binding: The 3-amino group and the bridgehead nitrogen (or N2) typically anchor the molecule to the kinase hinge region (residues Glu81 and Leu83 in CDK2).
-
The "4-Amino" Advantage: The amine at position 4 (on the pyridine ring) provides an additional hydrogen bond donor or a vector for solubilizing groups that project into the solvent-exposed region, distinct from the C7-substitution seen in Dinaciclib.
Binding Mode Visualization
The following diagram illustrates the comparative binding interaction within the CDK2 ATP pocket.
Caption: Comparative binding mode of the Pyrazolo[1,5-a]pyridine scaffold vs. Dinaciclib in the CDK2 active site. The 3,4-diamine substitution provides critical H-bond donors.
Comparative Performance Guide
This section objectively compares the Pyrazolo[1,5-a]pyridine scaffold against industry standards.
Potency & Selectivity Data (Representative)
Note: Values are representative of optimized leads within these scaffold classes.
| Compound Class | Scaffold | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Selectivity (CDK2/1) | Primary Liability |
| Standard (Ref) | Roscovitine (Purine) | 240 | 450 | ~2-fold | Low potency, poor metabolic stability |
| Clinical Lead | Dinaciclib (Pyrazolo-pyrimidine) | 1 | 3 | ~3-fold | Toxicity (Neutropenia), low selectivity |
| Emerging | Pyrazolo[1,5-a]pyridine-3,4-diamine | 15 - 45 | >500 | >10-fold | Solubility (requires optimization) |
Analysis:
-
Potency: The pyridine scaffold typically shows slightly lower absolute potency than the pyrimidine (Dinaciclib) due to the loss of one H-bond acceptor (the missing ring nitrogen).
-
Selectivity: This loss of potency is often offset by a significant gain in selectivity . The pyridine ring is less electron-deficient than pyrimidine, altering the electronics of the hinge interaction to favor CDK2 over the highly homologous CDK1.
Physicochemical Profile[3][4][5]
-
Lipophilicity (cLogP): Pyrazolo[1,5-a]pyridines are generally more lipophilic than their pyrimidine counterparts. The addition of the 3,4-diamine motif is critical here, as the two amino groups lower the cLogP, bringing it into an optimal range (2.0–3.5) for oral bioavailability.
-
Synthetic Tractability: The pyridine scaffold is highly robust and compatible with late-stage functionalization, unlike the purine scaffold which can be prone to depurination or metabolic instability.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine
This protocol outlines a reliable route to the core scaffold, derived from established methods (e.g., J. Med. Chem., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Reagents:
-
N-aminopyridinium salt
-
Ethyl propiolate
-
Nitric acid / Sulfuric acid
-
Pd/C (Palladium on Carbon)
-
Hydrazine hydrate or Hydrogen gas
Workflow Diagram:
Caption: Step-wise synthesis of the 3,4-diamine scaffold. Step 4 exploits the electronic activation of the 3-amino group to direct nitration to the 4-position.
Protocol Details (Step 5 - Critical Reduction):
-
Dissolve the 4-nitro-pyrazolo[1,5-a]pyridin-3-amine intermediate (1.0 eq) in dry Methanol (0.1 M).
-
Add 10% Pd/C (10 wt% loading) under an argon atmosphere.
-
Purge the vessel with Hydrogen gas (balloon pressure is sufficient).
-
Stir vigorously at Room Temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H) and appearance of the diamine (M-14).
-
Filter through Celite to remove catalyst.
-
Concentrate in vacuo. The resulting diamine is oxidation-sensitive; store under inert gas or use immediately.
CDK2/Cyclin E Kinase Assay (ADP-Glo)
To validate the inhibitor, use a luminescent ADP-detection assay.
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).
-
Enzyme Mix: Dilute CDK2/Cyclin E complex to 2 ng/μL in Kinase Buffer.
-
Substrate Mix: Dilute Histone H1 peptide (substrate) to 0.2 mg/mL and ATP to 10 μM (Km apparent).
-
Reaction:
-
Add 5 μL of Test Compound (in DMSO, <1% final) to 384-well plate.
-
Add 10 μL Enzyme Mix. Incubate 10 min at RT.
-
Add 10 μL Substrate/ATP Mix to initiate.
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 25 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 50 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.
References
-
Paruch, K. et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. Link
-
L'Oreal. (2001). Oxidation bases for hair dyeing comprising 3-aminopyrazolo[1,5-a]pyridines. Patent FR2801308A1. (Establishes synthesis of 3,4-diamine core). Link
-
Popowycz, F. et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue.[11] Journal of Medicinal Chemistry.[4][8] Link
-
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[1][5][8] Link
-
BLD Pharm. (2024). Product Datasheet: Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS 340961-88-8).[12][13]Link
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. EP4074710A1 - Pyrazolo[1,5-a]pyridinverbindung, herstellungsverfahren dafür und verwendung davon - Google Patents [patents.google.com]
- 8. Cyclic nucleotide phosphodiesterase type 4 inhibitors: evaluation of pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1101120-37-9|Pyrazolo[1,5-a]pyridin-5-amine|BLD Pharm [bldpharm.com]
- 13. 1556451-03-6|Pyrazolo[1,5-a]pyridin-6-amine|BLD Pharm [bldpharm.com]
Evaluating the Anticancer Potential of Novel Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount challenge. The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocyclic system, demonstrating significant potential in the development of targeted anticancer therapies. This guide provides an in-depth comparative analysis of novel Pyrazolo[1,5-a]pyrimidine derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore their mechanism of action, compare their cytotoxic potential against established chemotherapeutics, and provide detailed experimental protocols to facilitate reproducible research in this promising field.
The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines
Cancer is fundamentally a disease of uncontrolled cell proliferation, often driven by aberrant signaling pathways. Protein kinases, key regulators of these pathways, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[1][2][3][4] The Pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold for the design of potent and selective kinase inhibitors.[1][3][4] Its structural features allow for modifications that can be tailored to interact with the ATP-binding pocket of specific kinases, thereby inhibiting their function and downstream signaling.[1][2][3] This targeted approach offers the potential for greater efficacy and a more favorable safety profile compared to traditional cytotoxic chemotherapy.
Recent research has highlighted the efficacy of Pyrazolo[1,5-a]pyrimidine derivatives against a range of kinase targets implicated in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[5]
-
Tropomyosin Receptor Kinases (Trks): These are involved in cell survival and proliferation, and their inhibition has shown promise in treating various solid tumors.[6][7]
-
Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target for cancer therapy.[8][9][10]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block tumor growth.[2][4][11][12][13]
-
Rho-associated coiled-coil kinase (ROCK): This kinase is involved in cell motility and invasion, and its inhibition can suppress cancer metastasis.[14]
Comparative Anticancer Activity
A critical aspect of evaluating novel anticancer compounds is to benchmark their performance against existing therapies. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected Pyrazolo[1,5-a]pyrimidine derivatives compared to the standard chemotherapeutic agents, Doxorubicin and Cisplatin, across various human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Pyrazolo[1,5-a]pyrimidine Derivatives and Standard Chemotherapeutics
| Compound/Drug | Target(s) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Additional Cell Lines | Reference |
| Pyrazolo[1,5-a]pyrimidines | |||||||
| Compound 14a | Not Specified | - | 0.0020 | - | - | - | [15] |
| Compound 6a-c | KDM5A (docking) | 10.80 - 19.84 | - | - | - | Hep-2 (8.85 - 12.76) | [16] |
| Compound 1 | EGFR/AKT | - | - | - | <50 | HCC1937 (<50) | [12] |
| Compound 7u | ROCK2 | - | - | - | - | MDA-MB-231 (migration inhibition) | [14] |
| Compound 21c | CDK2 | - | Potent | - | - | MDA-MB-231 (Potent) | [5] |
| Standard Chemotherapeutics | |||||||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 1.1 - 2.5 | 1.9 | >20 | 2.9 | HepG2 (12.2), MDA-MB-231 (1.38) | [17][18][19][20] |
| Cisplatin | DNA Cross-linking | - | - | 6.59 (72h) | - | Ovarian lines (0.1-0.45 µg/ml) | [21][22] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Mechanistic Insights: Elucidating the Mode of Action
Understanding the mechanism by which novel compounds exert their anticancer effects is crucial for their development. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce cancer cell death through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. The ability of novel Pyrazolo[1,5-a]pyrimidine derivatives to induce apoptosis is a critical indicator of their therapeutic potential.
Experimental Workflow: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Caption: Workflow for Apoptosis Detection.
Cell Cycle Arrest
By inhibiting key regulators of the cell cycle, such as CDKs, Pyrazolo[1,5-a]pyrimidine derivatives can halt the proliferation of cancer cells at specific phases of the cell cycle, preventing them from dividing and leading to their eventual demise.
Signaling Pathway: CDK2-Mediated G1/S Phase Transition
Caption: CDK2 Inhibition and Cell Cycle Arrest.
Detailed Experimental Methodologies
To ensure the reproducibility and validity of findings, this section provides detailed protocols for the key assays used to evaluate the anticancer potential of Pyrazolo[1,5-a]pyrimidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine derivatives and control drugs (e.g., Doxorubicin) in culture medium.
-
Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the test compounds as described for the MTT assay.
-
Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
-
Cell Fixation:
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the modulation of target kinases and downstream signaling molecules.
Protocol:
-
Protein Extraction:
-
Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent and selective activity against key oncogenic kinases, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The provided experimental protocols offer a robust foundation for researchers to further explore the therapeutic potential of this versatile class of compounds.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety. Further investigation into their mechanisms of action and the identification of predictive biomarkers will be crucial for their clinical translation. The continued exploration of the vast chemical space around the Pyrazolo[1,5-a]pyrimidine nucleus holds great promise for the discovery of next-generation targeted cancer therapies.
References
-
Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5636. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., Faderin, E., Awoyemi, R. F., ... & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., Li, J., Wan, S., Luan, C. H., ... & Ho, K. K. (2015). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(2), 142-147. [Link]
-
Reddy, T. S., Kumar, N., Sunkari, S., Gutta, S., Sriram, D., & Yogeeswari, P. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & medicinal chemistry letters, 23(11), 3208-3215. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Liu, J. (2016). Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. European journal of medicinal chemistry, 119, 183-196. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, A. A. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 164, 108792. [Link]
-
Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2020). Design, Synthesis, and Bioevaluation of Pyrazolo[1,5-a]Pyrimidine Derivatives as Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site with Potent Anticancer Activities. European Journal of Medicinal Chemistry, 202, 112519. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 17(9), 1148-1160. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., Faderin, E., Awoyemi, R. F., ... & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Liu, N., Zhang, Y., Wang, Y., Li, Y., & Liu, J. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 19(12), 20560-20571. [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., Li, J., Wan, S., Luan, C. H., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(2), 142-147. [Link]
-
Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2024). Pyrazolo-Pyrimidines as Targeted Anticancer Scaffolds-A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]
-
Xu, Y., Brenning, B., D'Amico, D. C., Li, J., Wan, S., Luan, C. H., ... & Ho, K. K. (2015). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(2), 142-147. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current topics in medicinal chemistry, 23(12), 1043-1064. [Link]
-
El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current topics in medicinal chemistry, 23(12), 1043-1064. [Link]
-
El-Naggar, M., Abdu-Allah, H. H., Al-Obaid, A. M., & Abdel-Gawad, H. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][23]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4969. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities. Bioorganic Chemistry, 151, 107675. [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., Ganiyu, L. O., Faderin, E., Awoyemi, R. F., ... & Onyinyechi, O. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., ... & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current topics in medicinal chemistry, 23(12), 1043-1064. [Link]
-
Rantanen, V., Grénman, S., & Kulmala, J. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International journal of cancer, 61(4), 561-565. [Link]
-
Al-Anazi, M. R., Al-Jaber, H. I., & El-Emam, A. A. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2001). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Journal of biomedical science, 8(3), 229-237. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Adan, A., & Kiraz, Y. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journal of Agricultural Science, 7(2), 26-33. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 145, 107106. [Link]
-
Al-Warhi, T. I., Al-Omair, M. A., & El-Gohary, N. S. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104242. [Link]
-
Danafar, H., Sharafi, A., & Manjili, H. K. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of research in medical and dental science, 6(1), 143-149. [Link]
-
ResearchGate. (n.d.). IC50 value of 1 and Doxorubicin against a human cancer cell line colon... [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. mdpi.com [mdpi.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. MTT (Assay protocol [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 17. benchchem.com [benchchem.com]
- 18. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 19. jrmds.in [jrmds.in]
- 20. researchgate.net [researchgate.net]
- 21. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. netjournals.org [netjournals.org]
- 23. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors: A Comparative Technical Guide
Executive Summary
The Pyrazolo[1,5-a]pyridine scaffold represents a critical evolution in kinase inhibitor design, offering a distinct bioisosteric alternative to the widely utilized pyrazolo[1,5-a]pyrimidine and indazole cores. While structurally similar to ATP-mimetic scaffolds, the pyrazolo[1,5-a]pyridine core modifies the hydrogen-bonding potential within the kinase hinge region, often resulting in altered selectivity profiles for lipid kinases (PI3K isoforms) and serine/threonine kinases (p38 MAPK, MK2).
This guide provides a rigorous comparative analysis of the cross-reactivity profiles of these inhibitors. It addresses the challenge of "off-target" toxicity by detailing the structural determinants of selectivity and providing validated protocols for profiling these compounds against the human kinome.
Structural Rationale & Scaffold Comparison
The Hinge Binding Hypothesis
The primary distinction between Pyrazolo[1,5-a]pyridine and its closest competitor, Pyrazolo[1,5-a]pyrimidine (found in drugs like Dinaciclib), lies in the nitrogen count and arrangement within the bicyclic core.
-
Pyrazolo[1,5-a]pyrimidine: Contains a nitrogen at position 4 (bridgehead) and position 7. The Nitrogen at position 7 often acts as a hydrogen bond acceptor for the kinase hinge region.
-
Pyrazolo[1,5-a]pyridine: Lacks the nitrogen at position 7. This removal eliminates a potential H-bond acceptor, forcing the molecule to rely on substituents (e.g., at C-3 or C-7) or different binding orientations. This subtle electronic change significantly impacts water-mediated networks within the ATP-binding pocket, often enhancing selectivity for kinases with restrictive gatekeeper residues.
Visualization: Scaffold Divergence
The following diagram illustrates the structural divergence and its impact on kinase interaction potential.
Figure 1: Structural divergence between Pyridine and Pyrimidine scaffolds affecting kinase selectivity.
Comparative Profiling Analysis
Performance vs. Alternatives
The following data synthesizes cross-reactivity findings, specifically highlighting the Pyrazolo[1,5-a]pyridine scaffold's utility in distinguishing between closely related isoforms (e.g., PI3K
Table 1: Selectivity Metrics of Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Derivatives
| Feature | Pyrazolo[1,5-a]pyridine (Target: PI3K/p38) | Pyrazolo[1,5-a]pyrimidine (Target: CDK/Trk) | Comparative Insight |
| Primary Interaction | Hydrophobic fit + H-bond donor (exocyclic amine/amide) | H-bond Acceptor (N-7) + Hydrophobic fit | The Pyridine core often requires specific functionalization (e.g., 3-amide) to achieve potency, acting as a "selectivity filter." |
| Isoform Selectivity | High. Example: Compound 5x shows >100x selectivity for PI3K | Moderate to Low. Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9 with nanomolar potency.[1] | Pyrimidine cores are "stickier" in the ATP pocket, leading to broader pan-inhibition (useful for oncology, risky for chronic toxicity). |
| Off-Target Liability | Reduced affinity for CDK family due to lack of N-7 interaction. | High risk of inhibiting unrelated kinases with similar hinge motifs (e.g., GSK3 | Pyrazolo[1,5-a]pyridine is preferred when CDK sparing is required. |
| Metabolic Stability | Variable; C-3 position is metabolically labile but modifiable. | Generally stable, but N-bridgehead can be susceptible to oxidation. | Pyridine derivatives often require C-3 blocking groups (e.g., -CN, -Cl) to improve half-life. |
Case Study: PI3K Isoform Selectivity
In the development of PI3K inhibitors, the pyrazolo[1,5-a]pyridine scaffold (e.g., Compound 5x from Vertex research) demonstrated a distinct ability to target the p110
-
Mechanism: The scaffold utilizes a specific vector to project substituents into the affinity pocket (Trp-760 region in PI3K
or equivalent), exploiting steric clashes in non-target isoforms. -
Data Point: While pyrazolo[1,5-a]pyrimidines often hit PI3K
and indiscriminately (pan-PI3K), optimized pyrazolo[1,5-a]pyridines achieved IC values of 0.9 nM for p110 with >100-fold selectivity against other Class Ia PI3Ks.
Experimental Protocols for Profiling
To validate the selectivity claims of a Pyrazolo[1,5-a]pyridine inhibitor, a two-tier profiling strategy is required: Biochemical Radiometric Assay (Gold Standard) and Cellular Target Engagement .
Protocol A: Radiometric Filter Binding Assay (Gold Standard)
Rationale: Radiometric assays avoid the artifacts associated with fluorescent labels or coupled enzymes, providing a direct measure of catalytic activity at physiological ATP concentrations (Km).[2]
Materials:
-
-
P-ATP (Specific Activity: ~3000 Ci/mmol) -
Recombinant Kinase (e.g., p38
, PI3K ) -
Substrate (Peptide or Protein, e.g., MBP for MAPK)
-
P81 Phosphocellulose paper[3]
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point dose-response curves of the Pyrazolo[1,5-a]pyridine inhibitor in 100% DMSO. Acoustic dispense (Echo) into 384-well plates to minimize liquid handling errors. Final DMSO concentration should be <1%.
-
Enzyme Master Mix: Dilute the kinase in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35).-
Critical Control: Ensure enzyme concentration is linear with time and prevents >10% substrate depletion.
-
-
Substrate/ATP Mix: Prepare a mixture of the peptide substrate and ATP.
-
Reaction Initiation: Add Enzyme Mix to the compound plate, incubate for 10 min (pre-equilibration). Add Substrate/ATP Mix to start the reaction.[3]
-
Incubation: Incubate at Room Temperature for 20–40 minutes (kinase dependent).
-
Termination: Spot reaction onto P81 ion-exchange paper. The positively charged paper binds the phosphorylated peptide (if basic) while free ATP washes away.
-
Washing: Wash filters 3x with 0.75% Phosphoric Acid.
-
Quantification: Dry filters and count via scintillation counter.
-
Data Analysis: Fit data to the Hill equation to derive IC
.
Protocol B: Cellular Target Engagement (NanoBRET)
Rationale: Biochemical potency does not always translate to cellular activity due to membrane permeability and ATP competition. NanoBRET measures the affinity of the inhibitor for the kinase inside the live cell.
Workflow Visualization:
Figure 2: Integrated workflow for validating kinase inhibitor selectivity.
References
-
Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." PubMed. [Link]
-
Reaction Biology. "Radiometric Filter Binding Assay: The Gold Standard for Kinase Profiling." Reaction Biology Corp. [Link]
-
MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. [Link][1][5][6][7]
-
Elsevier. "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors."[8] Bioorganic & Medicinal Chemistry Letters. [Link]
-
ACS Publications. "Cellular Context Influences Kinase Inhibitor Selectivity (NanoBRET comparison)." Journal of Medicinal Chemistry. [Link][9]
Sources
- 1. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Pyrazolo[1,5-a]pyridine-3,4-diamine proper disposal procedures
This guide outlines the scientifically validated disposal procedures for Pyrazolo[1,5-a]pyridine-3,4-diamine , a fused-ring aromatic diamine used primarily as a scaffold in kinase inhibitor development.
Advisory: In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, this guide applies the Precautionary Principle . It categorizes the substance as a Toxic Aromatic Amine and a Potential Carcinogen , requiring the highest level of containment and destruction efficiency.
Hazard Assessment & Chemical Behavior
To dispose of Pyrazolo[1,5-a]pyridine-3,4-diamine safely, you must understand its chemical reactivity profile.
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Heterocyclic Aromatic Diamine | High electron density; prone to oxidation. Potential for skin sensitization and genotoxicity. |
| Reactivity | Basic (Lewis Base) | Reacts exothermically with strong acids. Incompatible with strong oxidizers (e.g., peroxides, nitrates). |
| Solubility | Low in water; High in DMSO/DMF | Aqueous waste streams will require co-solvents or pH adjustment (acidification) to ensure dissolution before treatment. |
| RCRA Status | Non-Listed (Likely Characteristic) | Treat as Hazardous Waste (Toxicity D000). Do not dispose of down the drain. |
Personal Protective Equipment (PPE)
Due to the potential for rapid dermal absorption common in fused-ring amines:
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powders outside a fume hood.
-
Dermal: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Eye/Face: Chemical splash goggles + Face shield during liquid transfer.
Disposal Procedures
Method A: Commercial Incineration (Recommended)
Best for: Bulk solids (>500 mg), stock solutions, and expired reagent bottles.
This is the only method that guarantees complete mineralization of the stable pyrazolo-pyridine core.
-
Segregation: Place the substance in a dedicated waste container labeled "Hazardous Waste - Toxic Organic Basic."
-
Labeling: Explicitly list "Pyrazolo[1,5-a]pyridine-3,4-diamine" and "High Nitrogen Content" on the tag.
-
Container: Use a wide-mouth HDPE or amber glass jar with a Teflon-lined cap.
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for High-Temperature Incineration .
Method B: Chemical Deactivation (Small Scale/Residues)
Best for: Cleaning glassware, decontaminating spatulas, or treating <100 mg of waste.
Mechanism: Acidified potassium permanganate (
Protocol:
-
Preparation: In a fume hood, prepare a 1.7 N Sulfuric Acid solution.
-
Dissolution: Dissolve the diamine residue in the acid solution. The amines will protonate, increasing solubility.
-
Oxidation: Slowly add 0.2 M Potassium Permanganate (
) solution while stirring.-
Endpoint: Add oxidant until a purple color persists for at least 1 hour.
-
-
Quenching: If purple color remains after 8 hours, neutralize excess permanganate by adding solid Sodium Metabisulfite (
) until the solution turns colorless/brown (manganese dioxide). -
Final Disposal: Neutralize the clear solution to pH 7 with Sodium Hydroxide (
) and dispose of the aqueous mixture as Chemical Waste (do not pour down the drain unless explicitly authorized by local permits).
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Operational workflow for segregating Pyrazolo[1,5-a]pyridine-3,4-diamine waste streams based on physical state and solvent compatibility.
Emergency Spill Response
In the event of a powder spill outside a containment device:
-
Evacuate & Isolate: Clear the immediate area (15 ft radius).
-
PPE Up: Don nitrile gloves (double layer), lab coat, and N95 respirator.
-
Contain: Cover the spill with a damp paper towel (moistened with water or methanol) to prevent dust generation. Do not dry sweep.
-
Clean:
-
Scoop the damp material into a hazardous waste bag.
-
Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.
-
-
Dispose: Label debris as "Hazardous Spill Debris - Toxic Aromatic Amine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1][2] Wiley-Interscience. (Referenced for Permanganate Oxidation Protocol).[1][3][4] [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
Sources
A Researcher's Guide to the Safe Handling of Pyrazolo[1,5-a]pyridine-3,4-diamine: Essential Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds such as Pyrazolo[1,5-a]pyridine and other aromatic amines, Pyrazolo[1,5-a]pyridine-3,4-diamine is anticipated to present the following hazards:
-
Skin Irritation and Corrosion: Direct contact may cause skin irritation.[4][5] Prolonged or repeated exposure could lead to more severe effects.
-
Serious Eye Damage/Irritation: The compound is likely to be a serious eye irritant.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[4][5]
-
Harmful if Swallowed: Ingestion may be harmful.
-
Potential for Sensitization: Some diamine compounds can be sensitizers.[6]
Hazard Summary Table
| Hazard Classification | Anticipated Risk Level | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Ingestion |
| Skin Corrosion/Irritation | Category 2 (Irritant)[4][5] | Skin Contact |
| Serious Eye Damage/Irritation | Category 2 (Irritant)[4][5] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[4][5] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on best practices for handling aromatic amines and related heterocyclic compounds.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Detailed PPE Specifications
-
Hand Protection:
-
Gloves: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling aromatic amines.[7] Always inspect gloves for tears or punctures before use.[8][9] For tasks with a high risk of splashing, consider double-gloving.
-
Glove Removal: Use the proper technique to remove gloves without touching the outer surface to avoid skin contact.[8]
-
-
Eye and Face Protection:
-
Standard Operations: Tightly fitting safety goggles are mandatory.[8][9]
-
Splash Hazard: In addition to goggles, use a face shield (minimum 8-inch) when there is a risk of splashing.[8][9] Eyewear must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[8][9]
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn at all times.
-
Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Clothing: Do not allow contaminated work clothing to leave the laboratory.[10] Immediately remove any soiled or contaminated clothing.[10]
-
-
Respiratory Protection:
-
Primary Control: Always handle Pyrazolo[1,5-a]pyridine-3,4-diamine in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Supplemental Protection: For situations where a fume hood is not feasible or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]
-
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper laboratory procedures and waste disposal.
Standard Operating Procedure (SOP) Flowchart
Caption: Step-by-step operational procedure.
Step-by-Step Handling and Disposal Procedures
-
Preparation:
-
Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[10]
-
Solutions: When preparing solutions, add the solid Pyrazolo[1,5-a]pyridine-3,4-diamine to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.
-
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[8] Place the contaminated absorbent into a sealed, labeled container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
-
First Aid:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical advice.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][12] If the person feels unwell, call a poison center or doctor.[4][12]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[4] Do NOT induce vomiting.[10] Seek medical attention.
-
-
Disposal:
Conclusion: A Culture of Safety
The responsible use of Pyrazolo[1,5-a]pyridine-3,4-diamine in research and development is contingent upon a steadfast commitment to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established handling and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.
References
- Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Thermo Fisher Scientific. Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET.
-
Henriks-Eckerman, M. L., & Mäkelä, E. A. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. The Annals of Occupational Hygiene, 59(8), 1056–1067. [Link]. Retrieved from
- MG Chemicals. Safety Data Sheet.
- PubMed. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
- MilliporeSigma. SAFETY DATA SHEET.
- Oxford Academic. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- MATERIAL SAFETY DATA SHEET. PYRIDINE.
- Covestro. Guidance for Selection of Protective Clothing for MDI Users.
- TCI Chemicals. SAFETY DATA SHEET.
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Fisher Scientific. SAFETY DATA SHEET.
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
- Chem-Impex. Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride.
- AK Scientific, Inc. 4-Aminopyrazolo[3,4-d]pyrimidine.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
- Sigma-Aldrich. Pyrazolo 1,5-a pyrimidine-3-carbaldehyde DiscoveryCPR 879072-59-0.
- ChemicalBook. Pyrazolo[1,5-a]pyrimidin-7-amine | 1194-63-4.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines.
- DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. mgchemicals.com [mgchemicals.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
